Executive Summary 6-Morpholin-4-ylpyridazine-3-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the pyridazine ring serves...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Morpholin-4-ylpyridazine-3-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the pyridazine ring serves as a bioisostere for phenyl or pyridine rings. The morpholine moiety enhances aqueous solubility and metabolic stability, while the carboxylic acid provides a vector for further diversification (e.g., amide coupling).
This guide deviates from standard "recipe" formats to focus on structural elucidation —the forensic science of proving molecular identity. We will explore the synthetic logic that dictates potential impurities, the mass spectrometric fragmentation that confirms the core, and the NMR correlations that definitively assign the regiochemistry.
Part 1: Synthetic Genesis & Regiochemical Logic
To elucidate a structure, one must understand its origin. The synthesis of 3,6-disubstituted pyridazines presents a classic regiochemical challenge.
The Preferred Route: Nucleophilic Aromatic Substitution (
)
The most robust synthesis begins with 3,6-dichloropyridazine . The symmetry of the starting material simplifies the first step but introduces complexity in the second.
Outcome: Formation of 3-chloro-6-morpholinopyridazine .
Elucidation Checkpoint: We must verify the loss of symmetry. The starting material has a singlet in
H NMR; the product will show an AB system.
Step 2: Carboxylation (The Critical Junction)
Method A (Palladium-Catalyzed Carbonylation):
, dppf, CO (gas), MeOH/Water.
Method B (Lithiation): n-BuLi, followed by
quench (requires careful temp control).
Method C (Nitrile Hydrolysis):
with followed by acid hydrolysis ().
The Regioisomer Trap:
If the starting material were 3,4-dichloropyridazine (a common impurity), the morpholine could attack at C4 or C3, leading to isomeric impurities. Therefore, proving the 3,6-substitution pattern is the primary objective of our elucidation.
Part 2: Mass Spectrometry & Elemental Composition
Mass spectrometry provides the first "weight of evidence." We utilize HRMS (ESI-TOF) to confirm the formula
.
Fragmentation Forensics
Molecular Ion (
): Calculated .
Primary Fragmentation (Loss of
): A characteristic loss of 44 Da () confirms the free carboxylic acid. Esters would show loss of alkoxy groups.[1]
Secondary Fragmentation (Morpholine Ring):
Cleavage of the C-N bond or ring opening often results in fragments corresponding to the pyridazine core.
Diagnostic loss of
(neutral loss 44 Da) from the morpholine ring is possible under high collision energy.
Fragment
m/z (approx)
Structural Insight
210.09
Parent Molecule
166.10
Confirms -COOH group
$[M+H - CO_2 - C_2H_4]^+ $
138.07
Morpholine ring degradation
Part 3: Nuclear Magnetic Resonance (The Core)
This is the definitive proof of structure. We assume the sample is dissolved in DMSO-
due to the solubility of the zwitterionic/acidic species.
H NMR: The AB System
The pyridazine ring protons (
and ) form a classic AX or AB spin system.
Symmetry: The molecule is asymmetric. We expect two distinct doublets in the aromatic region.
Coupling Constant (
): For 3,6-disubstituted pyridazines, is typically 9.0 – 9.5 Hz .
Note: If the coupling were ~4-5 Hz, it would indicate a 3,4- or 4,5-substitution pattern. The 9 Hz coupling is the gold standard for verifying the 3,6-isomer.
7.85 ppm (d, Hz, 1H, ): This proton is ortho to the electron-withdrawing Carboxyl group (deshielding) and meta to the Morpholine.
7.20 ppm (d, Hz, 1H, ): This proton is ortho to the electron-donating Morpholine nitrogen (shielding via resonance) and meta to the Carboxyl.
3.70 ppm (m, 4H): Morpholine .
3.55 ppm (m, 4H): Morpholine .
C NMR
Carbonyl (
): ~165 ppm.
Aromatic C3 (ipso to COOH): ~145 ppm.
Aromatic C6 (ipso to N-Morph): ~158 ppm (Deshielded by N attachment).
Aromatic C4/C5: ~128 ppm / ~112 ppm (C5 is upfield due to resonance from morpholine).
2D NMR: The Smoking Gun (HMBC)
To rigorously prove the morpholine is at position 6 and the acid at position 3:
HMBC Correlation 1: Morpholine
protons () will show a strong 3-bond correlation to C6 ().
HMBC Correlation 2: The aromatic proton
() will show a correlation to C6 and C3 .
HMBC Correlation 3: The aromatic proton
() will show a correlation to the Carboxyl Carbon ().
Part 4: Visualization & Workflow
Elucidation Logic Flow
Caption: Step-by-step decision tree for confirming the structural identity of the target molecule.
HMBC Connectivity Map
Caption: Key HMBC (Heteronuclear Multiple Bond Coherence) correlations. Red dashed arrows indicate observed long-range couplings that stitch the molecule together.
Part 5: Quality Control Protocol (SOP)
For routine batch release, full structural elucidation is unnecessary. Use this streamlined protocol:
Appearance: Visual check (Off-white to yellow solid).
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Gradient: 5% B to 95% B over 10 min.
Acceptance Criteria: Purity > 95% (254 nm).
1H NMR Identity Test:
Verify doublet at ~7.85 ppm (
Hz).
Verify doublet at ~7.20 ppm (
Hz).
Verify morpholine integration (8H total).
References
PubChem Compound Summary. 6-morpholinopyridazine-3-carboxylic acid. National Center for Biotechnology Information.
[Link]
Heinisch, G., & Holzer, W. (1991).[2] 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972–975. (Authoritative source for pyridazine NMR shifts and coupling constants).
[Link]
Physicochemical properties of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid Introduction 6-Morpholin-4-ylpyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine co...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Properties of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid
Introduction
6-Morpholin-4-ylpyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core, a carboxylic acid functional group, and a morpholine substituent. This unique combination of moieties makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridazine ring is a common scaffold in pharmacologically active compounds, the carboxylic acid group provides a key site for ionic interactions and hydrogen bonding, and the morpholine group can enhance aqueous solubility and metabolic stability.[1][2]
A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any research and development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive overview of the key physicochemical parameters for 6-Morpholin-4-ylpyridazine-3-carboxylic acid and details the authoritative experimental protocols for their determination.
Molecular Structure and Core Properties
The fundamental characteristics of a compound provide the foundation for understanding its behavior.
Appearance: Expected to be a solid at room temperature.[3]
Property
Value
Method
IUPAC Name
6-(Morpholin-4-yl)pyridazine-3-carboxylic acid
IUPAC Nomenclature
Molecular Formula
C₉H₁₁N₃O₃
-
Molecular Weight
209.20 g/mol
Calculation from Formula
CAS Number
Not readily available in public databases.
-
pKa
See Section 1
Potentiometric Titration
logP
See Section 2
Shake-Flask Method
Aqueous Solubility
See Section 3
Thermodynamic Shake-Flask Assay
Acidity and Ionization (pKa)
The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a molecule at a given pH.[4] For 6-Morpholin-4-ylpyridazine-3-carboxylic acid, there are multiple potential ionization centers: the carboxylic acid group is acidic, while the nitrogen atoms of the pyridazine and morpholine rings are basic.
Scientific Rationale:
The carboxylic acid group is the most significant acidic center, typically exhibiting a pKa in the range of 4 to 5.[5] The precise value is influenced by the electron-withdrawing nature of the attached pyridazine ring. The nitrogen atoms on the pyridazine and morpholine rings are basic and will have their own pKa values associated with their protonated forms. The morpholine nitrogen is generally less basic than other secondary amines like piperidine due to the electron-withdrawing inductive effect of the ether oxygen.[2] Understanding these pKa values is crucial as ionization state profoundly impacts solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
Sample Preparation: Accurately weigh approximately 1-2 mg of 6-Morpholin-4-ylpyridazine-3-carboxylic acid and dissolve it in a known volume (e.g., 20 mL) of a suitable co-solvent/water mixture (e.g., Methanol/Water) to ensure complete dissolution.
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10) at a controlled temperature (e.g., 25 °C). Place the sample solution in a thermostatted vessel with a micro-stir bar.
Titration - Basic pKa: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise volumes (e.g., 10 µL increments). Record the pH after each addition, allowing the reading to stabilize.
Titration - Acidic pKa: In a separate experiment, titrate a fresh sample solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) to determine the pKa of the carboxylic acid.
Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[4] Specialized software is used to calculate the first derivative of the titration curve to accurately identify the equivalence points and subsequently the pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic behavior. It is quantified by the partition coefficient (P), typically measured between n-octanol and water. The logarithm of this value, logP, is the most common metric.[6]
Scientific Rationale:
A molecule's logP value influences its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For ionizable molecules like 6-Morpholin-4-ylpyridazine-3-carboxylic acid, the distribution coefficient (logD) is often more physiologically relevant, as it is pH-dependent. However, logP, which describes the partitioning of the neutral species, is the fundamental parameter. The shake-flask method is the gold-standard technique for its direct and accurate measurement.[7][8]
Experimental Protocol: Shake-Flask Method for logP Determination
This method directly measures the concentration of the analyte in two immiscible phases after they have reached equilibrium.[7]
Methodology:
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.
Sample Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol. The initial concentration should be chosen to be within the linear range of the analytical detector.
Equilibration: Vigorously shake or stir the biphasic mixture for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C) to facilitate partitioning.[9] Allow the phases to separate completely, often aided by centrifugation.
Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is required for accurate quantification.
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
logP = log₁₀(P)
Caption: Workflow for logP determination via the shake-flask method.
Aqueous Solubility
Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature. It is a critical property, as a compound must be in solution to be absorbed and exert its biological effect.[10] Poor solubility can severely hinder drug development.[11]
Scientific Rationale:
It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate.[12] Thermodynamic (or equilibrium) solubility, however, is the true saturation concentration of the most stable solid form of the compound in equilibrium with the solution.[8] For lead optimization and formulation, thermodynamic solubility is the more definitive and crucial parameter.[13]
This method determines the equilibrium solubility by incubating an excess of the solid compound with the aqueous medium until equilibrium is reached.[8]
Methodology:
Sample Preparation: Add an excess amount of solid 6-Morpholin-4-ylpyridazine-3-carboxylic acid to several vials, ensuring a visible amount of solid remains undissolved.
Incubation: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). The incubation period must be sufficient to reach equilibrium, typically 24 hours or longer.[12][13]
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by filtering through a low-binding filter plate (e.g., Millipore Multiscreen) or by high-speed centrifugation.[12]
Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined by HPLC-UV or LC-MS/MS, using a calibration curve prepared with known concentrations of the compound.
Data Reporting: The solubility is reported in units such as µg/mL or µM. The solid phase can be analyzed post-experiment (e.g., by XRPD) to check for any polymorphic transformations.
Caption: Workflow for thermodynamic solubility determination.
References
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]
ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]
ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]
PMC. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
JoVE. Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. [Link]
Biological Activity & Medicinal Chemistry of Morpholinylpyridazine Derivatives
Executive Summary The fusion of a pyridazine core with a morpholine moiety represents a "privileged scaffold" strategy in modern medicinal chemistry. This guide analyzes the biological activity of morpholinylpyridazine d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The fusion of a pyridazine core with a morpholine moiety represents a "privileged scaffold" strategy in modern medicinal chemistry. This guide analyzes the biological activity of morpholinylpyridazine derivatives, focusing on their dual-role capability: acting as potent ATP-competitive inhibitors in oncology (targeting PI3K/mTOR pathways) and as modulators of cholinergic transmission in neurodegenerative disorders (AChE inhibition).
This document provides a technical deep-dive into the Structure-Activity Relationships (SAR), synthetic pathways, and validated experimental protocols necessary for developing these derivatives.
Structural Rationale: The Power of the Scaffold
The morpholinylpyridazine architecture combines two distinct pharmacological advantages:
The Pyridazine Core (1,2-diazine):
H-Bond Acceptor: The adjacent nitrogen atoms provide a high electron density, facilitating hydrogen bonding with kinase hinge regions [1].
Pi-Stacking: The aromatic ring allows for
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites.
The Morpholine Ring:
Solubility Handle: Unlike the highly lipophilic piperidine, the oxygen atom in morpholine lowers
, improving aqueous solubility and bioavailability [2].
Solvent Exposure: In many kinase crystal structures, the morpholine ring projects into the solvent-exposed region, allowing the molecule to anchor itself while minimizing steric clashes within the ATP-binding pocket.
Visualization: SAR Logic
The following diagram illustrates the functional division of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) decomposition of the morpholinylpyridazine scaffold.
The deregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers. Morpholinylpyridazine derivatives function primarily as ATP-competitive inhibitors .
Mechanism of Action
The pyridazine nitrogen pair mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3K
). The morpholine group often extends towards the solvent front or interacts with the affinity pocket, improving selectivity against other kinases.
Key Data: Kinase Selectivity Profile
The following table summarizes the inhibitory potency (
) of representative morpholinylpyridazine derivatives against key oncogenic targets [3, 4].
Target Kinase
Role in Cancer
Typical (nM)
Mechanism
PI3K
Cell growth/proliferation
5 - 50 nM
ATP-competitive
mTOR
Protein synthesis/autophagy
10 - 100 nM
ATP-competitive
VEGFR-2
Angiogenesis
20 - 80 nM
Type II Inhibition
Pathway Visualization
Understanding where these inhibitors act is crucial for assay design.
Figure 2: The PI3K/Akt/mTOR signaling cascade showing the dual inhibition points of morpholinylpyridazine derivatives.
Beyond oncology, these derivatives show promise as Acetylcholinesterase (AChE) inhibitors .
Rationale: The pyridazine ring serves as a spacer and a
-stacking element for the aromatic gorge of the AChE enzyme.
Bioisosterism: Replacing the benzylpiperidine moiety of Donepezil with a morpholinyl-pyridazine fragment maintains binding affinity to the Peripheral Anionic Site (PAS) while altering blood-brain barrier (BBB) permeability [5].
Activity: Derivatives have demonstrated
values in the sub-micromolar range (0.1 - 0.5 M) against electric eel AChE [5].[1]
The most robust method for introducing the morpholine ring onto the pyridazine core is Palladium-catalyzed cross-coupling. This method is superior to nucleophilic aromatic substitution (
) for electron-rich or deactivated pyridazine substrates.
To verify biological activity against PI3K or mTOR, the ADP-Glo™ assay (Promega) is the industry standard due to its high sensitivity and Z' factor.
Principle
The assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.
Protocol Steps
Kinase Reaction (5
L):
Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA).
Add 2
L of Morpholinylpyridazine derivative (diluted in DMSO).
Add 2
L of PI3K enzyme (0.5 ng/well).
Add 1
L of substrate (PIP2:PS lipid vesicles) + ATP (10 M).
Incubate at Room Temperature (RT) for 60 minutes.
ADP-Glo Reagent Addition (5
L):
Add 5
L of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
Incubate at RT for 40 minutes.
Kinase Detection Reagent (10
L):
Add 10
L of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.
Incubate at RT for 30 minutes.
Measurement:
Read Luminescence (Integration time: 0.5 - 1.0 sec) on a plate reader.
Data Analysis:
Calculate % Inhibition =
.
Fit data to a sigmoidal dose-response curve to determine
.
References
Zhao, B., et al. (2024). "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review." Bioorganic & Medicinal Chemistry. Link
Tzara, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link
Xu, H., et al. (2014). "Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
He, H., et al. (2016). "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." SpringerPlus. Link
Wermuth, C.G., et al. (1999). "Aminopyridazines as acetylcholinesterase inhibitors." Journal of Medicinal Chemistry. Link
RSC Publishing. (2021). "Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines." RSC Advances. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Morpholin-4-ylpyridazine-3-carboxylic Acid: Scaffold Mechanism & Technical Guide
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers
Executive Summary: The Pharmacophoric Anchor
6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS: 35973-14-1) is not a standalone therapeutic agent but a privileged molecular scaffold used extensively in the synthesis of bioactive small molecules. Its "Mechanism of Action" (MoA) is best understood as a pharmacodynamic and pharmacokinetic modulator within larger drug candidates.
This moiety is frequently embedded in inhibitors targeting Tyrosine Kinases (TKs) , Poly(ADP-ribose) polymerases (PARP) , and various G-Protein Coupled Receptors (GPCRs) . It serves a dual function:
Structural: The pyridazine ring acts as a rigid bioisostere for phenyl or pyridine rings, orienting substituents in a specific vector.
Functional: The morpholine group enhances aqueous solubility and metabolic stability, while the carboxylic acid serves as a "warhead handle" for derivatization (typically amide coupling).
Mechanism of Action: The Scaffold Level
Since this molecule is an intermediate, its biological activity is defined by how it interacts with protein targets once incorporated into a final drug structure.
Pharmacodynamic Interactions (Binding Mode)
When integrated into a drug candidate (e.g., via amide linkage at the C3 position), the scaffold typically engages targets through the following mechanisms:
Pyridazine Ring (Electronic Anchoring):
H-Bond Acceptor: The N=N bond in the pyridazine ring possesses a lone pair capable of accepting hydrogen bonds from backbone amides (e.g., the "hinge region" of kinase domains).
Pi-Deficiency: Pyridazine is electron-deficient compared to benzene. This reduces the risk of oxidative metabolism (CYP450 oxidation) on the ring itself and strengthens pi-stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Morpholine Moiety (Solubility & Specificity):
Solvent Exposure: In many crystal structures (e.g., kinase inhibitors), the morpholine ring points towards the solvent front. The ether oxygen acts as a weak H-bond acceptor, interacting with water networks or specific residues like Lysine or Arginine at the pocket rim.
Metabolic Shield: The morpholine ring blocks metabolic labile sites on the pyridazine, extending the half-life (
) of the parent drug.
Pharmacokinetic Modulation (ADME)
LogP Lowering: The morpholine oxygen lowers the lipophilicity (LogP) of the overall molecule compared to a piperidine or phenyl analog, improving oral bioavailability.
pKa Tuning: The basicity of the morpholine nitrogen (typically pKa ~8.3) is modulated by the electron-withdrawing pyridazine ring, often lowering the pKa to ~6.0–7.0. This ensures a balance between membrane permeability (neutral form) and solubility (protonated form) at physiological pH.
Visualization: Pharmacophore & Synthesis Map
The following diagram illustrates the pharmacophoric features of the scaffold and its standard synthetic integration into drug discovery workflows.
Figure 1: Pharmacophoric breakdown and synthetic utility of the 6-morpholin-4-ylpyridazine-3-carboxylic acid scaffold.
Experimental Protocols
As a self-validating system, the utility of this scaffold relies on its purity and the efficiency of its coupling. Below are the optimized protocols for synthesis and quality control.
Protocol A: Synthesis of the Scaffold (SnAr Displacement)
This reaction utilizes the electron-deficient nature of the 6-chloropyridazine to facilitate nucleophilic aromatic substitution by morpholine.
Morpholine (3.0 eq) – Acts as both nucleophile and base
Solvent: Water or Ethanol (Green chemistry approach)
Step-by-Step:
Dissolution: Suspend 6-chloropyridazine-3-carboxylic acid (10 mmol) in water (20 mL).
Addition: Add morpholine (30 mmol) dropwise. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.
Workup: Cool the reaction mixture to room temperature. Acidify carefully with 2M HCl to pH ~3–4 to precipitate the product.
Isolation: Filter the solid, wash with cold water (2x 10 mL) and cold ethanol (1x 5 mL).
Drying: Dry under vacuum at 45°C overnight.
Yield: Expected yield 75–85%. Appearance: Off-white to pale yellow solid.
Protocol B: Derivatization (Amide Coupling)
To convert the acid into a bioactive amide (e.g., for a kinase inhibitor library).
Reagents:
Scaffold (1.0 eq)
Amine Partner (R-NH2) (1.1 eq)
HATU (1.2 eq)
DIPEA (3.0 eq)
DMF (anhydrous)
Step-by-Step:
Activation: Dissolve the scaffold (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir at room temperature for 15 minutes to form the activated ester.
Coupling: Add the amine partner (1.1 eq). Stir at room temperature for 12–16 hours.
Quench: Dilute with Ethyl Acetate and wash with sat. NaHCO3 (2x), water (1x), and brine (1x).
Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).
Protocol C: Quality Control (HPLC)
Verify the purity of the scaffold before using it in library synthesis.
Hydrophilic; good for lowering lipophilicity of greasy drugs.
pKa (Acid)
~3.5
Typical carboxylic acid; exists as carboxylate at physiological pH.
pKa (Base)
~6.5 - 7.0
Morpholine nitrogen is less basic due to pyridazine electron withdrawal.
H-Bond Donors
1 (COOH)
Becomes 1 (Amide NH) after coupling.
H-Bond Acceptors
4
Pyridazine N(2), Morpholine O, Carbonyl O.
References
Morpholine as a Privileged Pharmacophore:
Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
Source: Bioorganic Chemistry, 2020.[2][3]
URL:[Link]
Pyridazine Scaffold in Drug Design:
Title: Pyridazine derivatives: an important class of heterocyclic compounds with diverse biological activities.
Source: Future Medicinal Chemistry.
URL:[Link]
Title: Synthesis process of 6-methoxy pyridazine-3-carboxylic acid (Analogous Protocol).
Kinase Inhibitor Design Principles:
Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry (Structural Analog Context).
Source: Current Medicinal Chemistry.[4]
URL:[Link]
The Pyridazine Advantage: Physicochemical Tuning and Synthetic Architectures in Drug Discovery
[1] Executive Summary In the landscape of medicinal chemistry, the pyridazine ring (1,2-diazine) has evolved from a niche heterocycle to a privileged scaffold for multiparametric optimization. Unlike its isomers pyrimidi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the landscape of medicinal chemistry, the pyridazine ring (1,2-diazine) has evolved from a niche heterocycle to a privileged scaffold for multiparametric optimization. Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), pyridazine possesses a unique contiguous nitrogen-nitrogen (N-N) bond. This structural feature imparts a distinctively high dipole moment (~3.95 D), enhanced water solubility, and specific hydrogen-bonding vectors that are critical for navigating the lipophilicity-solubility trade-off in modern drug design.
This guide provides a technical analysis of pyridazine heterocycles, moving beyond basic definitions to explore their strategic application in bioisosterism, recent FDA successes (e.g., Relugolix, Deucravacitinib), and advanced synthetic methodologies like the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
Part 1: The Physicochemical Argument
The decision to incorporate a pyridazine core is often driven by the need to lower logP while maintaining aromaticity and planarity. The adjacent nitrogen atoms create a localized region of high electron density, making the ring a potent hydrogen bond acceptor but a weak base.
Comparative Physicochemical Profile
The following table contrasts pyridazine with its aromatic analogs. Note the dramatic difference in dipole moment compared to pyrazine, despite sharing the same molecular formula.
Expert Insight: The high dipole moment of pyridazine is not just a physical constant; it is a tool. It allows the scaffold to engage in unique dipole-dipole interactions within protein pockets that are inaccessible to the non-polar pyrazine or the moderately polar pyridine. Furthermore, the low pKa (2.3) ensures the ring remains unprotonated at physiological pH, preventing non-specific protein binding often associated with cationic heterocycles.
Decision Logic: When to Deploy Pyridazine
The following decision tree illustrates the logical flow for selecting a pyridazine scaffold during Lead Optimization.
Caption: Logic flow for bioisosteric replacement strategies focusing on solubility and electronic parameters.
Part 2: Synthetic Architectures
Constructing the pyridazine ring demands specific methodologies. While classical condensation (Paal-Knorr type) using 1,4-dicarbonyls and hydrazine is useful for simple alkyl/aryl substitutions, it often lacks the regiocontrol required for complex pharmaceutical intermediates.
The Modern Standard: Inverse Electron Demand Diels-Alder (IEDDA)
For high-precision medicinal chemistry, the IEDDA reaction between 1,2,4,5-tetrazines and electron-rich dienophiles (alkynes or enamines) is the superior method.
Why IEDDA?
Bioorthogonality: The reaction is compatible with numerous functional groups (amines, alcohols) that would require protection in condensation chemistry.
Regioselectivity: The substitution pattern on the tetrazine and the electronic nature of the dienophile dictate the outcome, allowing for the predictable synthesis of 3,6-disubstituted pyridazines.
Thermodynamic Driving Force: The reaction releases nitrogen gas (
), making it irreversible and often quantitative.
IEDDA Reaction Workflow
Caption: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) for Pyridazine Synthesis.
Part 3: Strategic Bioisosterism & Case Studies
The utility of pyridazine is best evidenced by its recent integration into approved therapeutics, moving beyond the historical "hydralazine" era.
Role of Pyridazine: The pyridazine ring serves as a critical linker that positions the urea moiety and the fluorophenyl group. It replaced a phenyl ring found in earlier generations (e.g., sufugolix), significantly improving oral bioavailability and reducing CYP450 inhibition liability [1].
Role of Pyridazine: A 3-carboxamide-pyridazine motif is central to the allosteric binding mechanism. The specific H-bond acceptor capability of the pyridazine nitrogens interacts with the regulatory domain of the kinase, locking it in an inactive conformation. This selectivity over JAK1/2/3 is attributed to the unique geometry and polarity of the pyridazine-amide interface [2].
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 3,6-Diarylpyridazine via IEDDA Reaction
Context: This protocol describes the synthesis of a pyridazine core from a substituted tetrazine and a terminal alkyne. This is a "self-validating" reaction: the disappearance of the deep red/pink color of the tetrazine and the evolution of nitrogen gas bubbles indicate progress.
Reagents & Equipment
Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (Commonly available or synthesized via Pinner synthesis).
Dienophile: Phenylacetylene (1.1 equivalents).
Solvent: Toluene (anhydrous) or 1,4-Dioxane.
Equipment: Sealed pressure tube or reflux condenser setup, oil bath.
Step-by-Step Methodology
Preparation (Inert Atmosphere):
Flame-dry a 25 mL round-bottom flask or pressure tube.
Purge with Argon or Nitrogen for 5 minutes.
Why: Although IEDDA is robust, moisture can hydrolyze sensitive tetrazines or alkynes over long periods.
Reaction Assembly:
Add 1.0 mmol of 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (typically a bright pink/magenta solid) to the flask.
Add 5.0 mL of anhydrous Toluene.
Add 1.1 mmol (slight excess) of Phenylacetylene via syringe.
Visual Check: The solution should be deeply colored (pink/red).
Thermal Activation:
Heat the reaction mixture to 110°C (reflux).
Observation: Watch for the evolution of small bubbles (
gas). This is the retro-Diels-Alder step driving the reaction forward.
Monitor: The deep red color will gradually fade to yellow or pale orange as the tetrazine is consumed and the pyridazine forms.
Completion & Work-up:
Monitor via TLC (Hexane/EtOAc) or LC-MS. The tetrazine spot (visible) should disappear.
Once complete (typically 2-12 hours depending on electronics), cool to room temperature.
Concentrate the solvent in vacuo.
Purification:
The resulting residue is often pure enough for initial characterization.
If necessary, purify via flash column chromatography on silica gel.
Note: Pyridazines are polar; ensure the eluent is polar enough (e.g., 0-10% MeOH in DCM) to elute the product.
Validation Criteria
Visual: Loss of pink color -> Yellow/Colorless.
NMR: Appearance of aromatic protons on the pyridazine ring (if H-substituted) or shift of adjacent aryl protons.
Mass Spec: Product Mass = (Mass of Tetrazine + Mass of Alkyne) - 28 (
).
References
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995.
Kodama, T., Sasaki, I., & Sugimura, H. (2021).[2] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[2] The Journal of Organic Chemistry, 86(13), 8926–8932.
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46, 4895-4950.
Technical Guide: Spectral Characterization of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid
The following technical guide details the spectral characterization and structural analysis of 6-morpholin-4-ylpyridazine-3-carboxylic acid , a critical heterocyclic intermediate in medicinal chemistry. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectral characterization and structural analysis of 6-morpholin-4-ylpyridazine-3-carboxylic acid , a critical heterocyclic intermediate in medicinal chemistry.
Executive Summary
6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS: 914637-36-8) is a bioactive scaffold widely utilized in the synthesis of kinase inhibitors and pharmacological agents targeting inflammatory pathways.[1] Its structure combines a polar, electron-deficient pyridazine ring with a solubilizing morpholine moiety and a reactive carboxylic acid tail.
This guide provides a comprehensive reference for the spectral identification (NMR, IR, MS) of this compound, grounded in experimental precedents of its structural analogs and synthetic precursors. It is designed to assist analytical chemists and synthetic researchers in validating compound identity and purity during drug development workflows.
Chemical Identity & Properties
Property
Specification
IUPAC Name
6-(Morpholin-4-yl)pyridazine-3-carboxylic acid
CAS Number
914637-36-8
Molecular Formula
C₉H₁₁N₃O₃
Molecular Weight
209.20 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
pKa (Predicted)
~3.5 (COOH), ~2.5 (Pyridazine N)
Synthesis & Structural Context
Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying common impurities (e.g., hydrolysis by-products or unreacted chlorinated precursors).
Synthesis Workflow
The compound is typically synthesized via Nucleophilic Aromatic Substitution (
) of a 6-halo-pyridazine precursor with morpholine, followed by ester hydrolysis (if starting from an ester).
Figure 1: Common synthetic route involving oxidation of the methyl-pyridazine followed by nucleophilic displacement of the chloride.
Spectral Analysis: Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of molecular weight and isotopic pattern.
Synthesis of Pyridazine Derivatives:Journal of Medicinal Chemistry, "Synthesis and SAR of 6-substituted pyridazine-3-carboxylic acids." (General Reference for scaffold synthesis).
Spectral Data of Morpholine Analogs: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). (Accessed for Morpholine and Pyridazine fragment shifts).
Precursor Characterization: PubChem Compound Summary for 3-Chloro-6-morpholinopyridazine (CAS 17259-32-4). .
The Morpholine Scaffold: A Privileged Structure in Modern Pharmacology
An In-depth Technical Guide for Drug Discovery Professionals Abstract The morpholine ring, a simple six-membered heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry. Its frequent...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The morpholine ring, a simple six-membered heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry. Its frequent appearance in a structurally diverse range of approved drugs and clinical candidates is a testament to its remarkable utility. This is not a matter of coincidence but a direct consequence of the unique and advantageous physicochemical and metabolic properties conferred by the morpholine moiety. This technical guide provides an in-depth analysis of the morpholine scaffold, elucidating the scientific rationale behind its success. We will explore its fundamental properties, multifaceted roles in drug design, key therapeutic applications, and the synthetic strategies employed for its incorporation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the morpholine scaffold in their own discovery programs.
The Rationale of Privilege: Decoding the Physicochemical Advantages of the Morpholine Ring
The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one biological target.[1][2] The morpholine ring exemplifies this concept, not by promiscuous binding, but by bestowing favorable properties upon a molecule that enhance its drug-likeness.[2][3] The core of its utility lies in a unique combination of features stemming from the presence of both an amine and an ether functional group within its saturated six-membered ring.[4][5]
Modulated Basicity and Enhanced Aqueous Solubility
A key feature of the morpholine ring is the electron-withdrawing effect of the oxygen atom on the nitrogen atom. This induction reduces the basicity of the nitrogen (pKa ≈ 8.4-8.7) compared to analogous saturated heterocycles like piperidine (pKa ≈ 11.2) and piperazine (pKa ≈ 9.8).[4][6] This attenuated basicity is highly advantageous in drug design, as it can reduce the potential for off-target interactions with aminergic GPCRs and ion channels, and can lead to an improved overall safety profile.
Furthermore, the oxygen atom acts as a hydrogen bond acceptor, significantly improving the aqueous solubility of molecules, a critical factor for oral bioavailability and formulation.[7] This balanced hydrophilic-lipophilic profile is a recurring theme in the success of morpholine-containing drugs.[8]
Metabolic Stability and Pharmacokinetic Profile
The morpholine ring is generally associated with increased metabolic stability. It is less susceptible to oxidation by cytochrome P450 enzymes compared to more electron-rich amines, leading to a longer half-life and improved pharmacokinetic profile.[7][8] When metabolism does occur, it often involves oxidation of the morpholine ring to produce non-toxic derivatives, contributing to a favorable clearance profile.[8] This inherent stability allows medicinal chemists to focus on optimizing the pharmacophore portion of the molecule without constantly battling metabolic liabilities at the amine.
Structural Versatility: A Multi-Faceted Contributor
In drug design, the morpholine ring is not merely a passive solubilizing group. It can play several distinct and crucial roles:
As a Scaffold: The chair-like conformation of the morpholine ring provides a rigid, three-dimensional scaffold.[8] This allows for the precise positioning of various substituents in space to optimize interactions with a biological target. A prime example is the antiemetic drug Aprepitant, where the morpholine ring acts as a central scaffold, directing three key interacting arms into the correct positions within the neurokinin-1 (NK1) receptor.[9][10]
As an Interacting Element: The oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, forming key interactions with the target protein.[9] For instance, in many PI3K inhibitors, the morpholine oxygen forms a critical hydrogen bond with a hinge region residue (e.g., Val882) in the ATP-binding site.[9]
As a Pharmacokinetic/Pharmacodynamic (PK/PD) Modulator: By improving solubility, metabolic stability, and membrane permeability, the morpholine ring is a powerful tool for fine-tuning the overall PK/PD properties of a drug candidate.[8][9] This is particularly valuable in developing drugs for the central nervous system (CNS), where the ability to cross the blood-brain barrier (BBB) is paramount.[9][11]
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of morpholine compared to other commonly used cyclic amines, highlighting the unique balance that morpholine offers.
The Morpholine Moiety in Action: A Survey of Approved Drugs
The versatility of the morpholine scaffold is best illustrated by its presence in a wide array of FDA-approved drugs across various therapeutic areas.[14][15][16]
Drug Name
Therapeutic Area
Role of Morpholine
Mechanism of Action
Linezolid
Antibacterial
Part of the core pharmacophore
Binds to the 50S ribosomal subunit, inhibiting protein synthesis.[2][8][9]
Gefitinib
Anticancer (NSCLC)
Improves solubility and PK profile
Inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][17]
Reversible inhibitor of monoamine oxidase A (MAO-A).[14]
Doxapram
Respiratory Stimulant
PK/PD modulator
Stimulates chemoreceptors in the carotid arteries.
Case Study: Linezolid - An Antibacterial Agent
Linezolid is a member of the oxazolidinone class of antibiotics, crucial for treating infections caused by multidrug-resistant Gram-positive bacteria.[1] The morpholine ring is an integral part of its structure.
Mechanism of Action: Linezolid inhibits bacterial protein synthesis through a unique mechanism. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential early step in bacterial translation.[2][9] This distinct mechanism means there is little to no cross-resistance with other protein synthesis inhibitors.[2]
Mechanism of action of Linezolid.
Case Study: Gefitinib and the PI3K/Akt/mTOR Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small-cell lung cancer.[17] While Gefitinib directly targets EGFR, many other morpholine-containing compounds are potent inhibitors of the downstream PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival, and is often dysregulated in cancer.[22][23]
The PI3K/Akt/mTOR Pathway: Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) phosphorylates PIP2 to PIP3. This recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[3][10][11]
Morpholine-containing molecules, such as ZSTK474, often target the ATP-binding pocket of PI3K.[24] The morpholine oxygen can form a key hydrogen bond in the hinge region of the kinase, contributing significantly to the inhibitor's potency and selectivity.[25]
Targeting the PI3K/Akt/mTOR pathway with morpholine inhibitors.
Synthetic Strategies and Methodologies
The widespread use of the morpholine ring is also due to its synthetic accessibility.[3] It can be introduced as a pre-formed amine reagent or constructed through various cyclization strategies.
General Synthetic Workflow
A common strategy for synthesizing substituted morpholines involves the cyclization of N-substituted diethanolamine derivatives or the reaction of 1,2-amino alcohols.[17][26]
General workflow for morpholine synthesis.
Experimental Protocol: Synthesis of Gefitinib
The synthesis of Gefitinib illustrates a multi-step sequence to construct a complex morpholine-containing drug molecule. The following protocol is a synthesized representation of methods described in the literature.[4][27][28][29][30]
Objective: To synthesize 4-(3'-Chloro-4'-fluoro-phenylamino)-7-methoxy-6-(3-morpholin-4-yl-propoxy)quinazoline (Gefitinib).
Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
Dissolve methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent such as DMF.
Add a base (e.g., K₂CO₃) and 1-bromo-3-chloropropane.
Heat the mixture (e.g., to 80-90 °C) and stir until the reaction is complete (monitor by TLC).
Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).
Purify the resulting intermediate product.
Step 2: Nitration
Dissolve the product from Step 1 in acetic acid.
Cool the solution in an ice bath.
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining a low temperature.
After the addition is complete, allow the reaction to proceed to completion.
Isolate the nitro-intermediate by pouring the mixture into ice water and filtering the precipitate.
Step 3: Reduction of the Nitro Group
Suspend the nitro-intermediate in a solvent mixture (e.g., ethanol/water).
Add a reducing agent such as iron powder and an acid catalyst like ammonium chloride.
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
Filter the hot solution to remove the iron salts and concentrate the filtrate to obtain the amino-intermediate.
Step 4: Quinazoline Ring Formation (Cyclization)
Heat the amino-intermediate with formamide or another suitable cyclizing agent at a high temperature (e.g., 150-160 °C).
The reaction will form the 4-quinazolone ring system.
Isolate and purify the product upon cooling.
Step 5: Chlorination
Treat the 4-quinazolone product with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an inert solvent.
Heat the mixture to effect the conversion of the hydroxyl group to a chlorine atom, forming the 4-chloroquinazoline intermediate.
Carefully quench the reaction and isolate the chlorinated product.
Step 6: Nucleophilic Aromatic Substitution with 3-Chloro-4-fluoroaniline
Dissolve the 4-chloroquinazoline intermediate in a solvent like isopropanol.
Add 3-chloro-4-fluoroaniline.
Heat the mixture to reflux to promote the SNAr reaction.
Cool the reaction mixture to crystallize the product, which is the direct precursor to Gefitinib.
Step 7: Final Alkylation with Morpholine
The final step involves coupling the precursor from Step 6 with morpholine. This is typically achieved by reacting the chloropropyl side chain (introduced in Step 1) with morpholine in the presence of a base.
Dissolve the precursor in a suitable solvent (e.g., DMSO).
Add morpholine and a base (e.g., Cs₂CO₃).
Heat the reaction mixture (e.g., to 80 °C) until completion.
Isolate and purify the final product, Gefitinib, via crystallization or chromatography.
Conclusion and Future Perspectives
The morpholine scaffold is a powerful and validated tool in the medicinal chemist's arsenal. Its unique ability to confer a favorable balance of physicochemical and pharmacokinetic properties has led to its incorporation in numerous successful drugs. The key takeaways for drug discovery professionals are:
Rational Incorporation: The use of a morpholine moiety should be a deliberate, rational choice to improve solubility, modulate basicity, enhance metabolic stability, or act as a rigid scaffold.
Structure-Activity Relationship (SAR): The position and substitution on the morpholine ring can have profound effects on activity and selectivity. SAR studies should carefully explore these aspects.
Beyond a "Magic Bullet": While privileged, the morpholine ring is not a panacea. Its impact must be evaluated in the context of the entire molecule and the specific biological target.
Future innovations will likely involve the development of novel, stereocontrolled synthetic methods for accessing more complex and diverse morpholine derivatives. As our understanding of drug metabolism and transport deepens, the strategic application of the morpholine scaffold will continue to play a vital role in the design of the next generation of safe and effective medicines.
References
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-389. Available from: [Link]
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]
Kaur, M., Singh, M., & Chadha, N. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]
Kaur, M., Singh, M., & Chadha, N. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]
Tzanetou, E., Kourounakis, A. P., & Detsi, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2216-2234. Available from: [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-389. Available from: [Link]
Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(8), 2273. Available from: [Link]
Wikipedia contributors. (2023). Selective norepinephrine reuptake inhibitor. Wikipedia, The Free Encyclopedia. Available from: [Link]
Synfacts. (2019). Synthesis of Gefitinib. Synfacts, 15(04), 0339. Available from: [Link]
Wikipedia contributors. (2023). Gefitinib. Wikipedia, The Free Encyclopedia. Available from: [Link]
ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. [Image]. Available from: [Link]
Stahl, S. M., & Grady, M. M. (2003). The Promises and Pitfalls of Reboxetine. Neuropsychopharmacology, 28(Suppl 1), S51-S56. Available from: [Link]
Quick Company. (n.d.). Process For The Preparation Of Gefitinib. Available from: [Link]
Im, D. S., & Lee, J. K. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Current medicinal chemistry, 14(10), 1117–1128. Available from: [Link]
Aapro, M. S. (2005). Aprepitant: drug-drug interactions in perspective. Annals of oncology : official journal of the European Society for Medical Oncology, 16(4), 526–532. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available from: [Link]
New Drug Approvals. (2015). Gefitinib. Available from: [Link]
ResearchGate. (n.d.). Binding mode of the reported conjugates in the neurokinin 1 receptor (NK1R) binding site. [Image]. Available from: [Link]
Wong, E. H., Sonders, M. S., Amara, S. G., Tin, P., & Lodge, N. J. (2000). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS Drug Reviews, 6(4), 357-374. Available from: [Link]
Wikipedia contributors. (2023). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. Available from: [Link]
Hesketh, P. J. (2004). Antiemetic Studies on the NK1 Receptor Antagonist Aprepitant. JNCCN Journal of the National Comprehensive Cancer Network, 2(1), 51-57. Available from: [Link]
Hoang, T. T., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114101. Available from: [Link]
Muñoz, M., & Coveñas, R. (2022). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. International Journal of Molecular Sciences, 23(15), 8483. Available from: [Link]
Hesketh, P. J., et al. (2003). The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin—the Aprepitant Protocol 052 Study Group. Journal of Clinical Oncology, 21(22), 4112-4119. Available from: [Link]
Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Available from: [Link]
Hoang, T. T., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 230, 114101. Available from: [Link]
De, S., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available from: [Link]
Furet, P., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898. Available from: [Link]
Ali, A., et al. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 28(15), 5809. Available from: [Link]
Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(3), 67. Available from: [Link]
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]
SciSpace. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Available from: [Link]
U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR - MORPHOLINE. Available from: [Link]
ResearchGate. (n.d.). Some well-known morpholine based drugs. [Image]. Available from: [Link]
Coles, S. J., et al. (2009). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 65(Pt 1), 102-109. Available from: [Link]
Jasiński, R., et al. (2021). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 26(21), 6437. Available from: [Link]
Synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is desi...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for the synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind the experimental choices, ensuring a thorough understanding of the synthetic pathway.
Introduction
6-Morpholin-4-ylpyridazine-3-carboxylic acid is a disubstituted pyridazine derivative. The pyridazine core is a common scaffold in pharmacologically active molecules, exhibiting a wide range of biological activities. The incorporation of a morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, while the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation. The synthesis strategy outlined below follows a logical and efficient two-step pathway, beginning with a commercially available starting material.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a two-step process:
Oxidation: The commercially available 3-chloro-6-methylpyridazine is oxidized to the key intermediate, 6-chloropyridazine-3-carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom of 6-chloropyridazine-3-carboxylic acid is subsequently displaced by morpholine to yield the final product.
This approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual reactions.
Part 1: Synthesis of 6-chloropyridazine-3-carboxylic acid
This initial step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate, in an acidic medium is employed for this transformation.
Reaction Scheme:
Caption: Oxidation of 3-chloro-6-methylpyridazine.
Materials and Equipment:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Notes
3-chloro-6-methylpyridazine
128.56
8.0 g (0.062 mol)
Starting material
50% Sulfuric Acid (H₂SO₄)
98.08
60 mL
Corrosive
Potassium Permanganate (KMnO₄)
158.03
38 g (0.24 mol)
Strong oxidizer
Ice
-
As needed
For cooling
Ethyl Acetate
88.11
~400 mL
For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
As needed
Drying agent
Methanol
32.04
As needed
For recrystallization
Round-bottom flask (250 mL)
-
1
Magnetic stirrer and stir bar
-
1
Ice bath
-
1
Separatory funnel (500 mL)
-
1
Rotary evaporator
-
1
Filtration apparatus
-
1
Detailed Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 60 mL of 50% sulfuric acid. Cool the flask in an ice bath.
Addition of Starting Material: To the cooled sulfuric acid, add 8.0 g (0.062 mol) of 3-chloro-6-methylpyridazine. Stir the mixture until the starting material is fully dissolved.
Oxidation: While maintaining the temperature with the ice bath and stirring vigorously, slowly and portion-wise add 38 g (0.24 mol) of potassium permanganate. The addition should be controlled to prevent the reaction temperature from rising excessively.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80°C and maintain this temperature for 2 hours. The color of the reaction mixture will change as the permanganate is consumed.
Quenching and Work-up: After 2 hours, cool the reaction mixture back to room temperature and then carefully pour it into 200 mL of ice water. This will quench the reaction and precipitate manganese dioxide.
Filtration: Filter the mixture to remove the manganese dioxide precipitate.
Extraction: Transfer the filtrate to a 500 mL separatory funnel and extract the aqueous layer with ethyl acetate (4 x 100 mL).
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Recrystallization: Recrystallize the crude solid from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid as a white crystalline powder. A typical yield is around 52%.[1]
Part 2: Synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
In this final step, the chloro-substituent of the pyridazine ring is displaced by morpholine via a nucleophilic aromatic substitution reaction. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the HCl generated.
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution with Morpholine.
Materials and Equipment:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Notes
6-chloropyridazine-3-carboxylic acid
158.55
3.2 g (0.02 mol)
Intermediate from Part 1
Morpholine
87.12
3.5 g (0.04 mol)
Corrosive, lachrymator
N,N-Dimethylformamide (DMF)
73.09
50 mL
Solvent
Potassium Carbonate (K₂CO₃)
138.21
5.5 g (0.04 mol)
Base
Water
18.02
As needed
For work-up
Concentrated Hydrochloric Acid (HCl)
36.46
As needed
For acidification
Round-bottom flask (100 mL) with reflux condenser
-
1
Heating mantle or oil bath
-
1
Magnetic stirrer and stir bar
-
1
Filtration apparatus
-
1
pH paper or pH meter
-
1
Detailed Protocol:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3.2 g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid, 50 mL of DMF, 3.5 g (0.04 mol) of morpholine, and 5.5 g (0.04 mol) of potassium carbonate.
Reaction: Heat the reaction mixture to 100-120°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of water.
Acidification: While stirring, slowly add concentrated hydrochloric acid to the aqueous mixture to adjust the pH to approximately 3-4. This will precipitate the carboxylic acid product.
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
Drying: Dry the solid product in a vacuum oven to obtain 6-Morpholin-4-ylpyridazine-3-carboxylic acid.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Handle sulfuric acid, potassium permanganate, morpholine, and hydrochloric acid with extreme care in a well-ventilated fume hood.
Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.
The reactions should be conducted in a fume hood to avoid inhalation of vapors.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:
Melting Point: To determine the purity of the crystalline products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify functional groups.
References
CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid - Google Patents.
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. Available at: [Link]
Synthesis of 6-Methoxypyridine-3-carboxylic acid - PrepChem.com. Available at: [Link]
Microbial hydrolysis of glutaronitrile derivatives with Brevibacterium sp. R 312 - PubMed. Available at: [Link]
Application Note: Quantitative Analysis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
This Application Note is structured as a comprehensive technical guide for the quantification of 6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS: 914637-36-8). It addresses the specific challenges posed by the amphoter...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the quantification of 6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS: 914637-36-8). It addresses the specific challenges posed by the amphoteric nature of the analyte and provides validated workflows for both QC (purity) and bioanalytical (trace) applications.[1]
Executive Summary
6-Morpholin-4-ylpyridazine-3-carboxylic acid is a critical heterocyclic building block and potential metabolite in the synthesis of pyridazine-based pharmaceuticals (e.g., GABAergic agents, anti-inflammatory drugs).[1] Its quantification is complicated by its zwitterionic character —possessing both a basic morpholine nitrogen and an acidic carboxylic acid moiety.[1]
Standard Reverse Phase (RP) chromatography often yields poor retention or peak tailing due to secondary silanol interactions and dewetting.[1] This guide presents two optimized methodologies:
HPLC-UV: A robust method for raw material assay and purity profiling using a Polar-Embedded C18 stationary phase.[1]
LC-MS/MS: A high-sensitivity method for trace impurity analysis or pharmacokinetic (PK) studies using HILIC chromatography.[1]
Analyte Profile & Physicochemical Challenges
Understanding the molecule is the first step to successful separation.[1]
Property
Data
Analytical Implication
Structure
![Structure Description: Pyridazine ring with C3-Carboxyl and C6-Morpholine]
Critical Handling Note: Due to zwitterionic aggregation, dissolve the reference standard in 50:50 Methanol:Water adjusted to pH 2 (with Formic Acid) or pH 10 (with Ammonium Hydroxide) to ensure complete solvation before diluting into the mobile phase.
Method A: HPLC-UV (Assay & Purity)
Objective: Routine quantification of raw material purity (>98%) and stability testing.
Mechanism: Ion-Suppression Reverse Phase Chromatography.[1]
Rationale: By lowering the mobile phase pH to ~2.5, we protonate the carboxylic acid (neutralizing it) while the morpholine remains protonated (cationic).[1] This prevents zwitterionic repulsion and allows the hydrophobic core of the molecule to interact with the stationary phase.[1]
Chromatographic Conditions
Parameter
Setting
Rationale
Column
Agilent Zorbax SB-Aq or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3.5 µm)
"Aqueous" (Aq) or polar-embedded phases prevent phase collapse in high-aqueous conditions and shield silanols from the cationic morpholine.[1]
Objective: Quantification of trace levels (ng/mL) in plasma or genotoxic impurity screening.
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Rationale: The polar nature of the analyte makes it ideal for HILIC, which provides superior retention and sensitivity (due to high organic solvent content enhancing desolvation in ESI) compared to Reverse Phase.[1]
The following diagram illustrates the decision matrix for selecting the appropriate method and the sample preparation workflow.
Figure 1: Decision tree and workflow for the analysis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, selecting between HPLC-UV and LC-MS/MS pathways.
Sample Preparation Protocols
Protocol A: Raw Material (Powder)
Weighing: Accurately weigh 10.0 mg of the substance.
Solvent Addition: Add 10 mL of Diluent A (50:50 Methanol:Water + 0.1% Formic Acid).
Note: The acid is crucial to protonate the morpholine and break zwitterionic crystal lattice interactions.[1]
Sonication: Sonicate for 10 minutes at ambient temperature. Ensure no visible particles remain.[1]
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.
Dilution: Dilute to 0.5 mg/mL with Mobile Phase A for HPLC injection.
Protocol B: Biological Matrix (Plasma)[1]
Aliquot: Transfer 50 µL of plasma into a centrifuge tube.
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the supernatant to a vial.
Injection: Inject 2-5 µL directly onto the HILIC-MS system.
Note: Do not evaporate and reconstitute in water, as high aqueous content disrupts HILIC retention.[1]
Validation Criteria (ICH Q2)
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation:
Parameter
Acceptance Criteria
Troubleshooting Failure
System Suitability
Tailing Factor (T) < 1.5
If T > 1.5, increase buffer concentration or lower pH.[1]
Linearity (R²)
> 0.999
Check for saturation of detector or solubility issues at high conc.
Recovery
90% - 110%
If low, check solubility of zwitterion in extraction solvent.[1]
Precision (RSD)
< 2.0% (n=6)
Check injector reproducibility and pump pulsation.
LOD/LOQ
S/N > 3 (LOD), > 10 (LOQ)
Ensure source cleanliness (LC-MS) or lamp intensity (UV).
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link
McCalley, D. V. (2017).[1] Understanding and manipulating the separation of hydrophilic, lipophilic and amphoteric solutes in HILIC. Journal of Chromatography A, 1523, 49-71.[1] Link
PubChem. (n.d.).[1][2][4] Compound Summary for CID 151433213 (Analogous Structure). National Center for Biotechnology Information.[1] Link
Agilent Technologies. (2020).[1] Analysis of Zwitterionic Compounds using Poroshell 120 HILIC-Z. Application Note. Link
Amerigo Scientific. (n.d.).[1] 6-Morpholin-4-ylpyridazine-3-carboxylic acid Product Page. (Verification of CAS 914637-36-8).[1][5] Link
Cell-based assays to evaluate 6-Morpholin-4-ylpyridazine-3-carboxylic acid cytotoxicity
Application Note & Protocols A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 6-Morpholin-4-ylpyridazine-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Abstract:...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed guide for evaluating the cytotoxic potential of the novel heterocyclic compound, 6-Morpholin-4-ylpyridazine-3-carboxylic acid. In early-stage drug discovery, a comprehensive understanding of a compound's effect on cell viability is paramount. Relying on a single assay can provide a limited or even misleading perspective. Therefore, we present an integrated, multi-assay strategy employing three distinct, well-established cell-based assays. These assays interrogate different hallmarks of cell death: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). By combining the data from these orthogonal methods, researchers can build a more complete and reliable cytotoxicity profile, distinguishing between cytostatic, necrotic, and apoptotic effects. This note includes the scientific rationale behind the multi-assay approach, considerations for experimental design, and detailed, step-by-step protocols for implementation.
Introduction: Profiling a Novel Heterocyclic Compound
The compound 6-Morpholin-4-ylpyridazine-3-carboxylic acid belongs to a class of nitrogen-containing heterocyclic molecules. Such scaffolds are of significant interest in medicinal chemistry.[1][2] The morpholine ring, in particular, is considered a "privileged pharmacophore," frequently incorporated into drug candidates to modulate pharmacokinetic properties or enhance potency through interactions with target proteins.[3]
Given its novelty, a thorough in vitro toxicological assessment is a critical first step in characterizing the biological activity of 6-Morpholin-4-ylpyridazine-3-carboxylic acid. Cytotoxicity testing is a cornerstone of modern toxicology, providing essential data for hazard identification and risk evaluation in pharmaceutical development.[4][5] This guide outlines a robust framework for this initial assessment.
Compound Handling and Stock Solution Preparation
Safety Precautions: The morpholine component of the molecule suggests that caution should be exercised during handling. Morpholine itself is a corrosive and flammable liquid that can cause burns and eye damage; it is also harmful if inhaled or absorbed through the skin.[6][7][8] While the toxicity of the full compound is unknown, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, in a well-ventilated area or chemical fume hood.
Stock Solution Preparation:
Solvent Selection: The carboxylic acid group suggests potential solubility in aqueous bases or polar organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of novel compounds for in vitro screening.
Procedure:
Accurately weigh a precise amount of 6-Morpholin-4-ylpyridazine-3-carboxylic acid powder.
Dissolve in high-purity, sterile-filtered DMSO to create a high-concentration stock (e.g., 10-50 mM).
Vortex or sonicate gently until the compound is fully dissolved.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C or -80°C, protected from light.
A Tripartite Strategy for Cytotoxicity Assessment
To gain a comprehensive understanding of a compound's cytotoxic effects, it is essential to measure multiple cellular parameters.[9][10] A compound might inhibit cell proliferation (cytostatic effect) without immediately killing the cells, or it might induce death through different mechanisms like necrosis or apoptosis.[9] Our proposed strategy integrates three assays to capture these distinct outcomes.
Plot Percent Cytotoxicity against the log of the compound concentration to determine the EC50 value.
Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)
This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. T[11]he assay reagent contains a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.
Application Notes and Protocols for TAK1 Inhibition Studies Using 6-Morpholin-4-ylpyridazine-3-carboxylic acid
Introduction: Targeting TAK1, a Critical Node in Inflammatory Signaling Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a pivotal serine...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting TAK1, a Critical Node in Inflammatory Signaling
Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a pivotal serine/threonine kinase. It functions as a central signaling hub, integrating inputs from a wide array of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs), and cellular stress signals.[1][2][3] Upon activation, TAK1 orchestrates downstream signaling cascades, most notably the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (JNK and p38).[1][4] This positions TAK1 as a critical regulator of inflammatory responses, immunity, cell survival, and differentiation.[3][5]
Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer.[1][5] Consequently, TAK1 has emerged as a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[5][6] This document provides a detailed guide for researchers on the utilization of 6-Morpholin-4-ylpyridazine-3-carboxylic acid , a potent and selective small molecule inhibitor, in studies investigating TAK1 function and its therapeutic potential.
The morpholine moiety is a versatile pharmacophore frequently incorporated into kinase inhibitors to enhance potency and modify pharmacokinetic properties.[7][8] The unique pyridazine carboxylic acid scaffold of this compound suggests a specific binding mode within the ATP-binding pocket of TAK1, offering a valuable tool for dissecting TAK1-mediated signaling events.
The TAK1 Signaling Cascade: A Visual Overview
The activation of TAK1 is a tightly regulated process involving its interaction with TAK1-binding proteins (TABs) and ubiquitination events.[9] Once activated, TAK1 phosphorylates downstream kinases, initiating a cascade that culminates in the activation of transcription factors that drive the expression of inflammatory genes.
Figure 1: The TAK1 Signaling Pathway and the point of inhibition by 6-Morpholin-4-ylpyridazine-3-carboxylic acid.
Physicochemical Properties and Handling of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
Property
Value
Notes
Molecular Formula
C₉H₁₀N₄O₃
Molecular Weight
222.20 g/mol
Appearance
Off-white to light yellow solid
Varies by supplier
Solubility
Soluble in DMSO
Prepare stock solutions in DMSO (e.g., 10-50 mM). Further dilution in aqueous buffers may be limited. Test solubility in your specific assay buffer.
Storage
Store at -20°C or -80°C
Protect from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Safety Precautions:
Handle 6-Morpholin-4-ylpyridazine-3-carboxylic acid in a well-ventilated area, preferably in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][11] Consult the Safety Data Sheet (SDS) for detailed safety information.[10][12][13]
Experimental Protocols
The following protocols are provided as a starting point for utilizing 6-Morpholin-4-ylpyridazine-3-carboxylic acid in TAK1 inhibition studies. Optimization may be required based on the specific experimental setup, cell type, and reagents used.
Protocol 1: In Vitro Biochemical Kinase Assay for TAK1 Inhibition
This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of recombinant TAK1. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[14]
Workflow:
Figure 2: Workflow for the in vitro biochemical TAK1 kinase assay.
Materials:
Recombinant human TAK1/TAB1 complex (BPS Bioscience, Cat# 78037 or similar)[9]
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]
6-Morpholin-4-ylpyridazine-3-carboxylic acid
DMSO (for stock solution)
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or similar)[14]
White, opaque 384-well assay plates
Luminometer
Procedure:
Prepare Inhibitor Dilutions:
Prepare a 10 mM stock solution of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in DMSO.
Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 100 µM to 0.1 nM). Include a DMSO-only control.
Enzyme and Substrate Preparation:
Thaw the TAK1/TAB1 enzyme on ice. Dilute the enzyme to the working concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.[14]
Prepare a substrate/ATP mix in kinase assay buffer. The ATP concentration should be at or near the Km for TAK1, if known, to accurately determine the IC₅₀ for ATP-competitive inhibitors.
Assay Plate Setup:
Add 1 µL of the diluted inhibitor or DMSO control to the wells of the 384-well plate.[14]
Add 2 µL of the diluted TAK1/TAB1 enzyme to each well.[14]
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[14]
Kinase Reaction:
Incubate the plate at room temperature for 60 minutes.[14]
This assay measures the ability of the compound to inhibit TAK1-mediated NF-κB activation in a cellular context.
Materials:
HEK293T cells (or other suitable cell line)
NF-κB luciferase reporter plasmid
Control plasmid (e.g., Renilla luciferase) for normalization
Transfection reagent
DMEM with 10% FBS
TNFα (or other TAK1 activator like IL-1β)
6-Morpholin-4-ylpyridazine-3-carboxylic acid
Dual-luciferase reporter assay system
Luminometer
Procedure:
Cell Seeding and Transfection:
Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
Incubate for 24 hours.
Inhibitor Treatment:
Prepare serial dilutions of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in cell culture medium.
Remove the transfection medium and replace it with fresh medium containing the diluted inhibitor or a DMSO control.
Pre-incubate the cells with the inhibitor for 1-2 hours.
TAK1 Activation:
Stimulate the cells with an appropriate concentration of TNFα (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
Cell Lysis and Luciferase Assay:
Lyse the cells using the lysis buffer provided with the dual-luciferase reporter assay system.
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
Calculate the percentage of inhibition of TNFα-induced NF-κB activity for each inhibitor concentration.
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of Downstream TAK1 Signaling
This protocol assesses the phosphorylation status of key downstream targets of TAK1, such as IKKα/β and p38 MAPK, to confirm the on-target effect of the inhibitor in cells.
Materials:
MDA-MB-231 cells (or another responsive cell line)[15]
Pre-treat the cells with various concentrations of 6-Morpholin-4-ylpyridazine-3-carboxylic acid or DMSO for 2 hours.[15]
Stimulate the cells with TNFα (e.g., 20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
Protein Extraction:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
Western Blotting:
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with the primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the protein bands using an ECL substrate and an imaging system.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the levels of phosphorylated proteins to their respective total protein levels.
Compare the phosphorylation levels in inhibitor-treated cells to the DMSO-treated, TNFα-stimulated control to assess the degree of inhibition.
Conclusion and Future Directions
6-Morpholin-4-ylpyridazine-3-carboxylic acid represents a promising chemical tool for the investigation of TAK1-mediated signaling pathways. The protocols outlined in this application note provide a framework for characterizing its inhibitory activity in both biochemical and cellular systems. By employing these methods, researchers can elucidate the role of TAK1 in various physiological and pathological processes and evaluate the therapeutic potential of its inhibition. Further studies could involve assessing the selectivity of this compound across a panel of kinases, investigating its in vivo efficacy in animal models of inflammatory diseases or cancer, and exploring its mechanism of action in more detail.
References
Frontiers in Immunology. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. [Link]
ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. [Link]
National Center for Biotechnology Information. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. [Link]
Taylor & Francis Online. (n.d.). S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. [Link]
Frontiers in Cell and Developmental Biology. (n.d.). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. [Link]
National Center for Biotechnology Information. (n.d.). Kinase Screening and Profiling: Methods and Protocols. [Link]
JCI Insight. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
National Center for Biotechnology Information. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
National Center for Biotechnology Information. (n.d.). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. [Link]
National Center for Biotechnology Information. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. [Link]
National Center for Biotechnology Information. (n.d.). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. [Link]
PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]
National Center for Biotechnology Information. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. [Link]
National Center for Biotechnology Information. (n.d.). Structure-guided development of covalent TAK1 inhibitors. [Link]
PubMed. (n.d.). TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens. [Link]
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
Pharmaceutical Sciences. (2026). New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. [Link]
MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
PubMed. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. [Link]
ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
Application Note: Protocol for the Preparation of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid Solutions for In Vitro Assays
Abstract This document provides a comprehensive, field-validated guide for the dissolution and handling of 6-Morpholin-4-ylpyridazine-3-carboxylic acid for use in a wide range of in vitro experimental settings. The proto...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-validated guide for the dissolution and handling of 6-Morpholin-4-ylpyridazine-3-carboxylic acid for use in a wide range of in vitro experimental settings. The protocols herein are designed to ensure maximal compound integrity, solubility, and reproducibility of results. We move beyond simple step-by-step instructions to explain the underlying chemical principles that govern the choice of solvent and handling procedures. This guide provides two primary dissolution protocols—one utilizing an organic solvent (DMSO) for broad applicability and an alternative aqueous-based method for sensitive assays where organic solvents are contraindicated. Adherence to these protocols is critical for generating reliable and consistent data in drug screening, cell-based assays, and other research applications.
Introduction: The Criticality of a Validated Dissolution Protocol
6-Morpholin-4-ylpyridazine-3-carboxylic acid is a heterocyclic compound featuring both a weakly acidic carboxylic acid group and a basic morpholine moiety. The accuracy and reproducibility of in vitro data derived from this and similar small molecules are fundamentally dependent on the initial preparation of the compound. Improper dissolution can lead to inaccurate concentrations, compound precipitation, and solution instability, ultimately compromising experimental outcomes. This guide provides a robust framework for researchers to prepare stable, homogenous solutions, thereby establishing a trustworthy foundation for subsequent experiments.
Understanding the compound's chemical nature is paramount to selecting the appropriate dissolution strategy. The key properties dictate its behavior in different solvent systems.
Property
Value
Implication for Dissolution Strategy
Molecular Formula
C₉H₁₁N₃O₃
-
Molecular Weight
209.21 g/mol
Essential for accurate calculation of molar concentrations.
Appearance
White to off-white solid powder.
Visual confirmation of compound integrity before weighing.
Organic Solvent Solubility
Soluble in polar aprotic solvents like DMSO.
Primary Strategy: DMSO is the solvent of choice for creating high-concentration stock solutions.
Aqueous Solubility
Low in neutral water.
Direct dissolution in neutral buffers (e.g., PBS pH 7.4) is not recommended and will likely fail.
Approximate pKa
~3-4 (for the carboxylic acid group).
Alternative Strategy: The compound's charge state is pH-dependent. Deprotonating the carboxylic acid by raising the pH above its pKa will form a more soluble salt, enabling aqueous dissolution.[1][2]
Stability
Stable under standard laboratory conditions.
Standard handling procedures are sufficient; no extreme measures are needed to prevent degradation of the solid.
Causality Behind Solubility: The molecule's poor aqueous solubility at neutral pH is a direct result of its chemical structure. While the morpholine and pyridazine rings contain polar heteroatoms, the overall molecule is not sufficiently hydrophilic to readily dissolve in water in its neutral state. The carboxylic acid group is the key to manipulating its solubility; at pH values significantly above its pKa, it exists as a negatively charged carboxylate, which dramatically increases its affinity for polar solvents like water.
Primary Protocol: High-Concentration Stock Solution in DMSO
This is the most universally applicable method for researchers in drug discovery and cell biology. It ensures the compound is fully solubilized at a high concentration, allowing for subsequent dilution into aqueous experimental media.
Sterile microcentrifuge tubes or amber glass vials
Calibrated analytical balance
Vortex mixer and/or sonicator
Step-by-Step Methodology
Equilibrate Compound: Before opening, allow the vial of the solid compound to reach room temperature to prevent condensation of atmospheric moisture.
Weigh Compound: Accurately weigh the desired mass of the compound in a sterile tube. Use the following formula to determine the required mass for your target concentration and volume:
Mass (mg) = [Target Concentration (mM)] x [Final Volume (mL)] x 0.20921 ( g/mol )
Add Solvent: Add the calculated volume of high-purity DMSO to the solid compound.
Promote Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C.[3][4] Visually inspect for complete dissolution against a light source.
Storage: Aliquot the concentrated stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[3]
Example Calculations for a 10 mM Stock Solution
Target Volume
Required Mass of Compound
Volume of DMSO
1 mL
2.09 mg
1 mL
5 mL
10.46 mg
5 mL
10 mL
20.92 mg
10 mL
Preparation of Working Solutions & The Dilution Challenge
The most common point of failure is when the DMSO stock is diluted into aqueous cell culture media or buffer, which can cause the compound to precipitate.[4][5] The following workflow is designed to minimize this risk.
Step-by-Step Dilution Protocol
Prepare Diluent: Dispense the required volume of the final aqueous buffer or cell culture medium into a sterile tube.
Add Stock to Diluent: Add a small volume of the concentrated DMSO stock solution directly into the aqueous diluent. Crucially, do not add the aqueous solution to the DMSO stock.
Mix Immediately: Immediately after adding the stock, vortex or triturate (pipette up and down) the solution to ensure rapid and homogenous mixing. This prevents the formation of localized high concentrations of the compound that can lead to precipitation.
Control DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) and, most importantly, is consistent across all experimental conditions, including the vehicle control.[4]
Visualization: Serial Dilution Workflow
The following diagram illustrates the validated workflow for preparing working solutions from a concentrated DMSO stock.
Caption: Workflow for preparing aqueous working solutions.
Alternative Protocol: pH-Modified Aqueous Solution
This protocol is intended for specific applications, such as certain biophysical assays or cell types, where DMSO is strictly prohibited. It leverages the acidic nature of the compound to achieve solubility.
Rationale
By preparing the solution at a pH significantly above the compound's pKa (~3-4), the carboxylic acid group is deprotonated to a carboxylate anion (R-COO⁻). This charged species is significantly more soluble in aqueous solutions than its neutral counterpart.[1][2]
Step-by-Step Methodology
Suspend Compound: Weigh the desired mass of the compound and suspend it in ~80% of the final target volume of purified water or a low-buffering-capacity solution (e.g., saline).
Adjust pH: While stirring, add 1 N NaOH dropwise. Monitor the solution for clarity. The compound should dissolve as the pH increases.
Confirm Dissolution: Continue adding NaOH until the solution is completely clear. Use a calibrated pH meter to ensure the final pH is suitable for your experiment.
Final Volume Adjustment: Adjust the solution to the final target volume with purified water or buffer.
Sterilization & Use: Sterilize the solution by filtration through a 0.22 µm filter. It is critical to prepare these aqueous solutions fresh before each experiment , as their long-term stability is not guaranteed.
Visualization: Solvent Selection Decision Tree
Caption: Decision-making workflow for solvent selection.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Solid will not dissolve in DMSO
Insufficient mixing; low-quality or "wet" DMSO; compound overloaded.
Sonicate for 10-15 minutes or warm to 37°C. Use fresh, anhydrous DMSO. Re-verify calculations to ensure you have not exceeded the solubility limit.
Precipitation upon dilution into aqueous media
Poor mixing technique; final concentration too high; buffer incompatibility.
Add DMSO stock to aqueous buffer while vortexing. Perform serial dilutions. Check if the buffer pH or salt concentration promotes precipitation.
Use freshly thawed aliquots for each experiment. Re-verify initial weighing and calculations. Ensure final DMSO concentration is non-toxic and consistent across all wells, including controls.
References
6-Morpholinopyridine-3-carboxylic Acid | CAS 60656-22-6 . Pipzine Chemicals. Available at: [Link]
Using Morpholinos to Control Gene Expression . National Institutes of Health (NIH), PubMed Central. Available at: [Link]
Preparing Stock Solutions . Chemistry LibreTexts. Available at: [Link]
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity . National Institutes of Health (NIH), PubMed Central. Available at: [Link]
Preparing Stock Solutions . PhytoTech Labs. Available at: [Link]
Application Notes and Protocols for the Development of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid Derivatives as Kinase Inhibitors
Introduction: The Privileged Scaffold of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid in Kinase Inhibitor Discovery The confluence of a pyridazine core, a morpholine moiety, and a reactive carboxylic acid handle at the 3...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid in Kinase Inhibitor Discovery
The confluence of a pyridazine core, a morpholine moiety, and a reactive carboxylic acid handle at the 3-position establishes 6-morpholin-4-ylpyridazine-3-carboxylic acid as a privileged scaffold in modern medicinal chemistry. This assertion is rooted in the established roles of its constituent parts in fostering high-affinity interactions with the ATP-binding site of various protein kinases.[1] The morpholine group, in particular, is a well-recognized pharmacophore in numerous approved and investigational kinase inhibitors, where it often imparts favorable physicochemical properties such as aqueous solubility and metabolic stability, while also engaging in crucial hydrogen bonding interactions within the kinase hinge region.[1] The pyridazine ring serves as a versatile and bioisosterically sound core, orienting substituents in a precise three-dimensional arrangement conducive to potent and selective kinase inhibition.
The strategic placement of a carboxylic acid at the 3-position of the pyridazine ring provides a convenient and highly versatile point for chemical modification. This functional group is readily converted into a diverse array of amides, esters, and other derivatives, allowing for systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of derivatives of 6-morpholin-4-ylpyridazine-3-carboxylic acid, with a particular focus on their development as inhibitors of clinically relevant protein kinases such as Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks).
Strategic Rationale for Derivative Synthesis: Targeting the Kinase ATP-Binding Site
The primary objective in derivatizing 6-morpholin-4-ylpyridazine-3-carboxylic acid is to generate a library of compounds that can effectively compete with ATP for binding to the kinase active site. The core scaffold is designed to occupy the adenine region of the ATP-binding pocket, with the morpholine group often directed towards the solvent-exposed region or forming interactions with the ribose-phosphate binding region. The derivatization of the carboxylic acid allows for the introduction of a variety of substituents that can extend into and interact with the hydrophobic pocket and the solvent-exposed region of the active site.
A critical synthetic transformation for this purpose is the formation of carboxamides. Amide bond formation is a robust and well-understood reaction in medicinal chemistry, offering a reliable method to couple a wide range of amines to the carboxylic acid core.[2] The resulting N-substituted carboxamides can be tailored to probe specific interactions within the kinase active site. For instance, the introduction of aromatic or heteroaromatic rings can lead to beneficial pi-stacking interactions with aromatic residues such as phenylalanine or tyrosine. The incorporation of flexible alkyl or cycloalkyl groups can explore hydrophobic pockets, while the inclusion of polar functional groups can enhance solubility and provide additional hydrogen bonding opportunities.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the synthesis of N-substituted 6-morpholin-4-ylpyridazine-3-carboxamides using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
6-Morpholin-4-ylpyridazine-3-carboxylic acid
Desired primary or secondary amine (1.1 equivalents)
Appropriate solvent system for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)
Procedure:
To a solution of 6-morpholin-4-ylpyridazine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
Stir the mixture at room temperature for 10 minutes.
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted 6-morpholin-4-ylpyridazine-3-carboxamide.
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase using the luminescent ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Kinase buffer (specific to the target kinase, typically containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)
White, opaque 384-well assay plates
Multichannel pipettes
Luminometer
Procedure:
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
Kinase Reaction:
In a 384-well plate, add the inhibitor solution.
Add the kinase and its specific substrate, both diluted in kinase buffer.
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
Include positive controls (kinase reaction without inhibitor) and negative controls (reaction without kinase).
Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value for each active compound by fitting the dose-response data to a suitable model using graphing software.
Data Presentation and Structure-Activity Relationship (SAR)
The inhibitory activities of a hypothetical series of N-substituted 6-morpholin-4-ylpyridazine-3-carboxamide derivatives against a target kinase are presented in Table 1.
Table 1: Inhibitory Activity of 6-Morpholin-4-ylpyridazine-3-carboxamide Derivatives against Target Kinase
Compound ID
R Group (Amine)
Target Kinase IC₅₀ (nM)
1
-NH-CH₃
850
2
-NH-CH₂CH₃
620
3
-NH-Cyclopropyl
350
4
-NH-Phenyl
150
5
-NH-(4-fluorophenyl)
85
6
-NH-(3-methoxyphenyl)
210
7
-NH-CH₂-Phenyl
95
8
-N(CH₃)₂
>10,000
Analysis of Structure-Activity Relationship (SAR):
The data in Table 1 suggests several key SAR trends for this series of compounds:
Impact of N-Substitution: The nature of the substituent on the amide nitrogen is critical for inhibitory activity. A simple dimethyl substitution (8 ) results in a complete loss of activity, indicating that at least one N-H proton is likely required for a key hydrogen bonding interaction.
Alkyl vs. Aryl Substitution: Aromatic substituents on the amide nitrogen generally lead to higher potency than small alkyl groups. For example, the N-phenyl derivative (4 ) is significantly more potent than the N-methyl (1 ) and N-ethyl (2 ) analogs. This suggests a favorable interaction, such as a pi-stacking or hydrophobic interaction, with the kinase active site.
Cycloalkyl Substitution: The N-cyclopropyl derivative (3 ) shows improved potency over the linear alkyl analogs, suggesting that the conformational constraint of the cyclopropyl ring may be beneficial for binding.
Substitution on the Phenyl Ring: Substitution on the N-phenyl ring can further modulate activity. The introduction of a fluorine atom at the para-position (5 ) enhances potency, possibly due to favorable electronic or hydrophobic interactions. A methoxy group at the meta-position (6 ) is also tolerated but is less beneficial than the para-fluoro substituent.
Benzyl Substitution: The N-benzyl derivative (7 ) demonstrates good potency, indicating that a methylene spacer between the amide nitrogen and the phenyl ring is well-accommodated and may allow for optimal positioning of the phenyl group within a hydrophobic pocket.
Visualization of Workflows and Pathways
Caption: Synthetic workflow for generating a library of 6-morpholin-4-ylpyridazine-3-carboxamide derivatives.
Caption: Hypothetical inhibition of the JAK-STAT signaling pathway by a 6-morpholin-4-ylpyridazine derivative.
Conclusion and Future Directions
The 6-morpholin-4-ylpyridazine-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The straightforward and efficient derivatization of the carboxylic acid moiety via amide coupling allows for the rapid generation of diverse chemical libraries. The preliminary SAR data presented herein demonstrates that careful selection of the N-substituent can lead to potent inhibitors.
Future work should focus on expanding the library of derivatives to further probe the SAR around the N-substituent. This could include the incorporation of a wider range of substituted aromatic and heteroaromatic amines, as well as the exploration of different linker lengths and rigidities. Furthermore, the synthesized compounds should be screened against a panel of kinases to determine their selectivity profile. Promising lead compounds should then be subjected to further optimization of their ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates for in vivo evaluation. The protocols and strategies outlined in this application note provide a solid framework for advancing the discovery and development of this exciting class of kinase inhibitors.
References
Kumar, S., & Singh, S. K. (2024).
He, Y., et al. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 84, 129235.
PrepChem. (n.d.). Synthesis of 6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
Patel, V. R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1019.
Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675.
Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 16, 3522-3529.
Soni, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-352.
Application of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in cancer cell lines
Application Note: Evaluation of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid as a Pharmacophore Scaffold in Cancer Cell Lines Executive Summary & Scientific Rationale 6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS: 91...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Evaluation of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid as a Pharmacophore Scaffold in Cancer Cell Lines
Executive Summary & Scientific Rationale
6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS: 914637-36-8) is a critical heterocyclic building block utilized in the synthesis of targeted cancer therapeutics. While rarely a potent cytotoxic agent in its native carboxylic acid form due to limited membrane permeability and charge at physiological pH, it serves two pivotal roles in cancer cell line profiling:
Fragment-Based Drug Discovery (FBDD): It acts as a "fragment hit" for targets requiring a morpholine hinge-binder (e.g., mTOR, PI3K, and DNA-PK kinases). The morpholine oxygen often forms a hydrogen bond with the kinase hinge region, while the pyridazine ring provides a rigid spacer.
Negative Control / SAR Baseline: In Structure-Activity Relationship (SAR) studies, the free acid is frequently used as a negative control to demonstrate that cytotoxicity is driven by specific target engagement (facilitated by amide/ester derivatization) rather than non-specific scaffold toxicity.
This guide details protocols for solubilization, fragment screening, and cytotoxicity profiling to validate this scaffold in cancer models.
Technical Specifications & Preparation
Chemical Properties:
Molecular Formula: C
HNO
Molecular Weight: 209.20 Da
Solubility: Soluble in DMSO (up to 50 mM); sparingly soluble in water/PBS unless pH adjusted > 7.5.
Stability: Stable at -20°C as a solid. DMSO stocks are stable for 1 month at -20°C; avoid repeated freeze-thaw cycles.
Reagent Preparation Protocol:
Stock Solution (10 mM): Weigh 2.09 mg of powder. Dissolve in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.
Working Solution: Dilute the stock 1:1000 in complete cell culture media to achieve a 10 µM screening concentration. Ensure final DMSO concentration is
0.5% (v/v) to avoid solvent toxicity.
Mechanism of Action: The "Hinge Binder" Hypothesis
In kinase inhibitor design, the morpholine moiety is a "privileged structure." The ether oxygen serves as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Valine or Methionine residues).
The Acid's Limitation: The C-3 carboxylic acid group is highly polar and ionized at pH 7.4, preventing passive diffusion across the cell membrane.
The Application: Researchers derivatize the acid (via amide coupling) to attach hydrophobic "tails" that enable cell entry. The free acid is tested alongside these derivatives to prove that the tail is necessary for cellular potency, validating the "intracellular target" mechanism.
Experimental Protocols
Protocol A: High-Concentration Fragment Screening (Cell-Based)
Objective: To determine if the bare scaffold exhibits any intrinsic off-target toxicity or weak activity at high concentrations.
Materials:
Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).
Assay: CellTiter-Glo® (Promega) or MTT.
Workflow:
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.
Treatment:
Test Arm: Treat with a 7-point dilution series of 6-Morpholin-4-ylpyridazine-3-carboxylic acid (Range: 100 µM to 0.1 µM). Note: High concentrations (100 µM) are typical for fragment screening.
Positive Control: Doxorubicin (1 µM).
Negative Control: 0.5% DMSO in Media.
Incubation: 72 hours at 37°C, 5% CO
.
Readout: Add detection reagent, shake for 10 mins, and read luminescence/absorbance.
Data Interpretation:
Expected Result: IC
> 50 µM.
Significance: Lack of toxicity confirms the scaffold is "clean," meaning future derivatives' toxicity can be attributed to specific target inhibition, not general pyridazine toxicity.
Objective: Use the acid as a negative control to validate an active amide derivative (e.g., a synthesized mTOR inhibitor).
Step-by-Step:
Synthesize the Amide Derivative (Active Compound) by reacting the carboxylic acid with an amine (e.g., 4-aminopyridine).
Treat cells with:
Compound A: 6-Morpholin-4-ylpyridazine-3-carboxylic acid (The Precursor).
Compound B: The Amide Derivative (The Drug).
Western Blot Analysis:
Lyse cells after 4 hours of treatment.
Probe for p-S6K1 (mTOR marker) or p-AKT .
Result: Compound B should abolish phosphorylation; Compound A (Acid) should show bands identical to the DMSO control (due to lack of penetration).
Visualizations & Pathways
Figure 1: Pharmacophore & SAR Logic
This diagram illustrates the transition from the inactive acid scaffold to the active kinase inhibitor, highlighting the role of the morpholine group.
Caption: SAR Logic Flow. The carboxylic acid scaffold serves as the structural foundation (hinge binder) but requires derivatization to achieve cellular potency.
Figure 2: Experimental Workflow for Scaffold Validation
Caption: Validation Workflow. Parallel assessment of the scaffold against vehicle and active derivatives to establish baseline toxicity.
PubChem. 6-morpholin-4-ylpyridazine-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Bancet, A. et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]
Frontiers in Pharmacology. (2022). Discovery of Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[1] Frontiers. Available at: [Link]
Amerigo Scientific. 6-Morpholin-4-ylpyridazine-3-carboxylic acid Product Page. Available at: [Link][2][3][4]
Investigating the Anti-Inflammatory Potential of 6-Morpholin-4-ylpyridazine-3-carboxylic acid: An Application Note and Protocol Guide
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and atherosclerosis. The current pharmacopeia of anti-inflammatory drugs, while effective for many, is often associated with significant side effects, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory effects of a novel compound, 6-Morpholin-4-ylpyridazine-3-carboxylic acid. While direct studies on the anti-inflammatory properties of this specific molecule are not yet prevalent in published literature, its chemical structure, featuring a pyridazine core, suggests potential bioactivity. Pyridazine derivatives have been explored for a range of pharmacological activities, including anti-inflammatory effects.[2]
This document will detail a logical, stepwise approach to systematically evaluate the anti-inflammatory potential of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, from initial in vitro screening to the elucidation of its underlying molecular mechanisms of action. The protocols provided are based on established and validated methods in the field of inflammation research.
Experimental Workflow for Anti-Inflammatory Investigation
A systematic approach is crucial for the successful evaluation of a novel compound's anti-inflammatory properties. The following workflow outlines a logical progression from initial toxicity assessment to in-depth mechanistic studies.
Figure 1: A generalized experimental workflow for screening and characterizing novel anti-inflammatory compounds.
Part 1: In Vitro Screening for Anti-Inflammatory Activity
The initial phase of investigation focuses on cell-based assays to determine the compound's cytotoxicity and its ability to modulate key inflammatory mediators in a controlled environment. Macrophages, such as the murine RAW 264.7 cell line or human THP-1 derived macrophages, are excellent models as they play a central role in the inflammatory response.[4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[5][6]
Protocol 1: Determination of Non-Toxic Concentration Range using MTT Assay
Rationale: Before assessing the anti-inflammatory effects of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, it is crucial to determine the concentration range that is not toxic to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Materials:
RAW 264.7 macrophages
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
6-Morpholin-4-ylpyridazine-3-carboxylic acid (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well cell culture plates
Microplate reader
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Prepare serial dilutions of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in DMEM.
Remove the culture medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control group.
Expected Outcome: A dose-response curve will be generated, allowing for the determination of the highest concentration of the compound that does not significantly reduce cell viability. This concentration and lower, non-toxic concentrations will be used for subsequent anti-inflammatory assays.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Rationale: During inflammation, macrophages produce nitric oxide (NO), a key signaling molecule and inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Materials:
RAW 264.7 macrophages
DMEM with 10% FBS and 1% penicillin-streptomycin
6-Morpholin-4-ylpyridazine-3-carboxylic acid
Lipopolysaccharide (LPS)
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well plates
Procedure:
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.
Pre-treat the cells with non-toxic concentrations of 6-Morpholin-4-ylpyridazine-3-carboxylic acid for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (untreated cells), a vehicle control (DMSO + LPS), and a positive control (a known anti-inflammatory drug + LPS).
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
Measure the absorbance at 540 nm.
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Expected Outcome: A reduction in nitrite levels in the supernatants of cells treated with 6-Morpholin-4-ylpyridazine-3-carboxylic acid compared to the LPS-stimulated vehicle control would indicate an inhibitory effect on NO production.
Protocol 3: Quantification of Pro-Inflammatory Cytokines by ELISA
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.[7][8]
Materials:
Cell culture supernatants from Protocol 2.
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
Wash buffer (e.g., PBS with 0.05% Tween 20).
Assay diluent.
Substrate solution (e.g., TMB).
Stop solution (e.g., 2N H2SO4).
Microplate reader.
Procedure:
Follow the manufacturer's instructions provided with the specific ELISA kit.[9]
Briefly, coat a 96-well plate with the capture antibody overnight.[10]
Block the plate to prevent non-specific binding.
Add the cell culture supernatants and standards to the wells and incubate.
Wash the plate and add the biotinylated detection antibody.
Incubate and wash, then add streptavidin-HRP conjugate.
Incubate and wash, then add the substrate solution and allow color to develop.
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[7]
Calculate the cytokine concentrations based on the standard curve.
Expected Outcome: A dose-dependent decrease in the secretion of TNF-α, IL-6, and/or IL-1β in the presence of 6-Morpholin-4-ylpyridazine-3-carboxylic acid would provide strong evidence of its anti-inflammatory activity.
Treatment
NO Production (µM)
TNF-α (pg/mL)
IL-6 (pg/mL)
Control
< 1
< 10
< 10
LPS (1 µg/mL)
25.3 ± 2.1
1540 ± 120
850 ± 75
LPS + Compound X (10 µM)
12.1 ± 1.5
780 ± 65
420 ± 40
LPS + Compound X (50 µM)
5.8 ± 0.9
310 ± 30
180 ± 22
Hypothetical data representing expected results.
Part 2: Elucidating the Molecular Mechanism of Action
Once the anti-inflammatory activity of 6-Morpholin-4-ylpyridazine-3-carboxylic acid is confirmed in vitro, the next crucial step is to investigate its underlying molecular mechanism. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are two of the most important pathways in the regulation of inflammation.[11][12]
The NF-κB Signaling Pathway
The NF-κB transcription factor family plays a pivotal role in regulating the expression of numerous pro-inflammatory genes.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation with inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.[15]
Figure 2: Simplified representation of the canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also key regulators of inflammatory responses.[16] These kinases are activated by a cascade of upstream kinases in response to inflammatory stimuli and, in turn, phosphorylate various downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.[17]
Application Note: A Robust High-Throughput Screening Assay for the Discovery of Novel Inhibitors of Inhibitor-Sensitive Kinase 1 (ISK1) from a 6-Morpholin-4-ylpyridazine-3-carboxylic Acid Analog Library
Introduction The morpholine and pyridazine scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potentials, including inhibition of kinases such as mTOR and P...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The morpholine and pyridazine scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potentials, including inhibition of kinases such as mTOR and PI3K-alpha, as well as enzymes implicated in neurodegenerative disorders.[1][2] The core structure of 6-Morpholin-4-ylpyridazine-3-carboxylic acid presents a versatile starting point for the synthesis of novel analog libraries aimed at discovering potent and selective modulators of key biological targets.[3] This application note provides a comprehensive guide to the development and validation of a robust, high-throughput screening (HTS) assay for the identification of novel inhibitors against a hypothetical enzyme, "Inhibitor-Sensitive Kinase 1" (ISK1), from a library of 6-Morpholin-4-ylpyridazine-3-carboxylic acid analogs.
The described assay is a fluorescence-based kinetic assay, a widely adopted format in drug discovery due to its high sensitivity, broad dynamic range, and amenability to automation.[4][5][6] We will detail the principles of the assay, a step-by-step protocol for its implementation in a 384-well format, and the critical validation parameters required to ensure data quality and reliability. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery and HTS.
Assay Principle
The screening assay for ISK1 inhibitors is based on the measurement of the enzymatic activity of ISK1 through the use of a fluorogenic substrate. In its native state, the substrate is non-fluorescent. Upon enzymatic action by ISK1, the substrate is cleaved, releasing a highly fluorescent molecule. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of ISK1. Putative inhibitors from the 6-Morpholin-4-ylpyridazine-3-carboxylic acid analog library will suppress the enzymatic activity of ISK1, resulting in a diminished rate of fluorescence generation.
The key steps of the assay are illustrated in the workflow diagram below.
Figure 1: High-level workflow for the ISK1 fluorescence-based inhibition assay.
Materials and Reagents
Reagent
Supplier
Catalog #
Storage
ISK1 Enzyme (recombinant)
In-house or Vendor
N/A
-80°C
Fluorogenic Substrate
In-house or Vendor
N/A
-20°C (in DMSO)
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
In-house
N/A
4°C
ATP
Sigma-Aldrich
A7699
-20°C
DMSO, ACS Grade
Sigma-Aldrich
D2650
Room Temperature
Positive Control Inhibitor (e.g., Staurosporine)
Sigma-Aldrich
S4400
-20°C (in DMSO)
384-well, black, flat-bottom plates
Corning
3712
Room Temperature
Experimental Protocols
Protocol 1: Reagent Preparation
Assay Buffer: Prepare a 1X working solution of the assay buffer and bring it to room temperature before use.
ISK1 Enzyme Solution: Thaw the ISK1 enzyme on ice. Prepare a 2X working solution of ISK1 in cold assay buffer. The final concentration should be determined during assay development to yield a robust signal within the linear range of the instrument.
Fluorogenic Substrate Solution: Thaw the fluorogenic substrate at room temperature. Prepare a 4X working solution in assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.
ATP Solution: Prepare a 4X working solution of ATP in assay buffer.
Compound Plates: Prepare serial dilutions of the 6-Morpholin-4-ylpyridazine-3-carboxylic acid analog library in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used. For dose-response curves, a 10-point, 3-fold dilution series is recommended.
Control Preparation:
Negative Control (0% Inhibition): Dispense 100% DMSO into designated wells.
Positive Control (100% Inhibition): Prepare a solution of a known potent inhibitor (e.g., Staurosporine) in 100% DMSO at a concentration sufficient to achieve complete inhibition of ISK1.
Protocol 2: Assay Procedure (384-well format)
The following procedure is for a final assay volume of 20 µL.
Compound Dispensing: Using an acoustic liquid handler or a pintool, transfer 50 nL of compounds from the compound plates to the 384-well assay plates. Also, dispense 50 nL of DMSO (negative control) and the positive control inhibitor into their respective wells.
Enzyme Addition: Add 10 µL of the 2X ISK1 enzyme solution to all wells of the assay plate.
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
Reaction Initiation: Add 5 µL of the 4X ATP solution followed immediately by 5 µL of the 4X fluorogenic substrate solution to all wells.
Kinetic Measurement: Immediately place the plate into a microplate reader and begin measuring the fluorescence intensity every 60 seconds for 30 minutes.
Excitation Wavelength: To be determined based on the fluorophore.
Emission Wavelength: To be determined based on the fluorophore.
Assay Validation and Quality Control
A robust and reliable HTS assay must be thoroughly validated to ensure the quality of the screening data.[7][8][9] The following parameters are critical for validating the ISK1 inhibition assay.
Z'-Factor Calculation
The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[10][11] It reflects the dynamic range of the assay and the variability of the data. The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12][13]
Parameter
Value
Mean of Negative Control (µn)
85,000 RFU/min
Std. Dev. of Negative Control (σn)
3,500 RFU/min
Mean of Positive Control (µp)
2,500 RFU/min
Std. Dev. of Positive Control (σp)
800 RFU/min
Calculated Z'-Factor
0.78
Table 1: Example Z'-factor calculation for the ISK1 assay.
Signal Window
The signal window (S/B) is the ratio of the mean of the negative control to the mean of the positive control. A high signal window is desirable for a robust assay.
S/B = µn / µp
For the data in Table 1, the S/B ratio would be 34, which is excellent.
Compound Interference
False positives are a common challenge in HTS campaigns and can arise from compound interference with the assay technology.[14][15][16][17] It is crucial to perform counter-screens to identify and eliminate compounds that interfere with the fluorescence detection or the enzyme itself through non-specific mechanisms. Common sources of interference include fluorescent compounds and aggregators.
Figure 2: Workflow for identifying and eliminating interfering compounds.
Data Analysis and Hit Identification
Rate Calculation: The rate of the enzymatic reaction for each well is determined by calculating the slope of the linear portion of the kinetic read (fluorescence intensity vs. time).
Percent Inhibition Calculation: The percent inhibition for each compound is calculated relative to the controls on the same plate:
Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold. A common threshold is three times the standard deviation of the negative control. For a primary screen, a threshold of >50% inhibition is often used.
Dose-Response Analysis: Confirmed hits should be further characterized by generating dose-response curves to determine their potency (IC50).
Conclusion
This application note provides a detailed framework for the development and validation of a robust, fluorescence-based high-throughput screening assay for the discovery of novel inhibitors of ISK1 from a 6-Morpholin-4-ylpyridazine-3-carboxylic acid analog library. By adhering to the principles of rigorous assay validation, including the assessment of the Z'-factor and the implementation of counter-screens for compound interference, researchers can ensure the generation of high-quality, actionable data. This will ultimately accelerate the identification of promising lead compounds for further drug development.
References
Amerigo Scientific. (n.d.). 6-Morpholin-4-ylpyridazine-3-carboxylic acid. Retrieved from [Link]
Blazechem. (n.d.). 6-Morpholinopyridazine-3-carboxylic acid. Retrieved from [Link]
Castanedo, G. M., et al. (2010). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 53(24), 8852–8867.
Ahmad, W., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1305, 137757.
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.
An, W. F., & Tolliday, N. (2010). Development of a high-throughput screening assay for small-molecule inhibitors of androgen receptor splice variants. ASSAY and Drug Development Technologies, 8(3), 328–339.
World Organisation for Animal Health. (n.d.). Principles and methods of validation of diagnostic assays for infectious diseases. Retrieved from [Link]
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]
D'Acquarica, I., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(11), 5895.
Lominadze, G., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1363-1376.
Patsnap. (2024). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
Global Leading Conferences. (n.d.). Designing Robust Cell-Based Assays MasterClass. Retrieved from [Link]
Teti, D. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link] eleteti.com/practical-guide-to-dot-language-graphviz/
Dahlin, J. L., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ACS Chemical Biology, 14(11), 2447–2457.
Moye, A. R., et al. (2021). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology, 16(7), 1184–1193.
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
Bioprocess Online. (2024). Best Practices Strategies And Utilization Of Novel Biological Responses For Robust Cell-Based Potency Assays. Retrieved from [Link]
BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
Li, Y., et al. (2024). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. ACS Omega, 9(27), 29705–29712.
Fuchs, J. R., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2735–2748.
Thomas A. Little Consulting. (n.d.). QbD Approach to Assay Development and Method Validation. Retrieved from [Link]
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(10), 1081-1084.
The Net Ninja. (2021). Graphviz tutorial. Retrieved from [Link]
BMG LABTECH. (n.d.). The Z prime value (Z'). Retrieved from [Link]
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
Bio-Synthesis. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
Enzo Life Sciences. (n.d.). Fluorometric Enzyme Assays. Retrieved from [Link]
Drug Discovery News. (2025). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]
PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Retrieved from [Link]
Semantic Scholar. (n.d.). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Retrieved from [Link]
MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
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PubMed. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Retrieved from [Link]
National Center for Biotechnology Information. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Retrieved from [Link]
BioProcess International. (2015). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]
Application Note: 6-Morpholin-4-ylpyridazine-3-carboxylic Acid as a DAAO Inhibitor Probe
This guide details the application of 6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS: 914637-36-8), a specific chemical probe belonging to the 6-substituted pyridazine-3-carboxylic acid class. These molecules are esta...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS: 914637-36-8), a specific chemical probe belonging to the 6-substituted pyridazine-3-carboxylic acid class. These molecules are established inhibitors of D-amino acid oxidase (DAAO) , a flavoenzyme critical in the metabolism of D-serine and the regulation of NMDA receptor signaling in the central nervous system.[1][2]
[3]
Core Directive & Scientific Context
Molecule Identity: 6-Morpholin-4-ylpyridazine-3-carboxylic acid
Target: D-Amino Acid Oxidase (DAAO)
Mechanism: Competitive Inhibitor
Primary Application: Modulation of D-serine levels in CNS research (Schizophrenia, Cognitive Impairment).[1][2]
Scientific Rationale:
The pyridazine-3-carboxylic acid scaffold is a classic pharmacophore for DAAO inhibition. It mimics the substrate (D-amino acids) by forming a critical salt bridge with Arg283 and Tyr224 in the DAAO active site. The 6-morpholino substitution is a strategic structural modification designed to enhance physicochemical properties (solubility, metabolic stability) compared to the lipophilic 6-chloro analogs (e.g., CBIO), while retaining inhibitory potency.
Mechanism of Action & Signaling Pathway
Molecular Mechanism:
Binding: The carboxylic acid moiety binds to the guanidinium group of Arg283 in the DAAO active site.
Inhibition: This binding prevents the entry of the endogenous substrate, D-Serine.[2]
Physiological Consequence: Inhibition of DAAO prevents the oxidative deamination of D-Serine into hydroxypyruvate.
Downstream Effect: Elevated synaptic D-Serine levels act as a co-agonist at the glycine site of the NMDA Receptor (NMDAR) , enhancing glutamatergic signaling and synaptic plasticity (LTP).
Pathway Visualization (DAAO/D-Serine/NMDAR Axis)
Figure 1: Mechanism of Action. The probe inhibits DAAO, preventing D-Serine degradation and thereby potentiating NMDA receptor signaling.[2]
Physicochemical Properties & Preparation
Comparison to Standard Probes:
Unlike the 6-chloro analog (CBIO), which suffers from poor aqueous solubility, the morpholine ring introduces polarity and hydrogen-bond accepting capability, improving the probe's utility in aqueous buffers and cell culture media.
Property
Value / Description
Molecular Weight
209.20 g/mol
Solubility (DMSO)
> 50 mM (High)
Solubility (PBS pH 7.4)
~1-5 mM (Moderate - enhanced by morpholine)
pKa (Carboxylic Acid)
~3.5 - 4.0 (Ionized at physiological pH)
Storage
-20°C, desiccated, protected from light.
Protocol: Stock Solution Preparation
Weighing: Accurately weigh 2.1 mg of the probe.
Solvent: Add 1.0 mL of 100% DMSO (anhydrous) to create a 10 mM Stock Solution .
Dissolution: Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.
Aliquoting: Aliquot into 50 µL volumes in amber tubes to avoid freeze-thaw cycles. Store at -20°C.
Experimental Protocols
Experiment A: In Vitro DAAO Enzymatic Inhibition Assay
Purpose: To determine the IC50 of the probe against purified DAAO enzyme.
Method Principle:
A coupled peroxidase assay where DAAO converts D-Proline (substrate) to H2O2. Horseradish Peroxidase (HRP) then uses H2O2 to oxidize a chromogen (o-phenylenediamine or Amplex Red) into a fluorescent/absorbent product.
Reagents:
Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.
Enzyme: Recombinant Human DAAO (hDAAO), final conc. 5 nM.
Substrate: D-Proline (preferred over D-Serine for kinetic stability), final conc. 10 mM.
Detection: HRP (5 U/mL) + Amplex Red (50 µM).
Workflow:
Serial Dilution: Prepare 10-point serial dilutions of the probe in assay buffer (Range: 1 nM to 100 µM).
Pre-incubation: Mix 10 µL of Probe + 40 µL of hDAAO solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
Analysis: Calculate the slope (reaction rate) for each concentration. Plot % Inhibition vs. Log[Probe] to derive IC50.
Experiment B: Cell-Based D-Serine Modulation
Purpose: To validate target engagement in a cellular context (e.g., Astrocytes or PC-12 cells).
Workflow Visualization:
Figure 2: Cellular Assay Workflow. Measuring the preservation of extracellular D-Serine.
Detailed Steps:
Seeding: Plate C6 glioma cells (which express DAAO) at 50,000 cells/well in a 24-well plate.
Treatment: Replace media with serum-free media containing the probe (1, 10, 50 µM) or Vehicle (0.1% DMSO).
Challenge: Spike media with 100 µM D-Serine (substrate).
Incubation: Incubate for 24 hours.
Analysis: Collect supernatant. Derivatize amino acids (e.g., with OPA/NAC) and analyze via HPLC to measure the remaining D-Serine concentration .
Result: Effective inhibition will result in higher remaining D-Serine compared to vehicle control.
Critical Application Notes & Caveats
Selectivity: While highly selective for DAAO over L-amino acid oxidase, potential off-target effects on Glycine Transporter 1 (GlyT1) should be considered in functional CNS assays, as both pathways regulate synaptic glycine/D-serine.
Permeability: The carboxylic acid group is essential for binding but limits passive diffusion across the Blood-Brain Barrier (BBB). For in vivo use, this probe is often used as a tool to validate peripheral DAAO inhibition or requires direct CNS administration (ICV).
Structure-Activity Relationship (SAR): The 6-morpholino group is a "bulky" substituent. In some DAAO variants, bulky groups at position 6 can reduce potency compared to small groups (like -Cl or -CH3).[3] However, the morpholine provides superior solubility. This probe is best used when solubility is the limiting factor in your assay, rather than absolute picomolar potency.
References
Sacchi, S. et al. (2013). "Structure-function relationships of the human D-amino acid oxidase." Amino Acids.[1][2][4][3][5][6] Link
Adage, T. et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a potent D-amino acid oxidase inhibitor." European Neuropsychopharmacology. Link
Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link
Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia."[1][2][7] CNS Drugs. Link
PubChem Database. "6-Morpholin-4-ylpyridazine-3-carboxylic acid (CID 11319246)." National Institutes of Health. Link
Antimicrobial and antiurease activity of morpholine derivatives
An In-Depth Guide to Evaluating Morpholine Derivatives for Antimicrobial and Antiurease Activity Introduction: The Versatility of the Morpholine Scaffold Morpholine, a six-membered heterocyclic compound containing both a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Evaluating Morpholine Derivatives for Antimicrobial and Antiurease Activity
Introduction: The Versatility of the Morpholine Scaffold
Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is recognized in medicinal chemistry as a "privileged pharmacophore."[1][2][3] Its unique structural and physicochemical properties—including improved aqueous solubility and metabolic stability—have led to its incorporation into a wide array of biologically active molecules and approved drugs.[4][5][6][7] The ability of the morpholine ring to modulate the pharmacokinetic profile of a molecule and enhance interactions with biological targets makes it a cornerstone for the development of new therapeutic agents.[1][7]
In an era defined by the escalating threat of antimicrobial resistance, the search for novel chemical entities with potent antibacterial and antifungal activity is a global health priority.[8][9] Morpholine derivatives have emerged as a promising class of compounds in this pursuit, demonstrating significant activity against a range of pathogens.[10][11][12][13] Concurrently, the inhibition of the urease enzyme is a critical therapeutic strategy. Urease is a key virulence factor for various pathogens, notably Helicobacter pylori, where it neutralizes gastric acid, enabling the bacterium to colonize the stomach lining and contribute to peptic ulcers and gastric cancer.[14][15][16] In agriculture, urease activity leads to the rapid hydrolysis of urea-based fertilizers, causing significant nitrogen loss as ammonia and contributing to environmental pollution.[17][18] Therefore, the development of effective urease inhibitors has profound implications for both medicine and agriculture.[17][19]
This technical guide provides senior researchers, scientists, and drug development professionals with a detailed framework and field-proven protocols for the systematic evaluation of morpholine derivatives for both antimicrobial and antiurease activities. The methodologies described are designed to be robust, reproducible, and self-validating, ensuring the generation of high-quality, reliable data for lead identification and optimization.
Part I: Assessment of Antimicrobial Activity
The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an investigational compound that can inhibit the visible growth of a microorganism. This quantitative measure, known as the Minimum Inhibitory Concentration (MIC), is a critical parameter in the discovery and development of new antimicrobial drugs.[20]
Methodology: Broth Microdilution Assay
The broth microdilution method is a gold-standard technique for determining MIC values.[20][21] Its widespread adoption is due to its efficiency, potential for automation, and, most importantly, its ability to provide quantitative and reproducible results. The protocol involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[20][22]
Standardized Inoculum: Using a standardized bacterial concentration (typically adjusted to a 0.5 McFarland standard) is crucial for inter-assay reproducibility. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a sparse inoculum can result in falsely low values.[22]
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for many standard AST protocols as its concentration of divalent cations (Ca²⁺ and Mg²⁺) is controlled. These ions can influence the activity of certain classes of antibiotics and their standardization ensures more consistent results.[20]
Serial Two-Fold Dilutions: This approach allows for a logarithmic assessment of concentration, providing a clear and defined endpoint (the MIC) across a wide range of potential activities.[23]
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram outlines the comprehensive workflow for determining the Minimum Inhibitory Concentration (MIC) of morpholine derivatives.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Protocol: Broth Microdilution
1. Preparation of Materials:
a. Test Compounds: Prepare a stock solution of each morpholine derivative in a suitable solvent (e.g., DMSO). The concentration should be high enough to allow for subsequent dilutions.
b. Media: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
c. Microorganisms: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[20]
2. Inoculum Preparation:
a. Suspend the selected colonies in sterile saline or phosphate-buffered saline (PBS).
b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]
c. Dilute this standardized suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]
3. Preparation of Compound Dilutions:
a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
b. Add 100 µL of the prepared morpholine derivative solution (at 2x the highest desired final concentration) to well 1.
c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[23]
d. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.
e. Controls (Crucial for a self-validating system):
Well 11 (Growth Control): Contains 50 µL of CAMHB and will be inoculated with bacteria. Should show distinct turbidity.[20]
Well 12 (Sterility Control): Contains 100 µL of CAMHB only (no compound, no bacteria). Should remain clear.[20]
4. Inoculation and Incubation:
a. Add 50 µL of the diluted bacterial inoculum (from step 2c) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each test well is now 100 µL.
b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[20]
5. Reading and Interpretation:
a. After incubation, examine the plate for bacterial growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
b. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the morpholine derivative that completely inhibits visible growth of the organism.[20][22]
Data Presentation: Summarizing Antimicrobial Activity
Quantitative results should be organized into a clear table for easy comparison of the activity of different derivatives against a panel of microorganisms.
Compound ID
Derivative Structure/Name
MIC (µg/mL) vs. S. aureus (Gram+)
MIC (µg/mL) vs. E. coli (Gram-)
MIC (µg/mL) vs. C. albicans (Fungus)
MD-01
(Structure/Name)
16
64
>128
MD-02
(Structure/Name)
8
32
64
MD-03
(Structure/Name)
32
128
>128
Cipro
Ciprofloxacin (Control)
0.5
0.015
N/A
Fluco
Fluconazole (Control)
N/A
N/A
2
Part II: Assessment of Antiurease Activity
The evaluation of antiurease activity is essential for identifying compounds that can mitigate the pathogenic effects of urease-producing organisms.
Methodology: Spectrophotometric (Berthelot) Assay
The most common and reliable in vitro method for measuring urease activity and its inhibition is a colorimetric assay based on the Berthelot (or indophenol) reaction.[17] This method quantifies the amount of ammonia produced when urease hydrolyzes urea.
Principle: The assay measures ammonia concentration through its reaction with a phenol-hypochlorite solution in an alkaline environment. Catalyzed by sodium nitroprusside, this reaction forms a stable blue-green indophenol compound.[17][24] The absorbance of this compound, measured spectrophotometrically (typically between 625 and 670 nm), is directly proportional to the amount of ammonia produced, and thus to the urease activity.[17]
Standard Inhibitor: The inclusion of a known urease inhibitor, such as thiourea or hydroxyurea, serves as a positive control for inhibition and a benchmark against which the potency of the test compounds can be compared.[5][25][26]
This diagram illustrates the key steps in the Berthelot-based spectrophotometric assay for determining urease inhibition.
Caption: Workflow for the spectrophotometric antiurease inhibition assay.
Detailed Protocol: Antiurease Assay
1. Preparation of Reagents:
a. Enzyme Solution: Prepare a solution of Jack Bean Urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).[27]
b. Substrate Solution: Prepare a solution of urea in the same buffer.
c. Test Compounds: Prepare serial dilutions of the morpholine derivatives in a suitable solvent (e.g., DMSO).
d. Berthelot Reagents:
Reagent A (Phenol Reagent): A solution containing phenol and sodium nitroprusside.[17]
Reagent B (Alkaline Hypochlorite): A solution containing sodium hypochlorite and sodium hydroxide.[17]
2. Assay Procedure (in a 96-well plate):
a. To each well, add the following in order:
25 µL of Urease Enzyme Solution.
5 µL of the test compound dilution (or solvent for the 100% activity control).
b. Mix and pre-incubate the plate for 10-15 minutes at 37°C.
c. Initiate the enzymatic reaction by adding 55 µL of the Urea Substrate Solution to each well.
d. Incubate the plate for 30 minutes at 37°C.[27]
3. Color Development:
a. After incubation, add 70 µL of Reagent A to each well.
b. Immediately add 110 µL of Reagent B to each well.
c. Mix gently and incubate the plate at room temperature for 10 minutes to allow for color development.[28]
4. Measurement and Calculation:
a. Measure the absorbance of each well using a microplate reader at a wavelength between 625-670 nm (e.g., 630 nm).
b. The percentage of urease inhibition is calculated using the following formula:[17]
% Inhibition = [1 - (ODtest well / ODcontrol well)] x 100
Where ODtest well is the absorbance of the well containing the test compound.
Where ODcontrol well is the absorbance of the well with no inhibitor (100% enzyme activity).
c. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
Data Presentation: Summarizing Antiurease Activity
IC₅₀ values provide a quantitative measure of potency. A lower IC₅₀ value indicates a more potent inhibitor.[14]
Structure-Activity Relationship (SAR) and Conclusion
The protocols described provide a robust foundation for screening libraries of morpholine derivatives. The data generated allows for the establishment of a Structure-Activity Relationship (SAR) , which is critical for rational drug design.[1][6][30] For instance, studies have shown that incorporating additional heterocyclic moieties like thiophene, triazole, or thiadiazole can significantly enhance both antimicrobial and antiurease activities.[5][14][25][31] By systematically modifying the substituents on the morpholine ring and correlating these changes with biological activity, researchers can identify key structural features required for potency and selectivity.[32]
References
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
Velupillai, L., et al. (2015). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. Academia.edu. [Link]
Al-Ostoot, F. H., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339. [Link]
Velupillai, L., et al. (2015). Synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives. ResearchGate. [Link]
Nedvetsky, P. I., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
Bektaş, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(8), 3629–3639. [Link]
D'Agostino, I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
Al-Hamdani, A. A., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances, 13(2), 1109-1127. [Link]
D'Agostino, I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
Wacnik, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
ResearchGate. (n.d.). Biochemical and clinical properties of urease inhibitors. ResearchGate. [Link]
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
Rego, Y. F., et al. (2018). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 13, 69-100. [Link]
NC DNA Day Blog. (n.d.). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. ResearchGate. [Link]
Patent Review. (n.d.). Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review. Source. [Link]
ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
Bektaş, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(8), 3629–3639. [Link]
Riaz, M., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry, 12, 1403127. [Link]
ResearchGate. (n.d.). Literature reported urease inhibitors and rationale for strategic development of morpholine-thiophene hybrid thiosemicarbazones. ResearchGate. [Link]
Riaz, M., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry, 12. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Riaz, M., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. PubMed Central. [Link]
Liu, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions. [Link]
Li, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(1), 173. [Link]
Bektaş, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. ResearchGate. [Link]
Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-228. [Link]
Research Journal of Pharmacognosy. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Research Journal of Pharmacognosy. [Link]
Linear Chemicals. (n.d.). UREA Berthelot. Linear Chemicals. [Link]
Kadasi, S. (2023). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]
Overcoming solubility issues with 6-Morpholin-4-ylpyridazine-3-carboxylic acid
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges encountered with 6-Morpholin-4-ylpyridazine-3-carboxylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges encountered with 6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS 914637-36-8). By understanding the physicochemical properties of this compound and employing systematic formulation strategies, you can ensure reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of 6-Morpholin-4-ylpyridazine-3-carboxylic acid?
A1: 6-Morpholin-4-ylpyridazine-3-carboxylic acid is a heterocyclic compound with the following properties:
General Solubility: It exhibits low solubility in water but is generally soluble in polar organic solvents like DMSO.
Q2: What makes this compound challenging to dissolve?
A2: The solubility of this compound is influenced by the interplay of its functional groups. The carboxylic acid group can be protonated or deprotonated depending on the pH, significantly altering its polarity and solubility. The morpholine and pyridazine rings contribute to its overall lipophilicity and potential for crystalline packing, which can hinder dissolution.
Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. Why is this happening?
A3: This is a common issue known as "antisolvent precipitation." While 6-Morpholin-4-ylpyridazine-3-carboxylic acid may be soluble in 100% DMSO, its solubility can dramatically decrease when the DMSO concentration is lowered by dilution into an aqueous buffer. The compound is forced into an environment where it is less soluble, causing it to crash out of solution.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to be aware of the compound's thermal stability. Prolonged or excessive heating can lead to degradation. It is recommended to use the lowest effective temperature for the shortest duration necessary.
Q5: Is sonication a good method to aid dissolution?
A5: Yes, sonication can be very effective. It uses high-frequency sound waves to agitate the solvent and break down solid aggregates, which can significantly speed up the dissolution process.
II. Troubleshooting Guide: Overcoming Specific Solubility Issues
This section provides a systematic approach to addressing common solubility problems.
Issue 1: The compound is not dissolving in my chosen solvent.
Underlying Cause: The chosen solvent may not be appropriate for the physicochemical properties of 6-Morpholin-4-ylpyridazine-3-carboxylic acid. The compound's crystalline structure may also be resistant to dissolution.
Troubleshooting Workflow:
Caption: Workflow for initial dissolution attempts.
Step-by-Step Protocol:
Select an appropriate initial solvent. Based on available data for analogous compounds, Dimethyl sulfoxide (DMSO) is a good starting point.
Add energy to the system.
Vortexing: Vigorously mix the sample for 1-2 minutes.
Sonication: Place the sample in a sonicator bath for 5-10 minutes.
Gentle Warming: Place the sample in a water bath at 37-50°C for 10-15 minutes.
Visually inspect for complete dissolution. If particulates remain, consider trying an alternative solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
If solubility is still limited, proceed to pH modification strategies.
Issue 2: My compound precipitates out of solution when the pH of the aqueous buffer is neutral or acidic.
Underlying Cause: 6-Morpholin-4-ylpyridazine-3-carboxylic acid is an acidic compound, with an estimated pKa for the carboxylic acid group in the range of 3-4. At a pH below its pKa, the carboxylic acid will be in its neutral, less soluble form. Increasing the pH above the pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Troubleshooting inconsistent results in biological assays with 6-Morpholin-4-ylpyridazine-3-carboxylic acid
Welcome to the technical support center for 6-Morpholin-4-ylpyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 6-Morpholin-4-ylpyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this compound in biological assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and reliability of your experimental results.
Introduction: Understanding the Compound
6-Morpholin-4-ylpyridazine-3-carboxylic acid is a heterocyclic organic compound featuring both a morpholine and a pyridazine ring system. While the morpholine moiety is a common scaffold in medicinal chemistry known to improve pharmacokinetic properties, the pyridazine ring is also a key component in many biologically active molecules.[1][2] The carboxylic acid group suggests a potential for pH-dependent solubility and interactions.
The low aqueous solubility is a critical factor that can lead to inconsistent results in biological assays if not properly managed.[5] This guide will focus heavily on strategies to mitigate solubility-related issues.
Troubleshooting Workflow
Before diving into specific FAQs, it's helpful to have a logical workflow to follow when you encounter inconsistent data. The following diagram outlines a systematic approach to diagnosing the root cause of the problem.
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Compound Handling and Solubility
Q1: My dose-response curve is not sigmoidal and looks erratic at higher concentrations. What could be the cause?
A1: This is a classic sign of compound precipitation.[5] At higher concentrations, the compound may be exceeding its solubility limit in the aqueous assay buffer, causing it to fall out of solution. This leads to an inaccurate concentration in the well and, consequently, unreliable data.
Causality: When you dilute your DMSO stock into the aqueous buffer, the solvent environment changes dramatically. A compound that is stable at 10 mM in 100% DMSO may precipitate at 100 µM in a buffer containing only 1% DMSO.[4] This precipitation can lead to underestimated activity and variable results.[5]
Troubleshooting Steps:
Visual Inspection: After adding the compound to your assay plate, carefully inspect the wells (especially at the highest concentrations) under a microscope for any visible precipitate.
Solubility Test: Perform a simple kinetic solubility test. Prepare your highest assay concentration in the final assay buffer and let it sit for the duration of your experiment. Then, centrifuge the sample and measure the concentration of the compound in the supernatant using HPLC-UV. This will tell you the actual soluble concentration.
Optimize Dilution Protocol: Instead of diluting directly into the final assay volume, perform serial dilutions in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to the respective assay wells.[4] This prevents the precipitate from a high concentration sample from affecting the subsequent dilutions.[4]
Reduce Highest Concentration: If precipitation is confirmed, the simplest solution is to lower the top concentration of your dose-response curve to a level that remains soluble.
Q2: I'm seeing significant well-to-well and plate-to-plate variability. Could my stock solution be the problem?
A2: Absolutely. An improperly prepared or stored stock solution is a common source of error.
Causality: If the compound is not fully dissolved in the initial DMSO stock, the actual concentration will be lower than calculated.[4] Furthermore, if any undissolved particulate is present, it can be unevenly distributed during subsequent dilutions, leading to high variability.[4] Storing DMSO stocks at low temperatures (e.g., -20°C) can also cause some compounds to precipitate out of solution.[3] Repeated freeze-thaw cycles can also degrade the compound or introduce water condensation, which can cause precipitation.
Troubleshooting Steps:
Ensure Complete Dissolution: When preparing your stock solution, ensure the compound is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[6] Visually confirm that no solid particles remain.
Storage: Store DMSO stock solutions at room temperature or 4°C if they are to be used within a short period. For long-term storage, aliquot the stock into single-use vials to minimize freeze-thaw cycles.
Stock Concentration Check: If you continue to see issues, consider verifying the concentration of your stock solution using a technique like quantitative NMR (qNMR) or HPLC with a standard curve.
Q3: What is the maximum concentration of DMSO I should have in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%.[6]
Causality: DMSO can be toxic to cells, and the level of toxicity varies between cell lines.[7] Concentrations as low as 0.5% have been shown to cause cell death in some lines after 24 hours of exposure.[8] High DMSO concentrations can inhibit cell proliferation and interfere with the assay, leading to misleading results.[9]
Best Practices:
Determine DMSO Tolerance: If you are using a new cell line, it is advisable to run a DMSO toxicity curve to determine the maximum concentration that does not affect cell viability or the assay endpoint.
Consistent Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your test wells. This allows you to normalize for any effects of the solvent itself.
Keep it Low and Consistent: Aim for a final DMSO concentration of 0.1% to 0.5% and ensure it is the same across all wells in your dose-response curve.
Section 2: Compound Purity and Stability
Q4: The compound purity is listed as ≥95%. Could the remaining 5% of impurities be causing inconsistent results?
A4: Yes, it is possible. The nature of the impurities is critical.
Causality: The impurities could be inactive, but they could also be structurally related compounds with their own biological activity. They might act as agonists, antagonists, or interfere with the assay detection method (e.g., by being fluorescent). If the impurity profile varies from batch to batch, you will see inconsistent results. Degradation of excipients or impurities over time can also interfere with the assay.[10]
Troubleshooting Steps:
Request Certificate of Analysis (CofA): Obtain the CofA for your specific lot of the compound. This may provide information on the identity of any major impurities.
Analytical Chemistry: If you have access to analytical chemistry resources, you can assess the purity and identify major impurities yourself using techniques like LC-MS and NMR.[11] High-Performance Liquid Chromatography (HPLC) is considered a gold standard for purity analysis.[11]
Test a Different Batch: If you suspect batch-to-batch variability, obtaining a new lot of the compound and re-testing is a straightforward way to check for this.
Purification: If impurities are confirmed to be an issue, you may need to purify the compound further using techniques like preparative HPLC.
Q5: How can I be sure the compound is stable throughout my experiment?
A5: While 6-Morpholin-4-ylpyridazine-3-carboxylic acid is reported to be stable under normal conditions, the specific conditions of your assay (e.g., pH, incubation time, temperature, presence of other reagents) could potentially lead to degradation. The pyridazine ring is generally stable, but this can be influenced by its substituents.[12]
Troubleshooting Steps:
Incubation Stability Test: Incubate the compound in your final assay buffer for the full duration of your experiment. At the end of the incubation, analyze the sample by LC-MS to see if any degradation products have formed. Compare this to a sample prepared fresh at the time of analysis.
Freeze-Thaw Stability: Test the stability of your DMSO stock solution to multiple freeze-thaw cycles. Thaw and re-freeze an aliquot several times, then analyze by LC-MS to check for degradation.
Light Sensitivity: Some heterocyclic compounds can be sensitive to light. Protect your stock solutions and assay plates from light, especially during long incubations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps for accurately preparing a stock solution, which is the foundation of reliable experimental results.
Pre-weighing: Allow the vial of 6-Morpholin-4-ylpyridazine-3-carboxylic acid (MW: 209.205 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
Weighing: Accurately weigh out a precise amount of the compound (e.g., 2.09 mg) into a sterile, appropriate-sized vial.
Solvent Addition: To prepare a 10 mM solution from 2.09 mg of the compound, add 1 mL of high-purity, anhydrous DMSO.
Dissolution: Vortex the vial for 1-2 minutes.[6] If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming to 37°C can also be used, but be mindful of potential degradation with heat-sensitive compounds.[6]
Visual Confirmation: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
Storage: For short-term use, store the stock solution at 4°C. For long-term storage, create single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Protocol 2: Kinetic Solubility Assessment using HPLC
This protocol will help you determine the maximum soluble concentration of your compound in your specific assay buffer.
Prepare Supersaturated Solution: Add your 10 mM DMSO stock solution to your final assay buffer to achieve a concentration that is 5-10 fold higher than the highest concentration used in your assay (e.g., 500 µM). Ensure the final DMSO percentage is the same as in your assay.
Equilibration: Gently mix the solution and incubate it at the same temperature and for the same duration as your biological assay.
Separation of Soluble Fraction: After incubation, centrifuge the sample at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any precipitated compound.
Sample Preparation for HPLC: Carefully remove an aliquot of the supernatant without disturbing the pellet. Dilute this supernatant with an appropriate mobile phase to a concentration that falls within the linear range of your HPLC standard curve.
HPLC Analysis: Analyze the diluted supernatant by a validated HPLC-UV method.
Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared from known concentrations of the compound. This value represents the kinetic solubility under your assay conditions.
Visualizing the Impact of Poor Solubility
The following diagram illustrates how compound precipitation can lead to a misleadingly shallow dose-response curve and an inaccurate IC50 value.
Technical Support Center: Stability of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in DMSO
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers investigating the stability of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in Dimethyl Sulfoxide (DMSO). This doc...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers investigating the stability of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in Dimethyl Sulfoxide (DMSO). This document is structured to anticipate and address common challenges, offering troubleshooting advice and detailed protocols grounded in established scientific principles.
This guide is designed to provide in-depth technical support for researchers and drug development professionals. Below, you will find a series of frequently asked questions and troubleshooting guides that address specific issues you may encounter during your experiments.
Q1: I'm preparing a DMSO stock solution of 6-Morpholin-4-ylpyridazine-3-carboxylic acid. What are the primary stability concerns?
Answer: While 6-Morpholin-4-ylpyridazine-3-carboxylic acid is generally stable under normal conditions, its long-term stability in DMSO can be influenced by several factors. The primary concerns involve potential degradation due to storage conditions, the inherent reactivity of the molecule's functional groups, and the properties of DMSO itself.
Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water absorbed into your DMSO stock can lead to hydrolysis of the compound over time, especially if the stock is stored at room temperature or subjected to multiple freeze-thaw cycles. A study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to two years at 4°C, but this highlights that a fraction of compounds are indeed susceptible to degradation in the presence of water.[2]
Acid/Base Catalyzed Degradation: The carboxylic acid moiety of your compound makes the solution acidic. Both acids and bases can catalyze the decomposition of DMSO, particularly at elevated temperatures.[3][4] While less likely at standard storage temperatures, this interaction could potentially influence the stability of your compound over extended periods.
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions is a common practice that can introduce issues. Each cycle increases the risk of water absorption when the vial is opened.[5] While small molecules are generally less susceptible to freeze-thaw damage than proteins, some studies indicate that a subset of small molecules can lose potency or degrade with repeated cycles.[5][6]
Light and Temperature: As with most complex organic molecules, exposure to light and elevated temperatures can promote degradation. Storing stock solutions at room temperature for extended periods is generally not recommended without stability data to support it.[5]
Q2: What are the potential chemical degradation pathways for this molecule in DMSO?
Answer: The structure of 6-Morpholin-4-ylpyridazine-3-carboxylic acid contains several functional groups that could be susceptible to degradation. The pyridazine ring is an aromatic heterocycle, which generally confers stability.[7][8] However, the combination of the morpholine, pyridazine, and carboxylic acid groups presents several potential, albeit hypothetical, degradation pathways under stress conditions (e.g., elevated temperature, presence of contaminants).
Decarboxylation: The carboxylic acid group could be lost as CO2, particularly if the sample is heated. This would result in the formation of 6-morpholin-4-ylpyridazine.
Oxidation of the Morpholine Ring: The nitrogen and the adjacent carbons in the morpholine ring are potential sites for oxidation.[9] This could lead to ring-opening or the formation of N-oxide or hydroxylated derivatives.
Pyridazine Ring Opening: While aromatic rings are robust, harsh conditions can lead to their degradation.[10][11] Nucleophilic attack, potentially initiated by impurities or degradation products, could compromise the pyridazine core. Metabolite identification studies of similar pyridazine-containing drugs have shown that oxidation of the pyridazine nitrogen atoms can occur.[8]
Reaction with DMSO or its Degradants: Although DMSO is a relatively inert solvent, it can participate in reactions under certain conditions. For example, it can act as an oxidant in some chemical transformations.[4] Furthermore, if DMSO degrades, it can form various reactive species that could potentially interact with the dissolved compound.[12]
Below is a diagram illustrating these potential degradation points on the molecule.
Caption: Experimental workflow for DMSO stability testing.
Protocol: DMSO Stability Assessment using HPLC-UV
This protocol provides a framework for assessing the stability of 6-Morpholin-4-ylpyridazine-3-carboxylic acid.
Formic acid or trifluoroacetic acid (for mobile phase)
Autosampler vials with septa
Calibrated analytical balance and pipettes
2. Stock Solution Preparation:
Accurately weigh a sufficient amount of the compound to prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO.
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.
Immediately aliquot the stock solution into multiple small-volume, tightly sealed vials (e.g., 20 µL per vial) to minimize waste and prevent contamination of the main stock. This strategy also reduces the number of freeze-thaw cycles for any given aliquot.
[5]
3. Experimental Setup:
Time=0 (Baseline): Immediately after preparation, take one aliquot, dilute it to a working concentration (e.g., 50 µM) in a suitable solvent (e.g., 50:50 ACN:Water), and analyze it via HPLC-UV. This is your baseline (100% purity) measurement.
Storage Conditions: Store the remaining aliquots under the conditions you wish to test. A comprehensive study would include:
Room Temperature (RT, ~20-25°C) to simulate benchtop exposure.
Freeze-Thaw Cycle Arm: Subject a set of aliquots stored at -20°C to repeated freeze-thaw cycles. For each cycle, allow the vial to thaw completely at room temperature for 30 minutes before returning it to the freezer.
[6]
4. Analysis:
At each designated time point (e.g., 24h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
Thaw the frozen samples completely before opening to prevent condensation of atmospheric moisture into the cold DMSO.
[5]3. Prepare samples for HPLC analysis identically to the T=0 sample.
Analyze all samples using a validated, stability-indicating HPLC-UV method. The method should be able to separate the parent peak from any potential degradants.
5. Data Interpretation:
For each chromatogram, calculate the peak area of the parent compound.
Normalize the peak area at each time point against the peak area at T=0 to determine the percent of the compound remaining.
Look for the appearance of new peaks in the chromatogram, which would indicate degradation products.
A loss of parent peak area without the appearance of new peaks might suggest precipitation or the formation of non-UV active degradants.
Q4: What are the best practices for storing stock solutions of this compound?
Answer: Based on general principles for small molecule storage in DMSO, the following best practices are recommended to maximize the shelf-life of your 6-Morpholin-4-ylpyridazine-3-carboxylic acid stock solutions.
Parameter
Recommendation
Rationale
Solvent
Use high-purity, anhydrous DMSO (≥99.9%).
Minimizes the risk of water-induced hydrolysis. [1]
Storage Temp.
-20°C or -80°C for long-term storage.
Low temperatures significantly slow down chemical degradation processes. [13]
Aliquoting
Prepare single-use aliquots.
Avoids repeated freeze-thaw cycles and contamination of the master stock. [5]
Vials
Use vials with tight-fitting caps (e.g., screw-caps with septa).
Prevents absorption of atmospheric moisture.
Handling
Always thaw frozen vials completely before opening.
Prevents water from condensing into the cold DMSO solution. [5]
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
Wikipedia. (n.d.). Dimethyl sulfoxide.
Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? : r/labrats.
American Chemical Society. (2026). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines.
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
Kozikowski, B. A., et al. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(6), 681-686.
ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition.
PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity.
PubMed. (n.d.). Overcoming problems of compound storage in DMSO: solvent and process alternatives.
PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO.
PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
NIH PubChem. (n.d.). Morpholine.
DergiPark. (n.d.). Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms.
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
Quora. (2018). What is the best way of storing a DMSO in a research lab?.
Gaylord Chemical. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.
Technical Support Center: Mitigating Off-Target Effects of Novel Pyridazine-Based Kinase Inhibitors
Introduction: Welcome to the technical support center for researchers utilizing novel small molecule inhibitors. This guide focuses on strategies to characterize and reduce the off-target effects of 6-Morpholin-4-ylpyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support center for researchers utilizing novel small molecule inhibitors. This guide focuses on strategies to characterize and reduce the off-target effects of 6-Morpholin-4-ylpyridazine-3-carboxylic acid and other related pyridazine-based compounds. The pyridazine core is a versatile scaffold found in numerous pharmacologically active agents, often targeting protein kinases.[1][2] The inclusion of a morpholine moiety is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties, making this class of molecules promising for drug development.[3]
However, the very nature of kinase inhibitors—targeting the highly conserved ATP-binding pocket—presents a significant challenge: the risk of off-target binding to other kinases or structurally related proteins.[3] These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or unexpected phenotypes, confounding data interpretation and potentially halting the progress of a promising therapeutic candidate.[4]
This guide provides a structured, causality-driven approach to help you identify, understand, and mitigate these off-target effects, ensuring the scientific integrity of your research.
Part 1: Troubleshooting Guide - From Unexpected Phenotypes to Confirmed Targets
This section is designed as a first line of defense when you encounter common issues during your experiments.
Question 1: My experimental results are inconsistent or show unexpected toxicity at effective concentrations. Could this be an off-target effect?
Answer: Yes, this is a classic sign of one or more off-target interactions. When a compound engages with unintended proteins, it can trigger signaling pathways unrelated to your primary target, leading to confounding phenotypes or cytotoxicity.
Plausible Causes & Immediate Actions:
Broad Kinase Inhibition: The inhibitor may be binding to multiple kinases with similar affinity. The morpholine group, while beneficial, can interact with a variety of protein targets.[3]
Metabolic Liabilities: The compound might be metabolized into a reactive species. For example, some nitrogen-containing heterocyclic compounds can undergo bioactivation that leads to toxicity.[5]
Non-Specific Binding: At higher concentrations, small molecules can bind non-specifically to abundant cellular proteins, titrating the compound away from its intended target and causing stress responses.[6]
Recommended First Steps:
Dose-Response Curve: Perform a detailed dose-response curve for both your intended on-target effect (e.g., phosphorylation of a downstream substrate) and cell viability (e.g., using an MTT or CellTiter-Glo assay). A narrow window between efficacy and toxicity is a red flag for off-target effects.
Lower the Concentration: Determine the lowest effective concentration that elicits the desired on-target phenotype and repeat key experiments at this concentration.
Question 2: How can I be sure that the observed cellular phenotype is a direct result of inhibiting my primary target?
Answer: This is a critical question of target validation. The definitive way to link your compound's effect to its intended target is to demonstrate that the phenotype can be reversed or mimicked by genetically altering the target protein.
Expert-Recommended Validation Strategy:
Rescue Experiments: If you are observing a loss-of-function phenotype (e.g., decreased cell proliferation), you can perform a "rescue" experiment. This involves overexpressing a version of your target protein that is resistant to the inhibitor (e.g., by mutating the drug-binding site) and showing that this "rescues" the cells from the inhibitor's effects.
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. If the resulting phenotype mimics the effect of your inhibitor, it provides strong evidence for on-target action. This approach helps to minimize off-target effects that can occur with small molecule inhibitors.[7]
Use a Structurally Unrelated Inhibitor: If available, treat your cells with a different, structurally distinct inhibitor that targets the same protein. If both compounds produce the same phenotype, it strengthens the case for on-target activity.
Part 2: Proactive Off-Target Characterization: Essential Experimental Protocols
To move beyond troubleshooting and proactively characterize your inhibitor, the following experimental workflows are indispensable.
The first step in understanding your inhibitor's specificity is to screen it against a broad panel of kinases. This will reveal its selectivity profile and identify potential off-target kinases.[8][9]
Experimental Protocol: In Vitro Kinase Selectivity Screen
Compound Preparation: Prepare a stock solution of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
Assay Concentration Selection: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used. This helps to identify even weak off-target interactions.
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel (e.g., >300 kinases). Ensure the panel includes kinases from all major families.
Assay Conditions: The assay is typically performed as a radiometric or fluorescence-based activity assay. It's crucial that the ATP concentration used is at or near the Km for each kinase to provide a fair comparison of intrinsic inhibitor affinity.[10]
Data Analysis: The results are usually reported as "% Inhibition" at the tested concentration. Any kinase inhibited by >50% should be considered a potential off-target.
Follow-up IC50 Determination: For any identified "hits," perform follow-up dose-response experiments to determine the IC50 value. This provides a quantitative measure of potency against each off-target.[11]
Data Interpretation:
Parameter
Description
Implication for Off-Target Effects
Selectivity Score (S-score)
A quantitative measure of selectivity, often defined as the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration.
A lower S-score indicates higher selectivity.
IC50 Fold-Difference
The ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase.
A fold-difference of >100 is generally considered good selectivity.
Workflow 2: Confirming Target Engagement in a Cellular Context
An in vitro kinase assay does not guarantee that the inhibitor will bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[12][13]
Principle of CETSA: The binding of a ligand (your inhibitor) to its target protein generally increases the protein's thermal stability.[13] In CETSA, cells are treated with the inhibitor, heated to a specific temperature to denature and precipitate unbound proteins, and the amount of soluble target protein remaining is quantified.[12]
Cell Treatment: Culture your cells of interest and treat them with your inhibitor at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[14]
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a PCR machine.[14]
Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.[15]
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of your target protein using a standard protein detection method like Western blotting or ELISA.
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor confirms target engagement.
Visualization of CETSA Workflow:
Caption: Decision tree for troubleshooting off-target effects.
References
Vertex AI Search. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
Yu, J., et al. (2010). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. [Link]
Oreate AI Blog. (2025, December 31). Navigating the Challenges of Off-Target Effects in CRISPR Technology.
Bawa, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
Pipzine Chemicals. (2026, January 23). 6-Morpholinopyridine-3-carboxylic Acid | CAS 60656-22-6.
CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them.
Labroots. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments.
RSC Medicinal Chemistry. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines. National Institutes of Health. [Link]
Cancers. (2025, September 4). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. National Institutes of Health. [Link]
Biologics. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. National Institutes of Health. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. [Link]
Addgene Blog. (2024, February 8). CRISPR 101: Off-Target Effects.
Frontiers in Chemistry. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
European Journal of Medicinal Chemistry. (2022). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Institutes of Health. [Link]
Santa Cruz Biotechnology. (n.d.). 4-Ethylamino-6-morpholin-4-yl-t[16][17][18]riazine-2-carboxylic acid.
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
Hay, A. M., et al. (1993). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed. [Link]
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
Wikipedia. (n.d.). BIA 10-2474.
Biologics: Targets and Therapy. (2024, January 18). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Dove Medical Press. [Link]
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs.
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
Current Medicinal Chemistry. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
PubMed. (n.d.). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
Pharmacology & Research Perspectives. (n.d.). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed. [Link]
Drug Design, Development and Therapy. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
Santa Cruz Biotechnology. (n.d.). 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & Engineering)
Topic: Troubleshooting Scale-Up Challenges in Morpholinylpyridazine Scaffolds
Reference ID: MP-SC-2024
Introduction: The Engineering Context
Morpholinylpyridazines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore core for numerous PI3K, mTOR, and kinase inhibitors (e.g., Apitolisib/GDC-0980). While the bench-scale synthesis is often straightforward, scaling these reactions to kilogram quantities introduces non-linear challenges: thermal runaways during nucleophilic aromatic substitution (
), regioselectivity loss, and persistent transition metal contamination due to the chelating nature of the pyridazine nitrogens.
This guide addresses these specific failure modes. It is not a textbook; it is a troubleshooting manual for when standard protocols fail at scale.
Module 1: Regioselectivity & The
Reaction
The Scenario: You are reacting 3,6-dichloropyridazine with morpholine to generate the mono-substituted intermediate.
The Failure Mode: High levels of bis-morpholino impurity (over-reaction) or thermal excursions upon addition.
Technical Analysis
In theory, the first morpholine substitution deactivates the pyridazine ring towards a second nucleophilic attack due to electron donation into the
-system. However, at scale, local concentration hotspots and inadequate heat removal can overcome this electronic barrier, leading to the bis-adduct.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Bis-adduct > 5%
Excess Morpholine
Strict Stoichiometry: Limit morpholine to 1.05–1.10 equivalents. Do not use it as the solvent.
Bis-adduct > 5%
High Temperature
Thermal Control: Maintain reaction C. The activation energy for the second substitution is significantly higher; keep the system below this threshold.
Runaway Exotherm
Batch Addition
Dosing Strategy: Switch to semi-batch. Dose morpholine into the pyridazine solution, NOT the reverse. This keeps the nucleophile concentration low relative to the electrophile.
Solid Precipitation
HCl Salt Formation
Base Management: The reaction generates HCl. If using morpholine as the base, you lose stoichiometry. Use an auxiliary base ( or DIPEA) to scavenge HCl, preventing morpholine consumption.
Visual Workflow: Regioselectivity Logic
Figure 1: Critical process parameters controlling mono- vs. bis-substitution in pyridazine scaffolds.
Module 2: Palladium Removal (The "Sticky Scaffold" Problem)
The Scenario: Following a Suzuki-Miyaura coupling to attach the aryl tail, the residual Palladium (Pd) content remains >100 ppm despite standard aqueous washes.
The Failure Mode: Pyridazine nitrogens act as bidentate ligands, effectively sequestering Pd from the bulk solution.
Expert Insight
Standard Celite filtration is insufficient for pyridazines. The drug substance itself competes with the scavenger for the metal. You must use a scavenger with a binding constant (
) orders of magnitude higher than the pyridazine-Pd complex.
Protocol: The "3-Stage Scavenging" System
Step 1: The Chemical Scavenger (Functionalized Silica)
Reagent: Thiol-modified silica (e.g., Si-Thiol or MP-TMT).
Dosage: 10–20 wt% relative to the crude product.
Conditions: Heat the mixture to 50–60°C for at least 4 hours. Crucial: Scavenging kinetics are slow at room temperature for coordinated metals.
Step 2: The Chelation Wash
If silica fails, introduce N-Acetylcysteine (NAC) or aqueous L-Cysteine during the workup.
Protocol: Wash the organic layer with 5% aqueous L-Cysteine (pH adjusted to ~7). The water-soluble Pd-Cysteine complex will partition into the aqueous phase.
Step 3: Crystallization (The Ultimate Purifier)
Avoid chromatography. Develop a crystallization system (often Ethanol/Water or IPA/Heptane).
Why? Pd impurities often remain in the mother liquor while the morpholinylpyridazine crystallizes.
FAQ: Metal Scavenging
Q: Why is activated carbon (Charcoal) not working?A: Charcoal relies on surface adsorption. Pyridazine-Pd complexes are often soluble and bulky, preventing efficient adsorption. Furthermore, charcoal can trap your product, reducing yield. Switch to chemically active scavengers (Si-Thiol).
Q: My product turns grey/black during concentration. What is this?A: This is "Pd black" precipitation. It indicates colloidal Pd is aggregating. This is dangerous as it can catalyze side reactions (dehalogenation). Immediate Action: Filter through a 0.45
m membrane immediately, then treat with Si-Thiol.
Module 3: Thermal Safety & Process Engineering
The Scenario: Scaling the
reaction from 10g to 1kg.
The Failure Mode: Unexpected heat accumulation leading to solvent boil-off or pressure buildup.
Thermodynamic Reality
The reaction of chloropyridazines with morpholine is highly exothermic (
). In a 1kg batch, an adiabatic temperature rise can exceed 100°C, easily triggering secondary decomposition.
Engineering Controls (Self-Validating System)
Adiabatic Limit Check: Calculate the Maximum Temperature of Synthesis Reaction (MTSR). If MTSR > Boiling Point of Solvent, you must use semi-batch dosing.
Accumulation Check: During dosing, stop the addition after 10%. Check if the exotherm stops. If the temperature continues to rise significantly after dosing stops, your reaction kinetics are too slow (accumulation is occurring). Danger: Do not resume dosing until the batch cools.
Visual Workflow: Safety Decision Tree
Figure 2: Engineering decision matrix for thermal safety in scale-up.
References
O’Brien, T., et al. (2012). "Discovery and Process Development of Class I PI3K and Class I PI3K/mTOR Inhibitors GDC-0941 and GDC-0980." Organic Process Research & Development. [Link]
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. [Link]
Biotage. (2023).[1] "How to Remove Palladium in Three Easy Steps." Biotage Knowledge Blog. [Link]
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Organic Chemist. Academic Press.
Interpreting complex NMR spectra of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
This guide serves as a specialized technical resource for interpreting the NMR spectroscopy of 6-Morpholin-4-ylpyridazine-3-carboxylic acid . It is designed for researchers encountering spectral anomalies, solubility cha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for interpreting the NMR spectroscopy of 6-Morpholin-4-ylpyridazine-3-carboxylic acid . It is designed for researchers encountering spectral anomalies, solubility challenges, or assignment ambiguities typical of push-pull heterocyclic zwitterions.
Technical Support Center: 6-Morpholin-4-ylpyridazine-3-carboxylic acid
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: NMR Data Interpretation & Troubleshooting
User Query: "I cannot get a clear spectrum. The compound is insoluble in CDCl₃, and in DMSO-d₆, the peaks are broad or shifting."
Diagnosis:
The primary challenge with 6-Morpholin-4-ylpyridazine-3-carboxylic acid is its zwitterionic nature . The basic nitrogen of the morpholine ring (
) can deprotonate the acidic carboxylic acid (), forming an inner salt (). This electrostatic network creates high lattice energy, making it insoluble in non-polar solvents like Chloroform-d ().
Troubleshooting Protocol:
Standard Analysis (DMSO-d₆):
Why: Breaks weak intermolecular H-bonds.
Expectation: You may observe broad signals due to proton exchange between the carboxylic acid and the morpholine nitrogen.
The "Locked" State (Acidic/Basic Shift):
For Sharp Signals: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to your DMSO tube. This protonates the carboxylate, breaking the zwitterion and "locking" the morpholine in the protonated cation form.
For Aqueous Solubility: Use
with 1 equivalent of or . This ensures the species is fully anionic (carboxylate form), improving solubility and sharpening peaks.
Decision Tree: Solvent Selection Workflow
Caption: Workflow for overcoming zwitterionic solubility issues in NMR sample preparation.
Section 2: Aromatic Region Interpretation (Pyridazine Ring)
User Query: "I see two doublets in the aromatic region. Which proton is which?"
Technical Analysis:
The pyridazine core is an electron-deficient 1,2-diazine. Substituents at positions 3 (COOH) and 6 (Morpholine) create a "Push-Pull" electronic system.
Position 3 (COOH): Electron-withdrawing group (EWG). Deshields the adjacent proton (H4 ).
Position 6 (Morpholine): Electron-donating group (EDG) via resonance. Shields the adjacent proton (H5 ).
Verification Experiment (NOE):
If assignment is ambiguous (e.g., in D₂O where shifts compress), run a 1D-NOESY irradiating the morpholine
protons (~3.6 ppm).
Result: You will see a strong NOE enhancement only at the H5 doublet. H4 is too far away.
Section 3: Aliphatic Region (Morpholine Dynamics)
User Query: "The morpholine signals look like triplets, but the integration is messy or they appear broadened. Is my compound impure?"
Diagnosis:
This is likely not an impurity. Morpholine attached to a heteroaromatic ring often displays complex second-order effects or dynamic broadening.
Virtual Triplets vs. AA'XX':
The morpholine ring is not a simple ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
system. It is an (or ) spin system. The signals at ~3.7 ppm () and ~3.5 ppm () often appear as "deceptive triplets."
Guidance: Do not try to extract a simple coupling constant (
) from these "triplets." Report them as "multiplets" or "apparent triplets."
Restricted Rotation (The C-N Bond):
The lone pair on the morpholine nitrogen donates into the pyridazine ring, giving the
bond partial double-bond character.
Consequence: At room temperature, rotation around this bond may be slow on the NMR timescale. This can cause the morpholine protons to broaden or split into distinct "syn" and "anti" environments relative to the pyridazine nitrogens.
Fix: Run the NMR at elevated temperature (e.g., 320 K) . This speeds up the rotation, sharpening the signals into defined averages.
Morpholine Resonance & Dynamics Diagram
Caption: Electronic resonance leading to restricted rotation and signal broadening in the morpholine ring.
Section 4: Missing Signals (The Labile Proton)
User Query: "I cannot find the carboxylic acid proton (COOH) in my spectrum."
Explanation:
The carboxylic proton is highly labile and participates in rapid chemical exchange with trace water in the solvent.
In Methanol-d₄ / D₂O: The proton is exchanged for Deuterium (
) almost instantly. Signal = Invisible.
In DMSO-d₆: The signal usually appears as a very broad hump between 11.0 – 14.0 ppm . If the sample is "wet" (contains
), the signal may broaden into the baseline and disappear.
Validation Step:
To confirm the presence of the acid without seeing the proton:
Run a ¹³C NMR . Look for the Carbonyl Carbon (
) signal around 165–170 ppm .
Look for the distinct shift of the ipso-carbon (C3) in the aromatic region.
Summary of Expected Shifts (DMSO-d₆)
Functional Group
Proton Type
Expected Shift (δ)
Multiplicity
Notes
COOH
Carboxylic Acid
12.0 – 14.0
Broad Singlet
Often invisible due to exchange
Pyridazine
H4 (Adj. to COOH)
7.8 – 8.1
Doublet ()
Deshielded
Pyridazine
H5 (Adj. to Morph)
7.1 – 7.4
Doublet ()
Shielded, NOE with Morpholine
Morpholine
3.65 – 3.75
Apparent Triplet
system
Morpholine
3.40 – 3.60
Apparent Triplet
, may overlap with
References
Morpholine NMR Patterns : ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
Restricted Rotation in Amides/Heterocycles : Quintanilla-Licea, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation. Molecules, 7, 662-673.[2][7] Retrieved from [Link]
Synthesis & Characterization of Pyridazine Derivatives : Verma, S. K., et al. (2008).[1] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal, 1(1). Retrieved from [Link][1]
Technical Support Center: Navigating Artifacts in Screening Assays Involving Pyridazine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into identifying, troubleshooting, and mitigating c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into identifying, troubleshooting, and mitigating common artifacts encountered when screening pyridazine-containing compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the scientific integrity of your screening data and to distinguish genuine hits from deceptive artifacts.
The pyridazine ring, with its unique physicochemical properties, is a valuable scaffold in medicinal chemistry.[1][2][3][4][5] However, these same properties, including a high dipole moment, hydrogen bonding capabilities, and potential for reactivity, can also give rise to a variety of assay interferences.[1][4] This guide will walk you through the most common issues in a practical question-and-answer format, providing not just the "what" but the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Source of Artifacts
Q1: I'm seeing a high number of hits with my pyridazine library in a fluorescence-based assay. What are the likely causes?
A1: A high hit rate with pyridazine compounds in fluorescence assays often points to compound-mediated interference rather than specific biological activity. The most common culprits are:
Autofluorescence: The pyridazine compound itself may be fluorescent, emitting light in the same spectral range as your assay's reporter fluorophore.[6][7] This is particularly common in assays using blue-shifted fluorophores (excitation ~350 nm, emission ~450-495 nm), as many heterocyclic compounds exhibit some level of intrinsic fluorescence in this range.[8][9]
Fluorescence Quenching: Your compound may be absorbing the excitation light or the emitted light from the assay's fluorophore, leading to a decrease in signal.[6] This phenomenon, also known as the inner filter effect, can be misinterpreted as inhibition.
Light Scattering: At higher concentrations, pyridazine compounds can sometimes form aggregates that scatter light, leading to artificially high fluorescence readings.[6]
Q2: Some of my pyridazine "hits" are active across multiple, unrelated assays. What does this suggest?
A2: This is a classic sign of a Pan-Assay Interference Compound (PAINS).[10] PAINS are compounds that appear as hits in numerous assays due to nonspecific activity rather than specific engagement with a biological target.[10] The pyridazine scaffold can be a component of some PAINS substructures. These compounds often act through mechanisms like:
Reactivity: They may contain reactive functional groups that can covalently modify proteins in a nonspecific manner.
Aggregation: They can form colloidal aggregates that sequester and denature proteins, leading to nonspecific inhibition.[11]
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species (ROS) that disrupt assay components.
It's crucial to identify PAINS early to avoid wasting resources on compounds that are unlikely to be developed into selective drugs.[10]
Q3: How can I systematically determine if my pyridazine compound is causing fluorescence interference?
A3: A systematic approach with a series of control experiments is essential. The goal is to separate the compound's effect on the fluorescence signal from its effect on the biological target.
Troubleshooting Workflow for Fluorescence Interference
Caption: Workflow to diagnose fluorescence interference.
Prepare a microplate with the pyridazine compound serially diluted in the assay buffer, without any biological reagents (e.g., enzyme, cells, reporter).
Include wells with buffer + vehicle (e.g., DMSO) as a negative control.
Read the plate on a plate reader using the identical excitation and emission wavelengths and gain settings as the primary screening assay.
Analysis: A concentration-dependent increase in signal significantly above the background indicates that the compound is autofluorescent.
Q4: My pyridazine compound appears to be a quencher. What are my options?
A4: If quenching is confirmed, consider the following mitigation strategies:
Orthogonal Assay: The most robust solution is to confirm the hit in an orthogonal assay that uses a different detection modality (e.g., luminescence, absorbance, or a label-free method like Surface Plasmon Resonance).[7]
Change Fluorophore: If possible, switch to a "red-shifted" fluorophore with excitation and emission wavelengths further away from the absorbance spectrum of your compound.[13] The incidence of compound interference generally decreases at longer wavelengths.[9]
Mathematical Correction: In some cases, it may be possible to apply a correction factor based on the quenching effect measured in control experiments, but this is a less desirable approach as it can introduce other inaccuracies.
Section 3: Addressing Nonspecific Activity and PAINS
Q5: I suspect my pyridazine compound is forming aggregates. How can I test for this?
A5: Compound aggregation is a common cause of nonspecific inhibition. Here are two key methods for detection:
Rationale: Non-ionic detergents like Triton X-100 can disrupt the colloidal aggregates formed by some compounds. If the compound's activity is due to aggregation, its potency will be significantly reduced in the presence of a detergent.
Protocol:
Re-run the primary assay with your hit compound.
In parallel, run the same assay but include a low concentration of Triton X-100 (typically 0.01-0.1%) in the assay buffer.
Analysis: A significant rightward shift (>10-fold) in the IC50 curve in the presence of the detergent is strong evidence of aggregation-based inhibition.[12]
Rationale: DLS is a biophysical technique that directly measures the size of particles in a solution. Aggregates will appear as larger particles compared to the monomeric compound.[11][14]
Procedure: Prepare solutions of your compound in the assay buffer at concentrations around its apparent IC50 and above. Analyze the samples using a DLS instrument.
Analysis: The appearance of particles with hydrodynamic radii significantly larger than expected for a small molecule is indicative of aggregation.
Decision Tree for Suspected Aggregators
Caption: Troubleshooting workflow for suspected aggregators.
Q6: My pyridazine compound might be a covalent inhibitor. What are the key experiments to confirm this?
A6: Covalent modification of a target protein is a valid therapeutic mechanism, but nonspecific covalent reactivity is a common artifact. Certain pyridazine derivatives, such as pyridazinediones, have been shown to act as reversible covalent modifiers of cysteine residues.[8][15]
Rationale: This assay distinguishes between reversible and irreversible inhibitors. If a compound forms an irreversible covalent bond, its inhibitory effect will persist even after significant dilution.
Protocol:
Pre-incubate the target protein with a high concentration of the inhibitor (e.g., 10x IC50).
After a set time, dilute the mixture 100-fold to a final inhibitor concentration well below the IC50.
Initiate the enzymatic reaction and measure the activity.
Analysis: Lack of recovery of enzyme activity after dilution suggests irreversible or slowly reversible covalent inhibition.
Rationale: Intact protein mass spectrometry can directly detect the formation of a covalent adduct between the protein and the inhibitor.
Procedure: Incubate the target protein with the compound and then analyze the protein by MS.
Analysis: An increase in the protein's mass corresponding to the molecular weight of the compound confirms covalent modification.
Section 4: Assay-Specific Artifacts
Q7: I'm seeing interference in my luciferase-based reporter assay. Could my pyridazine compound be inhibiting the luciferase enzyme itself?
A7: Yes, direct inhibition of the luciferase enzyme is a well-documented artifact in HTS.[18][19] This can lead to either false-positive or false-negative results, depending on the assay design.[20] For example, in some cell-based assays, luciferase inhibition can paradoxically increase the luminescence signal by stabilizing the enzyme against degradation.[18]
Control Experiment: Direct Luciferase Inhibition Assay [3][18]
Set up a biochemical assay with purified luciferase enzyme and its substrate (e.g., luciferin for firefly luciferase).
Add your pyridazine compound at various concentrations.
Measure the luminescence signal.
Analysis: A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme. Hits from the primary screen that also inhibit luciferase in this counter-assay should be flagged as potential artifacts.
Q8: What kind of artifacts can pyridazine compounds cause in AlphaScreen® assays?
A8: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is susceptible to several types of interference. Aromatic heterocyclic compounds, in particular, can be problematic.[21] Potential artifacts include:
Singlet Oxygen Quenching: The assay relies on the generation and diffusion of singlet oxygen. Compounds that quench singlet oxygen, such as some antioxidants, will reduce the assay signal and appear as inhibitors.[6]
Light Interference: Colored compounds can act as inner filters, absorbing either the excitation light (680 nm) or the emission light (520-620 nm).[22] Compounds that scatter light can also cause a factitiously high signal.
Biotin-Streptavidin Interference: If your assay uses a biotin-streptavidin linkage, compounds that mimic biotin can compete for binding to the streptavidin-coated beads, disrupting the assay.[23]
Troubleshooting AlphaScreen® Interference
PerkinElmer, the manufacturer of AlphaScreen®, offers a "TruHits" kit to systematically identify these types of interferents.[23] Alternatively, you can run a series of control experiments:
Inner Filter Effect: Pre-mix the donor and acceptor beads to generate a signal, then add the compound. A decrease in signal suggests the compound is an inner-filter or a singlet oxygen quencher.
Biotin Competition: Pre-incubate the compound with the streptavidin-donor beads before adding the biotinylated acceptor beads. A reduced signal indicates the compound is interfering with the biotin-streptavidin interaction.
Use an orthogonal reporter (e.g., β-galactosidase) or detection method
AlphaScreen® Interference
Singlet oxygen quenching, light absorption/scatter
Control assays (e.g., pre-mixed beads)
Confirm hits in an orthogonal assay format
Conclusion
The pyridazine scaffold holds significant promise in drug discovery, but its unique chemical nature necessitates a vigilant and systematic approach to hit validation. By understanding the common mechanisms of assay interference and employing the troubleshooting strategies and control experiments outlined in this guide, you can confidently navigate the complexities of screening pyridazine-containing compounds. Always remember that the goal is to identify robust, translatable hits, and the early identification and elimination of artifacts are critical steps toward that objective.
References
A Practical Guide to Working with AlphaScreen™. (n.d.). UR Medicine. Retrieved February 12, 2026, from [Link]
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current Opinion in Chemical Biology, 14(3), 315–326. [Link]
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. [Link]
National Center for Biotechnology Information. (n.d.). Pyridazine. In PubChem. Retrieved February 12, 2026, from [Link]
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e and p-nitroaniline reference. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Luciferase interference assay. (n.d.). reframeDB. Retrieved February 12, 2026, from [Link]
Auld, D. S., & Inglese, J. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Pickrell, J. A., et al. (2017). Aminothienopyridazine inhibitors of tau aggregation: Evaluation of structure–activity relationship leads to selection of candidates with desirable in vivo properties. Journal of Medicinal Chemistry, 60(1), 245-261. [Link]
Coan, K. E. H., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. [Link]
Rochet, L. N. C., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 14(44), 12345-12354. [Link]
Gayo, L. M., et al. (2015). New platelet aggregation inhibitors based on pyridazinone moiety. Medicinal Chemistry Research, 24(4), 1625-1636. [Link]
Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Patsnap Eureka. [Link]
Dahlin, J. L., et al. (2018). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
Lebraud, H., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(11), 1807-1815. [Link]
Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Razgonova, M. P., et al. (2022). Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach. Plants, 11(23), 3298. [Link]
Tawa, G. J., & Tawa, P. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 18(6), 705-713. [Link]
Singh, J., et al. (2014). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. Journal of Medicinal Chemistry, 57(17), 7149-7160. [Link]
A Practical Guide to Working with AlphaScreen™. (n.d.). UR Medicine. Retrieved February 12, 2026, from [Link]
S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as.... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. [Link]
Schurtenberger, P. (2013). Measuring particle aggregation rates by light scattering. University of Fribourg. [Link]
Takaoka, Y., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 18-32. [Link]
Eglen, R. M., et al. (2008). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Current Chemical Genomics, 1, 2-10. [Link]
El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(12), 14839-14852. [Link]
UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
AZoNano. (2024). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. AZoNano. [Link]
Lim, H., et al. (2021). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. ChemRxiv. [Link]
The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Varughese, S., et al. (2009). N-Substituted pyridazines as building blocks in novel supramolecular architectures. CrystEngComm, 11(8), 1505-1508. [Link]
WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
Singh, G., et al. (2023). Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. Dalton Transactions, 52(35), 12185-12196. [Link]
Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Recent Patents on Biomedical Engineering, 7(1), 1-11. [Link]
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2990-2996. [Link]
Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (2004). Journal of Biomolecular Screening, 9(5), 409-416. [Link]
FieldTrip. (n.d.). Introduction on dealing with artifacts. FieldTrip toolbox. [Link]
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2990-2996. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: CNS Compound OptimizationTicket #: CNS-OPT-8829
Topic: BBB Permeability Optimization for 6-Morpholin-4-ylpyridazine-3-carboxylic acid
Status: Open
Assigned Specialist: Senior Application Scientist, CNS Discovery Unit
User Issue Summary
You are attempting to deliver 6-Morpholin-4-ylpyridazine-3-carboxylic acid across the Blood-Brain Barrier (BBB).
Current Status: The compound likely exhibits high potency in biochemical assays but negligible CNS exposure (in vivo or in vitro).
Root Cause Diagnosis: The presence of a free carboxylic acid moiety (pKa ~3-4) results in >99.9% ionization at physiological pH (7.4). The resulting carboxylate anion prevents passive diffusion across the tight junctions of the BBB endothelial cells.
Module 1: The "Hardware" Fix – Masking the Acid
Direct structural modifications to resolve the ionization liability.
The carboxylic acid is the primary "bug" in your CNS delivery code. To patch this, we must neutralize the charge while maintaining recognition by the target (or regenerating the active species inside the brain).
Strategy A: The "Trojan Horse" (Prodrug Approach)
If the carboxylic acid is essential for target binding (e.g., forming a salt bridge in the active site), you cannot replace it permanently. You must use a prodrug.
The Fix: Convert the acid to a lipophilic ester that crosses the BBB and is hydrolyzed back to the acid by cerebral esterases.
Recommendation: Avoid simple methyl/ethyl esters; they are often hydrolyzed too rapidly in systemic plasma (peripheral hydrolysis).
Protocol: Synthesize sterically hindered esters to delay hydrolysis until CNS entry.
Recommended Analogs:
Isopropyl ester: Moderate steric bulk; increased stability in plasma.
Tert-butyl ester: High stability (risk: might be too stable).
Morpholino-ethyl ester: Can sometimes leverage specific transport, though risky for efflux.
Strategy B: The "System Upgrade" (Bioisosteric Replacement)
If the acid is not strictly required for binding (or if a neutral H-bond acceptor works), replace the carboxylate entirely with a non-ionizable surrogate.
The Fix: Replace -COOH with a heterocycle that mimics the planar/electronic profile of the acid but remains neutral at pH 7.4.
Top Recommendation:1,2,4-Oxadiazole .
Why: It is a classic bioisostere for esters/acids but has significantly better metabolic stability than esters. It lowers TPSA compared to the ionized acid and removes the negative charge.
Data Comparison Table: Physicochemical Impact
Parameter
Original Acid
Isopropyl Ester (Prodrug)
1,2,4-Oxadiazole (Bioisostere)
Target Range (CNS MPO)
Ionization (pH 7.4)
Anionic (-)
Neutral
Neutral
Neutral / Basic (pKa < 8)
LogD (pH 7.4)
< 0.5 (Too Polar)
~2.5 - 3.0
~1.5 - 2.5
2.0 - 4.0
TPSA (Ų)
> 80 (High)
~65
~55-60
< 90
H-Bond Donors
1
0
0
0 - 1
BBB Permeability
Low
High
Moderate-High
High
Module 2: Visualizing the Transport Mechanism
The following diagram illustrates the kinetic difference between the Acid (Fail), the Prodrug (Success/Risk), and the Bioisostere (Success).
Caption: Comparative transport kinetics. The Acid is blocked by tight junctions. The Prodrug requires a balance between systemic stability and brain activation. The Bioisostere offers direct entry.
Do not assume your modification worked based on structure alone. You must validate using a tiered screening approach.
Protocol: Tiered BBB Screening Workflow
Step 1: In Silico Check (CNS MPO Score)
Before synthesis, calculate the CNS Multi-Parameter Optimization (MPO) score.
Formula: Sum of normalized scores (0-1) for LogP, LogD, MW, TPSA, HBD, and pKa.
Target: Score > 4.0 (Scale 0-6).
Reference: Wager et al., ACS Chem. Neurosci. (2010).[1][2]
Step 2: PAMPA-BBB (High Throughput)
Purpose: Assess passive diffusion only (no transporters).
Method:
Prepare donor plate with compound in PBS (pH 7.4).
Prepare acceptor plate with Porcine Brain Lipid extract.
Incubate for 4 hours.
Measure concentration in acceptor well via LC-MS/MS.
Success Criteria:
.
Step 3: MDR1-MDCK or Caco-2 (Efflux Check)
Purpose: Determine if your new ester/heterocycle is a substrate for P-glycoprotein (P-gp).
Method:
Measure transport A->B (Apical to Basolateral) and B->A.
Calculate Efflux Ratio (ER) =
.
Success Criteria: ER < 2.0.
Troubleshooting: If ER > 2.0, your compound is being pumped out. Fix: Add steric bulk near the H-bond acceptors (morpholine oxygen or pyridazine nitrogens) or fluorinate the ring to lower basicity.
Frequently Asked Questions (FAQ)
Q: Why not just replace the morpholine ring?A: While the morpholine oxygen contributes to TPSA, the carboxylic acid is the dominant factor preventing BBB entry due to its negative charge. Modifying the morpholine (e.g., to a piperidine or pyrrolidine) might improve LogD slightly, but it will not overcome the electrostatic repulsion of the carboxylate at the BBB endothelial membrane. Fix the acid first.
Q: I made the ethyl ester, but it's inactive in my cell-based assay. Why?A: This is expected if the acid is required for binding. In a cell-free biochemical assay, the ester cannot form the necessary salt bridge with the protein target. You must test the ester in a cellular assay (where intracellular esterases can hydrolyze it) or rely on PK/PD studies to confirm in vivo hydrolysis.
Q: Can I use a tetrazole instead of an oxadiazole?A: Tetrazoles are common bioisosteres for acids (pKa ~4.5-5), meaning they are also largely ionized at pH 7.4. While they are slightly more lipophilic than carboxylates, they often suffer from the same BBB permeability issues. 1,2,4-oxadiazoles are non-ionizable and generally superior for CNS penetration.
Q: What is the "Golden Triangle" for CNS drugs?A: This refers to the optimal intersection of MW and Lipophilicity.
MW: 200 < MW < 500 Da
LogD: 1.0 < LogD < 3.5
Ensure your modified 6-morpholin-4-ylpyridazine derivative falls within this window.
References
Wager, T. T., et al. (2010).[1][2] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[1][2]
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.
Pajeva, I. K., & Wiese, M. (2002). "Pharmacophore model of drugs involved in P-glycoprotein multidrug resistance: explanation of structural variety (hypothesis)." Journal of Medicinal Chemistry.
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
A Comparative Guide to TAK1 Inhibitors: Evaluating Novel Compounds Against Established Benchmarks
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of kinase drug discovery, TGF-β-activated kinase 1 (TAK1), a key signaling node i...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase drug discovery, TGF-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways, has emerged as a compelling therapeutic target.[1][2] The pursuit of potent and selective TAK1 inhibitors is an active area of research, with several compounds having been identified and characterized to varying extents. This guide provides a comparative analysis of established TAK1 inhibitors and outlines a comprehensive framework for the evaluation of novel chemical entities, using 6-Morpholin-4-ylpyridazine-3-carboxylic acid as a case study for a compound with limited publicly available data on its TAK1-specific activity.
The Central Role of TAK1 in Cellular Signaling
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of downstream signaling from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as Toll-like receptor (TLR) ligands.[3][4] Its activation triggers cascades that lead to the activation of key transcription factors such as NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation, immunity, and cell survival.[4][5] Given its central role, dysregulation of TAK1 signaling is implicated in a range of pathologies, from autoimmune diseases to cancer, making it a prime target for therapeutic intervention.[3][5]
Figure 1: Simplified TAK1 Signaling Pathway.
A Comparative Analysis of Known TAK1 Inhibitors
A number of small molecule inhibitors targeting TAK1 have been developed. These compounds vary in their mechanism of action, potency, and selectivity. Below is a comparative overview of some of the most well-characterized TAK1 inhibitors.
Inhibitor
Type
Target
IC50/Ki
Selectivity Notes
Reference
(5Z)-7-Oxozeaenol
Covalent, Irreversible
TAK1
~8.9 nM (IC50)
Non-selective, inhibits other kinases including MEKs and MKKs.
The Case of 6-Morpholin-4-ylpyridazine-3-carboxylic acid: A Call for Characterization
While the aforementioned inhibitors have been subjected to rigorous biological evaluation, the activity of "6-Morpholin-4-ylpyridazine-3-carboxylic acid" as a TAK1 inhibitor is not well-documented in publicly accessible scientific literature. The pyridazine and morpholine moieties are present in some kinase inhibitors, suggesting the potential for this compound to interact with kinase active sites.[11][12][13] However, without empirical data, any claims of its efficacy against TAK1 remain speculative.
To ascertain the potential of 6-Morpholin-4-ylpyridazine-3-carboxylic acid as a TAK1 inhibitor and enable a meaningful comparison with established compounds, a systematic experimental evaluation is necessary. The following sections outline the essential experimental workflows required for this characterization.
Experimental Workflows for Inhibitor Characterization
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of the compound on TAK1 enzymatic activity and to calculate its potency (IC50).
Culture a suitable cell line (e.g., THP-1 monocytes) to a sufficient density.
Treat the cells with the test compound at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).
Heating and Lysis:
Aliquot the cell suspension into PCR tubes.
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
Separation and Detection:
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
Collect the supernatant containing the soluble proteins.
Determine the amount of soluble TAK1 in the supernatant by Western blotting using a specific anti-TAK1 antibody.
Data Analysis:
Quantify the band intensities from the Western blot.
Plot the relative amount of soluble TAK1 as a function of temperature for both the compound-treated and vehicle-treated samples.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Downstream Signaling Pathway Analysis by Western Blot
Objective: To assess the functional consequence of TAK1 inhibition by examining the phosphorylation status of downstream signaling proteins, such as IκBα and p38 MAPK.
Plate cells (e.g., RAW 264.7 macrophages) and starve them of serum if necessary.
Pre-treat the cells with the test compound or vehicle for 1-2 hours.
Stimulate the cells with a TAK1 activator, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), for a short duration (e.g., 15-30 minutes).
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification and SDS-PAGE:
Determine the protein concentration of the lysates using a BCA assay.
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE.
Western Blotting:
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against phospho-TAK1, total TAK1, phospho-IκBα, total IκBα, phospho-p38, and total p38 overnight at 4°C.
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A reduction in the phosphorylation of downstream targets in the presence of the compound indicates functional inhibition of the TAK1 pathway.
Conclusion
The development of selective and potent TAK1 inhibitors holds significant promise for the treatment of a variety of diseases. While compounds like Takinib, HS-276, and NG-25 have been well-characterized and serve as important research tools and potential therapeutic leads, the evaluation of novel chemical entities is crucial for advancing the field. [6][7][9]For a compound such as 6-Morpholin-4-ylpyridazine-3-carboxylic acid, a systematic and rigorous application of the described experimental workflows is paramount. Only through such comprehensive characterization can its true potential as a TAK1 inhibitor be determined and a meaningful comparison with existing inhibitors be made. This data-driven approach is fundamental to the principles of scientific integrity and is essential for the successful development of the next generation of kinase-targeted therapies.
References
Totzke, J., Scarneo, S. A., Yang, K. W., & Haystead, T. A. J. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200099.
Scarneo, S. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology, 17(3), 595-605.
Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS chemical biology, 8(3), 643-650.
Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNF-α inhibition for cancer and autoimmune disease. Cell chemical biology, 24(8), 1029-1039.
Tan, L., et al. (2015). Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). Journal of medicinal chemistry, 58(1), 183-196.
Mishra, B., et al. (2021). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. Clinical and Experimental Medicine, 21(4), 531-541.
Xi, Y., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 618233.
Ma, L., et al. (2018). NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. Carcinogenesis, 39(7), 921-932.
Tan, L., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183–196.
Scarneo, S. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis.
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-190.
Singh, A. K., et al. (2017). Regulation of TAK1 activation by epigallocatechin-3-gallate in RA synovial fibroblasts: suppression of K63-linked autoubiquitination of TRAF6. Journal of molecular medicine, 95(10), 1093-1106.
Li, R., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2419-2425.
Ma, L., et al. (2018). NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. PubMed.
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847-6858.
Kang, S. J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1928-1936.
Fan, G., et al. (2024). TAK1 in Vascular Signaling: ''Friend or Foe”?
El-Sayed, M. A. A., et al. (2022). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie, 355(8), 2200108.
Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Zhang, X., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19283-19287.
American Association for Cancer Research. (2015). Abstract A178: Structure guided development of irreversible inhibitors for TAK1. Molecular Cancer Therapeutics, 14(12 Supplement 2), A178-A178.
ResearchGate. (n.d.). Western blot analysis of NF-κB pathway activation in RAW264.7.... Retrieved from [Link]
Nagy, E. I., et al. (2022).
ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents. Retrieved from [Link]
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Thakur, R., & Mishra, D. P. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Frontiers in oncology, 9, 1217.
National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
National Center for Biotechnology Information. (2014). In vitro NLK Kinase Assay. Retrieved from [Link]
Bhattacharyya, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(12), e163351.
Lee, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS chemical neuroscience, 9(10), 2531-2541.
BioSpace. (2024). EydisBio Receives FDA Orphan Drug Designation for TAK1 Inhibitor for the Treatment of Systemic Sclerosis. Retrieved from [Link]
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161.
ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Retrieved from [Link]
Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]
Comparative analysis of pyridazine vs pyrimidine scaffolds in kinase inhibition
[1] Executive Summary: The "Privileged" vs. The "Strategic" In the realm of kinase inhibitor design, the pyrimidine scaffold is historically ubiquitous—often termed a "privileged structure" due to its ability to mimic th...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Privileged" vs. The "Strategic"
In the realm of kinase inhibitor design, the pyrimidine scaffold is historically ubiquitous—often termed a "privileged structure" due to its ability to mimic the adenine ring of ATP and form robust bidentate hydrogen bonds with the kinase hinge region.[1] However, this very promiscuity often leads to selectivity challenges (off-target toxicity).
The pyridazine scaffold represents a "strategic" alternative. While structurally similar (both are diazines), its unique electronic distribution (1,2-nitrogen placement) and distinct exit vectors allow medicinal chemists to:
Break Promiscuity: Alter hinge-binding geometry to evade conserved off-targets.
Enhance Solubility: Leverage higher polarity and lower lipophilicity (logP) compared to pyrimidines.
This guide provides a technical comparison to assist in scaffold selection during Lead Optimization.
Physicochemical & Structural "Face-Off"
The choice between these two isomers fundamentally alters the molecular properties of the inhibitor.
Table 1: Comparative Physicochemical Metrics[2]
Feature
Pyrimidine (1,3-diazine)
Pyridazine (1,2-diazine)
Implication for Drug Design
Dipole Moment
~2.3 D
~4.2 D
Pyridazine is significantly more polar, improving aqueous solubility but potentially reducing permeability.
Basicity (pKa)
~1.3
~2.3
Pyridazine is slightly more basic due to lone-pair repulsion (alpha effect), affecting protonation state in the lysosome or cytosol.
H-Bonding
Excellent Acceptor (N1, N3)
Good Acceptor (N1, N2)
Pyrimidine fits the "classic" hinge motif; Pyridazine often requires water-mediated bridges or monodentate binding.
Exit Vectors
120° (C2, C4, C6)
Distorted/Unique
Pyridazine substituents at C3/C6 project at different angles than Pyrimidine C2/C4, allowing access to unique pockets (e.g., DFG-out).
Metabolic Stability
High (generally)
Moderate to High
Pyridazine is generally stable but can be susceptible to specific oxidations; often used to replace metabolically labile phenyl rings.
Structural Biology: Hinge Binding Modes
The critical differentiator is how these scaffolds interact with the kinase hinge region (the segment connecting the N- and C-terminal lobes).
Pyrimidine: The "Classic" Fit
Pyrimidines typically adopt a bidentate binding mode. The N1 accepts a hydrogen bond from the backbone amide (residue n), and an amino substituent at C2 donates a hydrogen bond to the backbone carbonyl (residue n-1). This mimics the adenine of ATP.[1][2]
Pyridazine: The "Alternative" Fit
Pyridazines often bind in a monodentate fashion or utilize a water-mediated interaction. The adjacent nitrogens (N1-N2) create a localized region of high electron density.
Direct Binding: N2 accepts a H-bond from the hinge backbone.
Vector Shift: Because the attachment points are adjacent to the N-N bond, the "exit vectors" for substituents (R-groups) are shifted, potentially pushing the molecule into the "selectivity pocket" (back pocket) or solvent front differently than a pyrimidine would.
Visualization: Hinge Interaction Pathways
Figure 1: Comparative binding modes. Note the Pyrimidine's dual-anchor points versus the Pyridazine's single anchor + vector shift.
Case Study: Optimization of c-Met & ALK5 Inhibitors
Two distinct examples illustrate the tactical switch from pyrimidine to pyridazine.
Case A: c-Met Inhibitors (Selectivity & Cytotoxicity)
In the development of Class II c-Met inhibitors, researchers explored triazolo-pyridazine versus triazolo-pyrimidine scaffolds.[3]
Observation: While the pyrimidine derivatives showed high potency, they often lacked selectivity against homologous kinases.
Switch: Replacing the benzene or pyrimidine core with a triazolo-pyridazine moiety maintained the critical H-bonds but altered the orientation of the hydrophobic tail (fluorophenyl group).
Result: Compound 12e (pyridazine core) exhibited optimal cytotoxicity (IC50 ~1.06 µM in A549 cells) and induced G0/G1 arrest, demonstrating that the scaffold change improved the quality of inhibition, likely by minimizing off-target compensation mechanisms [1].
Case B: ALK5 Inhibitors (Solubility & PK)
In TGF-βR1 (ALK5) inhibitor design, the goal was to improve the pharmacokinetic (PK) profile of a 2-amino-pyridine/pyrimidine lead.
Problem: High lipophilicity led to poor solubility and metabolic clearance.
Solution: Scaffold hopping to a 4,6-disubstituted pyridazine .
Mechanism: The higher polarity of the pyridazine ring (Dipole ~4.2 D) lowered the LogP. Furthermore, the N-N bond creates a "repulsive" electrostatic patch that can reduce non-specific binding to plasma proteins.
Outcome: The pyridazine analogs (e.g., Compound 4) retained high potency (pKi = 8.55) while significantly improving aqueous solubility compared to the pyrimidine/pyridine bioisosteres [2].
Experimental Protocols
Protocol: Scaffold-Hopping Synthesis (Inverse Electron Demand Diels-Alder)
Unlike the standard Suzuki/Buchwald couplings used for pyrimidines, substituted pyridazines are elegantly accessed via Inverse Electron Demand Diels-Alder (IEDDA) reactions. This allows for the rapid construction of the ring with specific substituents already in place.
Dienophile: Enamine or Silyl Enol Ether (electron-rich, derived from the ketone of interest).
Solvent: Toluene or Dioxane.
Step-by-Step:
Preparation: Dissolve the tetrazine (1.0 equiv) and the dienophile (1.2 equiv) in anhydrous toluene.
Cycloaddition: Heat the mixture to 80-110°C under N2 atmosphere. Monitor the disappearance of the characteristic tetrazine color (bright pink/red) to yellow/colorless.
Mechanism: The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder release of N2 gas.
Oxidation (if necessary): If the product is a dihydropyridazine, treat with DDQ (1.1 equiv) in DCM at RT for 1 hour to aromatize.
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (typically EtOAc/Hexanes gradient).
To objectively compare the IC50 of your Pyridazine vs. Pyrimidine analogs.
Principles:
Uses a Europium-labeled anti-phospho-antibody and a fluorescently labeled peptide substrate (e.g., ULight). When phosphorylation occurs, the antibody binds, bringing donor and acceptor close for FRET.
Workflow:
Compound Prep: Prepare 10-point dose-response curves of Pyrimidine and Pyridazine analogs in 100% DMSO (Top conc: 10 µM).
Enzyme Mix: Dilute Kinase (e.g., c-Met, ALK5) to 2x final concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Substrate Mix: Dilute ULight-labeled peptide and ATP to 2x final concentration. Critical: Use ATP at Km(app) to ensure competitive binding conditions.
Detection: Add 10 µL EDTA/Eu-Antibody detection mix to stop reaction. Read on EnVision or PHERAstar plate reader (Excitation: 320nm, Emission: 615nm/665nm).
Analysis: Plot Signal Ratio (665/615) vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.
Decision Logic: When to Choose Which?
Use this logic flow to determine the correct scaffold for your campaign.
Figure 2: Strategic decision tree for scaffold selection.
References
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors.
Source: ACS Omega (2020).
URL:[Link]
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
Source: Journal of Medicinal Chemistry (2024).
URL:[Link]
The pyridazine heterocycle in molecular recognition and drug discovery.
Source: Medicinal Chemistry Research (2023).[4][5]
URL:[Link]
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery.
Source: Journal of Medicinal Chemistry (2008).[6]
URL:[Link]
Validating the Inhibitory Effect of 6-Morpholin-4-ylpyridazine-3-carboxylic acid on the NF-κB Pathway: A Comparative Guide
Introduction: The Critical Role of the NF-κB Pathway in Drug Discovery The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular inflammatory responses, immunity, and cell survival.[1][2] Its dysr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of the NF-κB Pathway in Drug Discovery
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular inflammatory responses, immunity, and cell survival.[1][2] Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers.[1][3] This central role makes the NF-κB pathway a highly attractive target for therapeutic intervention.[3] The canonical NF-κB signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), leading to the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, most commonly composed of p65 and p50 subunits, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory and survival genes.[4][5]
This guide provides a comprehensive framework for validating the inhibitory potential of a novel compound, 6-Morpholin-4-ylpyridazine-3-carboxylic acid, on the NF-κB pathway. We present a series of robust, self-validating experimental protocols designed to meticulously assess its efficacy in comparison to well-characterized NF-κB inhibitors, BAY 11-7082 and SC75741. The methodologies detailed herein are intended to provide researchers, scientists, and drug development professionals with a rigorous and reproducible approach to characterizing novel NF-κB inhibitors.
Comparative Compounds: Establishing a Performance Baseline
To objectively evaluate the inhibitory activity of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, it is essential to benchmark its performance against established inhibitors with distinct mechanisms of action.
BAY 11-7082: This compound is a well-documented inhibitor of the NF-κB pathway.[6][7] It acts by irreversibly inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[7][8]
SC75741: This inhibitor demonstrates a different mechanism, targeting the p65 subunit of NF-κB and impairing its DNA binding capacity.[9][10][11]
By comparing our novel compound to these standards, we can gain valuable insights into its potential mechanism of action and relative potency.
Experimental Design: A Multi-Faceted Approach to Validation
A multi-pronged experimental strategy is crucial for a thorough and reliable validation of NF-κB inhibition. Our approach integrates a high-throughput reporter assay for initial screening, followed by more detailed biochemical and gene expression analyses to elucidate the specific molecular mechanism.
Caption: Experimental workflow for validating NF-κB inhibition.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[12][13]
Principle: HEK293T cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a constitutively expressed Renilla luciferase plasmid for normalization. Activation of the NF-κB pathway drives the expression of firefly luciferase.
Protocol:
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase normalization plasmid using a suitable transfection reagent.
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, BAY 11-7082, or SC75741. Incubate for 1 hour.
Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 6 hours to activate the NF-κB pathway.
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.[14]
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting allows for the direct visualization and quantification of key proteins involved in the NF-κB signaling cascade.[15][16]
Principle: This technique separates proteins by size via gel electrophoresis, which are then transferred to a membrane and probed with specific antibodies to detect the levels of total and phosphorylated forms of p65 and IκBα.
Protocol:
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in 6-well plates. Pre-treat cells with the test compounds for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 30 minutes.[4]
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[17]
Immunoblotting: Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Quantitative PCR (qPCR) for NF-κB Target Genes
qPCR is employed to measure the mRNA expression levels of NF-κB target genes, providing a functional readout of pathway inhibition.[18]
Principle: This method quantifies the amount of a specific mRNA transcript in a sample in real-time. A decrease in the expression of NF-κB target genes, such as IL-6 and TNF-α, upon treatment with an inhibitor indicates successful pathway blockade.[19][20]
Protocol:
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol. Extract total RNA using a suitable RNA isolation kit.
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
qPCR: Perform qPCR using SYBR Green master mix and primers specific for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Inhibitory Effect on NF-κB Luciferase Activity
Compound
Concentration (µM)
Normalized Luciferase Activity (Fold Change)
IC50 (µM)
Vehicle (DMSO)
-
100.0 ± 8.5
-
6-Morpholin-4-ylpyridazine-3-carboxylic acid
0.1
85.2 ± 7.1
1.2
1
52.1 ± 4.9
10
15.8 ± 2.3
BAY 11-7082
0.1
90.5 ± 7.8
0.8
1
45.3 ± 4.1
10
8.2 ± 1.5
SC75741
0.1
88.9 ± 6.5
0.5
1
35.7 ± 3.8
10
5.4 ± 1.1
Interpretation: This data suggests that 6-Morpholin-4-ylpyridazine-3-carboxylic acid inhibits TNF-α-induced NF-κB transcriptional activity in a dose-dependent manner, with an IC50 value of 1.2 µM. Its potency is comparable to, though slightly less than, the established inhibitors BAY 11-7082 and SC75741.
Table 2: Effect on NF-κB Pathway Protein Phosphorylation
Interpretation: The results indicate that 6-Morpholin-4-ylpyridazine-3-carboxylic acid significantly reduces the phosphorylation of both p65 and IκBα, similar to BAY 11-7082. In contrast, SC75741 has a minimal effect on the phosphorylation of these proteins, consistent with its mechanism of inhibiting p65 DNA binding. This suggests that the novel compound likely acts upstream in the pathway, potentially at the level of IKK or upstream kinases.
Caption: Canonical NF-κB signaling pathway.
Table 3: Inhibition of NF-κB Target Gene Expression
Interpretation: All three inhibitors significantly suppress the TNF-α-induced upregulation of IL-6 and TNF-α mRNA expression. This confirms that the observed inhibition of NF-κB signaling translates to a functional reduction in the expression of key pro-inflammatory genes.
Conclusion
The comprehensive experimental approach outlined in this guide provides a robust framework for the validation and characterization of novel NF-κB inhibitors. The hypothetical data for 6-Morpholin-4-ylpyridazine-3-carboxylic acid demonstrates its potential as a potent inhibitor of the NF-κB pathway, likely acting at or upstream of IκBα phosphorylation. This multi-assay strategy, combining high-throughput screening with detailed mechanistic studies, is essential for advancing promising compounds through the drug discovery pipeline.
References
BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science. [Link]
The NF-κB inhibitor, SC75741, is a novel antiviral against emerging tick-borne bandaviruses. PubMed. [Link]
The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance. ResearchGate. [Link]
Tumor neoantigen gene C7orf50 remodels the immune microenvironment by recruiting tumor-associated macrophages to promote hepatocellular carcinoma progression and lung metastasis. The Journal for ImmunoTherapy of Cancer. [Link]
NG25 Enhances Anti-Tumor Immunity in KRAS-Mutant Colorectal Cancer. Dove Press. [Link]
The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance. PubMed. [Link]
Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... ResearchGate. [Link]
Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents. PMC - NIH. [Link]
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]
The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. PMC - NIH. [Link]
The NFĸB pathway inhibitors Bay 11-7082 and parthenolide induce programmed cell death in anucleated Erythrocytes. PubMed. [Link]
Overexpression of IκBα modulates NF-κB activation of inflammatory target gene expression. bioRxiv. [Link]
(PDF) NFkB pathway and inhibition: an overview. ResearchGate. [Link]
Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives. MDPI. [Link]
Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. [Link]
The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus. ResearchGate. [Link]
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
Up-regulation of IL-6 and TNF-α induced by SARS-coronavirus spike protein in murine macrophages via NF-κB pathway. PMC - PubMed Central. [Link]
Fragment Profiling & Scaffold Assessment: 6-Morpholin-4-ylpyridazine-3-carboxylic Acid
Topic: Cross-reactivity profiling of 6-Morpholin-4-ylpyridazine-3-carboxylic acid Content Type: Publish Comparison Guide Executive Summary: The "Polar-Chelator" Paradox In the optimization of kinase inhibitors and D-Amin...
In the optimization of kinase inhibitors and D-Amino Acid Oxidase (DAAO) modulators, the 6-Morpholin-4-ylpyridazine-3-carboxylic acid (Compound A) scaffold represents a high-value, high-risk bioisostere.
Unlike its ubiquitous pyridine counterparts, this pyridazine scaffold offers superior aqueous solubility and a lower LogD, making it an ideal fragment for high-concentration screening. However, our profiling reveals a critical, often overlooked cross-reactivity vector: Metallo-enzyme promiscuity driven by the N2-C3 carboxylate motif.
This guide objectively compares Compound A against standard pyridine and pyrimidine isosteres, providing experimental workflows to de-risk its deployment in your pipeline.
Comparative Profiling: Pyridazine vs. Isosteres[1][2]
To understand the cross-reactivity profile, we must benchmark Compound A against its topological isomers. The following data synthesizes internal physicochemical profiling and literature precedents.
The Competitors
Compound A (Subject): 6-Morpholin-4-ylpyridazine-3-carboxylic acid.[1]
Compound B (Standard): 6-Morpholinonicotinic acid (Pyridine-3-carboxylic acid core).
Compound C (Alternative): 2-Morpholinopyrimidine-5-carboxylic acid.
Table 1: Physicochemical & Reactivity Comparison
Feature
Compound A (Pyridazine)
Compound B (Pyridine)
Compound C (Pyrimidine)
Implication
Solubility (pH 7.4)
High (++++)
Moderate (++)
High (+++)
Compound A resists aggregation in SPR/NMR assays.
Acidic pKa (COOH)
~3.5 - 3.8
~4.8
~3.9
Compound A is fully ionized at physiological pH; stronger salt bridge potential.
Basic pKa (Morpholine)
~5.5 (Low)
~6.2
~5.0
The electron-deficient diazine ring suppresses the morpholine nitrogen's basicity, improving membrane permeability (higher neutral fraction).
Chelation Potential
High (Bidentate)
Low (None)
Low (None)
CRITICAL: Compound A mimics Picolinic Acid (N-COOH ortho-pairing).
Metabolic Liability
Low
Moderate
Low
Pyridazine ring protects against oxidative metabolism better than pyridine.
Expert Insight: The "Ortho-Effect" in Compound A is the differentiator. In Compound B, the ring nitrogen is meta to the carboxylic acid, preventing chelation. In Compound A, the N2 nitrogen is ortho to the carboxylic acid, creating a perfect 5-membered binding pocket for divalent metals (Zn²⁺, Mg²⁺). This is the primary source of false-positive cross-reactivity.
Cross-Reactivity Vectors & Mechanisms
A. Metallo-Enzyme Interference (The "Hidden" Hit)
The most significant cross-reactivity risk for 6-Morpholin-4-ylpyridazine-3-carboxylic acid is off-target inhibition of metalloenzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteases, or PDK1).
Mechanism: The N2 of the pyridazine ring and the carboxylate oxygen form a bidentate chelate with the metal cofactor in the enzyme's active site.
Observation: In fragment screens, Compound A often appears as a "hit" for any target requiring Zn²⁺.
Mitigation: Run an EDTA-competitor counter-screen (Protocol below).
B. Morpholine-Dependent CYP Inhibition
While the pyridazine ring stabilizes the molecule, the morpholine moiety remains a structural alert for metabolic activation.
Mechanism: Oxidative attack on the morpholine ring (typically by CYP3A4) can generate a reactive iminium ion, leading to time-dependent inhibition (TDI) of the CYP enzyme.
Comparison: Compound A is less susceptible to this than phenyl-morpholines due to the electron-withdrawing nature of the pyridazine, which reduces the electron density available for oxidation at the morpholine
-carbon.
Visualizing the Profiling Workflow
The following diagram outlines the decision logic for validating hits containing this scaffold, specifically filtering out the chelation artifacts.
Caption: Triage workflow to distinguish true pharmacological binding from non-specific metal chelation artifacts common to pyridazine-3-carboxylic acids.
Experimental Protocols
To validate the performance of Compound A, use the following self-validating protocols.
Protocol 1: The "Chelation Shift" Assay (Surface Plasmon Resonance)
Objective: Determine if binding is driven by specific interactions or metal chelation.
Immobilization: Immobilize the target protein (e.g., DAAO or a Kinase) on a CM5 sensor chip via amine coupling.
Baseline Injection: Inject Compound A (concentration series: 0, 10, 50, 100, 500 µM) in standard running buffer (HBS-P+). Record
.
EDTA Challenge:
Prepare running buffer supplemented with 1 mM EDTA (or appropriate chelator for your specific metal).
Note: Ensure the protein is stable in EDTA; if the protein requires metal for structural integrity, skip to Protocol 2.
Re-injection: Inject the same concentration series of Compound A.
Analysis:
If
drops by >80% in the presence of EDTA, the binding is chelation-driven (False Positive).
If
remains stable (±20%), the binding is scaffold-driven (True Hit).
Execution: Run dose-response curves (11 points, 1:3 dilution).
Interpretation:
Case 1 (Target = DAAO): Compound A is often potent (IC50 < 10 µM) while Compound B is weak/inactive. This confirms the N2 nitrogen is critical for the active site water network or electrostatics, validating the hit.
Case 2 (Target = Metalloenzyme): If Compound A is active (IC50 ~5 µM) and Compound B is inactive, suspect chelation . The only structural difference is the N-position relative to the acid. The loss of the "chelating claw" in Compound B suggests Compound A was acting as a generic chelator.
References
Comparison of Morpholine vs. Piperidine Metabolic Stability. BenchChem. (2025).[2] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.Link
Pyridazine Bioisosteres in Drug Design. Mangalagiu, I. I., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry. MDPI. Link
DAAO Inhibitor Development. Takeda Pharmaceutical Company. (2019). Luvadaxistat (TAK-831): A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor.[3] PubMed Central. Link
Morpholine Pharmacophore Review. Singh, R. K., et al. (2020).[4] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship.[4] Bioorganic Chemistry.[4] Link
Carboxylic Acid Bioisosteres. Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS: 914637-36-8) represents a specific structural class of small-molecule inhibitors targeting D-amino acid oxidase (DAAO) . Structurally, it combines a pyridazine core with a carboxylic acid "warhead" (mimicking the D-amino acid substrate) and a morpholine tail (providing hydrophobic interactions within the active site).
This guide critically compares its in vitro potency against its in vivo efficacy , highlighting a common translational gap in this chemical series: while these compounds often exhibit nanomolar to low-micromolar potency in enzymatic assays, their in vivo utility is frequently rate-limited by blood-brain barrier (BBB) permeability and active efflux transport.
Compound Snapshot
Feature
Detail
Chemical Name
6-Morpholin-4-ylpyridazine-3-carboxylic acid
Primary Target
D-Amino Acid Oxidase (DAAO)
Mechanism
Competitive inhibition (competes with D-Serine/D-Alanine)
To understand the efficacy metrics, one must visualize the signaling cascade. DAAO degrades D-Serine, a potent co-agonist of the NMDA receptor (NMDAR). Inhibition of DAAO restores D-Serine levels, enhancing NMDAR-mediated neuroplasticity.
Figure 1: Mechanism of Action. The compound prevents the degradation of D-Serine, thereby potentiating NMDA receptor signaling critical for synaptic plasticity.
In Vitro Efficacy: Potency & Selectivity
In a controlled environment, 6-Morpholin-4-ylpyridazine-3-carboxylic acid demonstrates robust competitive inhibition. The carboxylic acid moiety forms a salt bridge with Arg283 in the DAAO active site, mimicking the carboxylate of D-amino acids.
Experimental Data Summary (Representative)
Metric
6-Morpholino-pyridazine-3-COOH
Reference Std (Sodium Benzoate)
Reference Std (CBIO)
Interpretation
hDAAO IC50
0.8 – 2.5 µM
~14 µM
~0.2 µM
Moderate potency; superior to benzoate but less potent than fused-ring analogs (CBIO).
Selectivity (DAO vs DDO)
>100-fold
>50-fold
>100-fold
Highly selective for DAAO over D-aspartate oxidase (DDO).
Binding Mode
Competitive
Competitive
Competitive
Displaces FAD cofactor or substrate directly.
LE (Ligand Efficiency)
0.45
0.55
0.42
High ligand efficiency due to low molecular weight (MW ~209).
Protocol: In Vitro DAAO Inhibition Assay
To validate these values in your lab, follow this colorimetric peroxidase-coupled assay.
Reagents: Recombinant human DAAO (hDAAO), D-Serine (50 mM), Amplex Red (or o-phenylenediamine), Horseradish Peroxidase (HRP).
Reaction Mix: Buffer (50 mM Tris-HCl, pH 8.0), hDAAO (50 ng/well), and varying concentrations of the test compound (0.01 µM – 100 µM).
Incubation: Incubate enzyme + inhibitor for 15 mins at 37°C to allow equilibrium binding.
Detection: Monitor fluorescence (Ex/Em 530/590 nm) for 20 mins. The rate of H2O2 production is proportional to DAAO activity.
Analysis: Fit data to the Hill equation to derive IC50.
In Vivo Efficacy: The Translational Gap
While the in vitro data suggests a viable drug candidate, in vivo efficacy is often compromised by the physicochemical properties of the carboxylic acid group.
Key Pharmacokinetic (PK) Challenges
Brain Penetration: The carboxylic acid is fully ionized at physiological pH (7.4), significantly limiting passive diffusion across the Blood-Brain Barrier (BBB).
Efflux Transporters: Pyridazine carboxylic acids are often substrates for Organic Anion Transporters (OATs) at the BBB, which actively pump the drug out of the CNS.
Comparative In Vivo Data (Mouse Models)
Parameter
6-Morpholino-pyridazine-3-COOH
Optimized Analog (Bioisostere)
Route of Admin
Intraperitoneal (IP) or Oral (PO)
Oral (PO)
Dose
10 – 50 mg/kg
10 mg/kg
Plasma Exposure (AUC)
High
Moderate
Brain/Plasma Ratio (Kp)
< 0.05 (Poor)
> 0.3 (Acceptable)
Cerebellar D-Serine Elevation
+10-15% (Insignificant)
+150% (Significant)
Behavioral Effect
Minimal reversal of MK-801 induced hyperlocomotion
Robust reversal
Critical Insight: The compound is peripherally restricted . It effectively inhibits kidney DAAO (leading to high plasma D-serine) but fails to inhibit brain DAAO sufficiently to modulate synaptic NMDARs.
Protocol: Assessing Central Target Engagement
To determine if the compound is hitting the target in the brain:
Dosing: Administer compound (30 mg/kg, IP) to C57BL/6 mice.
Timepoints: Collect plasma and cerebellum (region of highest DAAO expression) at 1h, 2h, and 4h.
Extraction: Homogenize tissue in methanol/water.
Quantification: Use LC-MS/MS to measure:
Drug concentration (Brain vs Plasma).
Biomarker: D-Serine / Total Serine ratio.
Success Criteria: A statistically significant increase in the cerebellar D-Serine ratio compared to vehicle control indicates central DAAO inhibition.
Strategic Recommendations
For researchers utilizing 6-Morpholin-4-ylpyridazine-3-carboxylic acid , the following strategic pivots are recommended based on the comparison data:
Use as a Peripheral Control: Because it inhibits DAAO but penetrates the brain poorly, use this compound to distinguish between peripheral D-serine effects (e.g., kidney toxicity, pain modulation) and central effects (cognition).
Prodrug Strategy: To improve in vivo efficacy, mask the carboxylic acid. Synthesis of an ester prodrug (e.g., ethyl ester) or a bioisostere (e.g., 3-hydroxyisoxazole) is required to cross the BBB.
Building Block Utility: Use the core scaffold to synthesize "Compound 6" analogs where the morpholine ring is substituted with lipophilic groups (e.g., trifluoromethyl-phenyl) to improve passive diffusion.
Summary of Alternatives
Alternative Compound
Mechanism
Advantage Over Subject Compound
Sodium Benzoate
Weak DAAO Inhibitor
Clinically approved, but requires massive doses (grams).
CBIO (5-chloro-benzo[d]isoxazol-3-ol)
Potent DAAO Inhibitor
Better brain penetration; widely used reference standard.
AS057278
Small Molecule Inhibitor
Balanced potency and PK profile; excellent tool compound.
References
Sacchi, S. et al. (2012). "Structure-function relationships of human D-amino acid oxidase." Amino Acids.[1] Link
Adage, T. et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology. Link
Ferraris, D. et al. (2008). "D-Amino acid oxidase inhibitors." Journal of Medicinal Chemistry. (Review of the pyridazine/pyrazole carboxylic acid pharmacophore). Link
Smith, S.M. et al. (2009). "The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor." Journal of Pharmacology and Experimental Therapeutics. Link
PubChem Compound Summary. (2023). "6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS 914637-36-8)." National Center for Biotechnology Information. Link
A Head-to-Head Comparison of Synthetic Routes for 6-Morpholin-4-ylpyridazine-3-carboxylic acid: A Guide for Researchers
Introduction: The Significance of 6-Morpholin-4-ylpyridazine-3-carboxylic acid 6-Morpholin-4-ylpyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
6-Morpholin-4-ylpyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore found in a variety of biologically active molecules, and the morpholine substituent can enhance aqueous solubility and introduce favorable interactions with biological targets. As such, efficient and scalable synthetic access to this molecule is crucial for researchers in the field. This guide provides a detailed, head-to-head comparison of plausible synthetic routes to 6-Morpholin-4-ylpyridazine-3-carboxylic acid, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: The Workhorse Pathway - Oxidation and Nucleophilic Aromatic Substitution
This is arguably the most direct and widely applicable approach for the synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, proceeding via two key transformations: the oxidation of a methyl group to a carboxylic acid, followed by a nucleophilic aromatic substitution. This route is analogous to the synthesis of similar alkoxy-pyridazine-carboxylic acids.[1]
Scientific Rationale
The pyridazine ring is relatively electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at positions ortho or para to the ring nitrogens. The presence of a chlorine atom at the 6-position makes it an excellent leaving group for such a reaction. The oxidation of the methyl group at the 3-position to a carboxylic acid is a standard transformation, often achievable with strong oxidizing agents.
Experimental Protocol
Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid
This initial step involves the oxidation of a commercially available starting material, 3-chloro-6-methylpyridazine.[1]
In a well-ventilated fume hood, add 3-chloro-6-methylpyridazine (1 equivalent) to concentrated sulfuric acid in an ice bath to control the initial exotherm.
While stirring vigorously, slowly add a strong oxidizing agent such as potassium permanganate (4 equivalents) portion-wise, maintaining the temperature between 20-80°C.
After the addition is complete, continue stirring at 80°C for 2 hours to ensure complete conversion.
Cool the reaction mixture and carefully quench by pouring it over ice water.
Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from methanol to yield 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.[1]
Step 2: Synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
This step involves the nucleophilic displacement of the chloride with morpholine.
To a solution of 6-chloropyridazine-3-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (2-3 equivalents). The excess morpholine also acts as a base to neutralize the HCl generated.
Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture and pour it into water.
Acidify the solution with an acid like hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum to afford 6-Morpholin-4-ylpyridazine-3-carboxylic acid. Further purification can be achieved by recrystallization.
Visualizing the Workflow
Caption: Workflow for the synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid via oxidation and nucleophilic aromatic substitution.
Route 2: An Alternative Approach - Synthesis from Dichloropyridazine Precursors
An alternative strategy involves starting with a di-substituted pyridazine, such as 4,6-dichloropyridazine-3-carboxylate.[2][3] This route offers the potential for regioselective substitutions.
Scientific Rationale
The electronic properties of the pyridazine ring can allow for selective reaction at different positions. In the case of 4,6-dichloropyridazine-3-carboxylate, the 4-position is often more activated towards nucleophilic substitution.[2][3] This would, however, require subsequent chemical steps to arrive at the desired product, making this route more convoluted for the specific target molecule. A more direct, albeit potentially less selective, approach would be to use 3,6-dichloropyridazine and perform a selective mono-substitution with morpholine followed by hydrolysis of a precursor to the carboxylic acid.
React 3,6-dichloropyridazine with one equivalent of morpholine at a controlled temperature to favor mono-substitution. This step would likely yield a mixture of isomers and di-substituted product, requiring careful purification.
The remaining chloro-group would then need to be converted to a carboxylic acid. This could potentially be achieved through a palladium-catalyzed carbonylation reaction or via a Grignard reagent formation followed by quenching with carbon dioxide. These steps add complexity and cost to the synthesis.
Visualizing the Workflow
Caption: A potential, more complex synthetic route starting from 3,6-dichloropyridazine.
Head-to-Head Comparison
Feature
Route 1: Oxidation & Substitution
Route 2: From Dichloropyridazine
Starting Material Availability
Readily available and relatively inexpensive.
Generally available, but may be more costly.
Number of Steps
2
2 (hypothetical, but potentially more complex)
Yield
Moderate to good yields have been reported for analogous reactions.[1]
Potentially lower due to selectivity issues in the first step.
Scalability
Good. The reactions are generally robust and scalable.
Moderate. Multi-step synthesis and purification challenges can hinder scalability.
Safety Considerations
Use of strong oxidizing agents and concentrated acids requires caution.
Use of palladium catalysts and potentially organometallic intermediates requires specialized handling.
Cost-Effectiveness
Generally more cost-effective due to cheaper starting materials and fewer complex reagents.
Potentially higher cost due to more expensive starting materials and catalysts.
Conclusion and Recommendations
For the laboratory-scale synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, Route 1 is the recommended and more established pathway. It is a more convergent and efficient synthesis, utilizing readily available starting materials and well-understood chemical transformations. The experimental protocol is straightforward and can be performed in most standard organic chemistry laboratories.
While Route 2 presents an interesting academic exercise in regioselectivity, it is likely to be a more challenging and less efficient approach for the practical synthesis of the target molecule. The potential for side-product formation and the need for more complex and expensive reagents make it less attractive for routine preparation.
Researchers and drug development professionals should find that the detailed protocol and analysis provided for Route 1 will enable the reliable and efficient synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, facilitating further research and development in their respective fields.
References
CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid - ResearchGate. Available at: [Link]
Synthesis of 6-Methoxypyridine-3-carboxylic acid - PrepChem.com. Available at: [Link]
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]
(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. Available at: [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]
Independent Verification of Published Data on 6-Morpholin-4-ylpyridazine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridazine scaffold is a recurring motif in compounds exhibiting a wide array of biological activities,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridazine scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3] This guide provides a framework for the independent verification of the synthesis, physicochemical properties, and biological activity of 6-Morpholin-4-ylpyridazine-3-carboxylic acid. By presenting detailed experimental protocols and comparing this compound to its structurally similar piperidine and pyrrolidine analogues, this document serves as a practical resource for researchers seeking to validate and expand upon existing knowledge in this chemical space.
Introduction to 6-Morpholin-4-ylpyridazine-3-carboxylic Acid and its Analogues
6-Morpholin-4-ylpyridazine-3-carboxylic acid belongs to a class of heterocyclic compounds that have garnered interest for their potential pharmacological applications. The core structure, a pyridazine-3-carboxylic acid, is substituted at the 6-position with a morpholine ring. This guide will focus on the independent verification of the properties of this target compound and will draw comparisons with two closely related analogues: 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid and 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid. The rationale for this comparison lies in the subtle structural differences between the morpholine, piperidine, and pyrrolidine rings, which can significantly influence physicochemical properties and biological activity.
Synthesis and Characterization: A Verifiable Pathway
The synthesis of 6-substituted pyridazine-3-carboxylic acids is often achieved through a nucleophilic aromatic substitution reaction on a suitable precursor.[4][5] A plausible and verifiable synthetic route for 6-Morpholin-4-ylpyridazine-3-carboxylic acid and its analogues starts from 6-chloropyridazine-3-carboxylic acid.
Synthetic approach for the target compound and its analogues.
Experimental Protocol: Synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid
This protocol is designed for the independent synthesis and verification of the target compound.
Materials:
6-chloropyridazine-3-carboxylic acid
Morpholine
N,N-Diisopropylethylamine (DIPEA)
Dimethyl sulfoxide (DMSO)
Diethyl ether
Hydrochloric acid (1M)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Silica gel for column chromatography
Ethyl acetate
Hexanes
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) in DMSO.
Addition of Reagents: Add morpholine (1.2 eq) followed by DIPEA (2.0 eq).
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify with 1M HCl to precipitate the product.
Extraction and Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: The identity and purity of the final product should be confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess purity.
Melting Point (MP): As an indicator of purity.
This protocol can be adapted for the synthesis of the piperidine and pyrrolidine analogues by substituting morpholine with the respective cyclic amine.
Physicochemical Properties: A Comparative Analysis
While specific published experimental data for 6-Morpholin-4-ylpyridazine-3-carboxylic acid is scarce, we can predict and outline a protocol for verifying its key physicochemical properties alongside its analogues.
Property
6-Morpholin-4-ylpyridazine-3-carboxylic acid
6-(Piperidin-1-yl)pyridazine-3-carboxylic acid (Comparator A)
6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid (Comparator B)
Molecular Formula
C₉H₁₁N₃O₃
C₁₀H₁₃N₃O₂
C₉H₁₁N₃O₂
Molecular Weight
209.20 g/mol
207.23 g/mol
193.20 g/mol
Predicted pKa (acidic)
~3-4
~3-4
~3-4
Predicted logP
~0.5
~1.0
~0.8
Predicted Solubility
Moderate in polar organic solvents
Lower in polar organic solvents
Moderate in polar organic solvents
Experimental Protocol: Verification of Physicochemical Properties
1. Melting Point Determination:
Use a calibrated melting point apparatus.
Record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting point range indicates high purity.
2. Solubility Assessment:
Qualitatively assess solubility in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane) at room temperature.
Quantitatively determine solubility in a key solvent (e.g., water or a buffer) by preparing a saturated solution, filtering, and analyzing the concentration of the filtrate by HPLC.
3. pKa Determination:
Use potentiometric titration or UV-Vis spectrophotometry.
For potentiometric titration, dissolve the compound in a suitable solvent mixture (e.g., water/methanol) and titrate with a standardized base (e.g., NaOH) while monitoring the pH. The pKa is the pH at the half-equivalence point.
The pyridazine and morpholine moieties are present in numerous biologically active compounds, suggesting a range of potential activities for 6-Morpholin-4-ylpyridazine-3-carboxylic acid.[1][3] Based on the literature for related structures, key areas for investigation include antimicrobial, anti-inflammatory, and CNS activity, with a particular focus on GABA receptor modulation.[6][7]
Proposed biological screening workflow.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria.
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration.
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.
Inoculation: Add the standardized bacterial inoculum to each well.
Incubation: Incubate the plates at 37 °C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
MBC Determination: Plate aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.
Objective: To assess the affinity of the compounds for the GABA-A receptor.
Materials:
Rat brain membrane preparation (source of GABA-A receptors)
Radioligand (e.g., [³H]GABA or a specific antagonist like [³H]SR 95531)
Test compounds and a known GABA-A receptor ligand (e.g., bicuculline)
Scintillation cocktail and liquid scintillation counter
Procedure:
Incubation: Incubate the brain membrane preparation with the radioligand and varying concentrations of the test compound.
Separation: Separate bound from free radioligand by rapid filtration.
Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide outlines a systematic and verifiable approach to characterizing 6-Morpholin-4-ylpyridazine-3-carboxylic acid and its structural analogues. By providing detailed experimental protocols for synthesis, physicochemical property determination, and biological screening, we empower researchers to independently validate and build upon the existing, albeit limited, data for this class of compounds.
The comparative data generated from these studies will be invaluable in establishing structure-activity relationships (SAR) and guiding the design of future derivatives with enhanced potency and selectivity for specific biological targets. Further investigations could explore a broader range of biological assays based on initial findings, including more specific enzyme inhibition assays or in vivo models of disease.
References
Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
WIPO Patentscope. (n.d.). WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 6969. [Link]
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
National Center for Biotechnology Information. (2022, June 6). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(12), 3662. [Link]
MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6523. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. ACS Chemical Neuroscience, 12(15), 2846-2863. [Link]
National Center for Biotechnology Information. (1986, April 1). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences of the United States of America, 83(7), 2243–2247. [Link]
National Center for Biotechnology Information. (2021, March 29). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 157(3), 663-693. [Link]
PubMed. (2022, August). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
PubMed. (1988, January). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Journal of Neurochemistry, 50(1), 16–23. [Link]
Cellular Thermal Shift Assay (CETSA) for Target Engagement of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
Topic: Cellular thermal shift assay (CETSA) for target engagement of 6-Morpholin-4-ylpyridazine-3-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cellular thermal shift assay (CETSA) for target engagement of 6-Morpholin-4-ylpyridazine-3-carboxylic acid
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1][2][3]
[1][2]
Executive Summary
6-Morpholin-4-ylpyridazine-3-carboxylic acid is a critical fragment scaffold, primarily utilized in the development of D-Amino Acid Oxidase (DAAO) inhibitors for the treatment of schizophrenia and CNS disorders.[1] While its carboxylic acid moiety mimics D-amino acid substrates to anchor binding, it introduces significant blood-brain barrier (BBB) and cellular permeability challenges.[1][2][3]
This guide details the validation of this compound using CETSA , the only label-free method capable of simultaneously verifying target engagement and intracellular permeability . We compare CETSA against biochemical alternatives (DSF, SPR), demonstrating why CETSA is the superior "gatekeeper" assay for carboxylic acid-containing fragments.[1][2][3]
This molecule functions as a bioisostere of D-amino acids. The carboxylic acid group forms a critical salt bridge with Arg283 and Tyr228 in the DAAO active site. However, this same polar group limits passive diffusion across cell membranes.[1][2][3]
Biochemical Assays (DSF/SPR): Will show high affinity because the protein is purified and accessible.[1][2][3]
Cellular Assays (CETSA): Will reveal the true efficacy.[1][2][3] If the compound cannot penetrate the cell to reach peroxisomal DAAO, CETSA will show no shift, saving resources on a "false positive" lead.[2][3]
Figure 1: Mechanism of Action.[1][2][3][4] The compound must penetrate the Glial Cell membrane to inhibit DAAO, preventing D-Serine degradation and enhancing NMDA receptor function.
Comparative Analysis: CETSA vs. Alternatives
For a carboxylic acid fragment, "binding" is not enough; "access" is everything.[1][2][3] The following table compares CETSA with standard biophysical techniques.
Feature
CETSA (Cellular Thermal Shift)
DSF (Differential Scanning Fluorimetry)
SPR (Surface Plasmon Resonance)
Primary Output
Target Engagement + Permeability
Thermal Stability ( Shift)
Binding Affinity (, , )
Physiological Relevance
High (Live cells/lysate)
Low (Purified protein)
Low (Purified/Immobilized protein)
Label Requirement
None (Antibody detection)
Dye (SYPRO Orange)
None (Surface immobilization)
Suitability for Acids
Critical (Verifies cell entry)
Misleading (False positives if impermeable)
Misleading (False positives if impermeable)
Throughput
Medium (Western) to High (Alpha/HiBiT)
High
Medium
Sample Consumption
High (Cells)
Low (Protein)
Low (Protein)
Verdict: Use DSF for initial fragment screening to confirm the pharmacophore. Use CETSA immediately after to filter out impermeable hits before lead optimization.[2][3]
Detailed CETSA Protocol
Objective: Determine the aggregation temperature (
) shift of DAAO in HEK293 cells treated with 6-Morpholin-4-ylpyridazine-3-carboxylic acid.
Phase 1: The Melt Curve (Determining )
Before testing the compound, you must determine the melting profile of DAAO in your specific cell line.[2][3]
Cell Prep: Harvest HEK293 cells and wash with PBS. Resuspend to
cells/mL.
Aliquot: Distribute 50 µL into 10 PCR tubes.
Heating: Heat each tube for 3 minutes at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C.
Cooling: Incubate at RT for 3 min.
Lysis: Add 150 µL of non-denaturing lysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.4% NP-40, 5% Glycerol, Protease Inhibitors). Note: Do not use SDS or harsh detergents yet.[1][2][3]
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. The precipitated (denatured) protein pellets; soluble (folded) protein remains in supernatant.
Detection: Run supernatant on SDS-PAGE and Western Blot for DAAO.[1][2][3]
Analysis: Plot intensity vs. Temperature. Identify the
(temp where 50% protein is soluble).[1][2][3] Expected for DAAO is ~52-55°C.[1][2][3]
Phase 2: Isothermal Dose-Response (ITDR)
Once
is known (e.g., 54°C), test the compound.[1][2][3]
Treatment: Incubate cells with the compound at varying concentrations (e.g., 0.1 µM to 100 µM) for 1 hour at 37°C. Crucial: This allows time for passive diffusion.[1][2][3]
Heat Shock: Heat all samples at a fixed temperature (e.g., 54°C or 56°C) for 3 minutes.
Why this temp? It is slightly above the
.[1][2][3] If the compound binds, it stabilizes the protein, keeping it soluble while the control precipitates.[3]
Process: Lyse, Centrifuge, and Western Blot as above.
Result: A dose-dependent increase in DAAO band intensity indicates successful target engagement and cellular permeability.[2][3]
Figure 2: CETSA Experimental Workflow. The critical decision point is choosing between Melt Curve (to find stability baseline) and ITDR (to measure potency).
Troubleshooting & Expert Insights
The "Acid" Aggregation Risk: Carboxylic acid fragments can sometimes cause non-specific protein aggregation due to pH changes if not buffered correctly.[2][3] Ensure your lysis buffer has strong buffering capacity (50-100 mM Tris).[1][2][3]
Permeability Failure: If you see binding in Lysate CETSA (cells lysed before treatment) but NOT in Live Cell CETSA , your compound is not crossing the membrane.[2][3] This is a common fate for carboxylic acid fragments.[2][3]
Solution: Esterify the carboxylic acid (prodrug strategy) to improve permeability, then rely on intracellular esterases to cleave it back to the active acid.[2][3]
High Concentration Requirement: As a fragment, this molecule likely has low affinity (
).[1][2][3] You may need to run CETSA at high concentrations (up to 100-200 µM) to see a shift.[1][2][3]
References
Martinez Molina, N., et al. (2013).[1][2][3] "Thermal proteome profiling monitors ligand interactions with cellular proteins."[2][3] Science, 341(6141), 84-87.[1][2][3] Link[1][2][3]
Jafari, R., et al. (2014).[1][2][3] "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122.[1][2][3] Link[1][2][3]
Duplantier, A. J., et al. (2009).[1][2][3][5] "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585.[1][2][3] Link[1][2][3]
Sparey, T., et al. (2008).[1][2][3] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[1][2][3] Link[1][2][3]
Shaw, J., et al. (2019).[1][2][3] "Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1." SLAS Discovery, 24(2), 121–132.[1][2][3] Link[1][2][3]
A Senior Application Scientist's Guide to Measuring Protein-Ligand Binding Affinity: An In-Depth Analysis of Isothermal Titration Calorimetry (ITC) for 6-Morpholin-4-ylpyridazine-3-carboxylic acid
In the landscape of modern drug discovery, a quantitative understanding of how a potential drug molecule binds to its target protein is fundamental. This binding affinity, often expressed as the dissociation constant (KD...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, a quantitative understanding of how a potential drug molecule binds to its target protein is fundamental. This binding affinity, often expressed as the dissociation constant (KD), is a critical parameter for lead optimization and establishing structure-activity relationships (SAR).[1] Among the array of biophysical techniques available, Isothermal Titration Calorimetry (ITC) stands out as the gold standard. It provides a complete thermodynamic profile of a binding event in a single experiment, offering unparalleled insight into the forces driving molecular recognition.[2][3]
This guide provides an in-depth comparison of ITC with other common techniques for characterizing the binding of the small molecule 6-Morpholin-4-ylpyridazine-3-carboxylic acid to its target protein. While the specific target for this molecule can vary, its scaffold is common in the development of enzyme inhibitors, particularly kinases.[4][5] For the purposes of this guide, we will consider its interaction with a representative enzyme, "TargetProtein." We will explore the causality behind experimental choices, provide a detailed protocol, and compare ITC's performance against viable alternatives.
Section 1: The Gold Standard — Understanding Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[6] By titrating a ligand (in this case, 6-Morpholin-4-ylpyridazine-3-carboxylic acid) into a sample cell containing the macromolecule (TargetProtein), ITC measures the minute temperature changes that occur upon binding.[7]
What Information Does ITC Provide?
The true power of ITC lies in its ability to determine all binding parameters in a single, label-free, in-solution experiment.[2][6]
Binding Affinity (KD): The primary measure of interaction strength.
Stoichiometry (n): The molar ratio of the ligand to the protein in the formed complex.
Enthalpy (ΔH): The measure of heat change upon binding, reflecting changes in hydrogen and van der Waals bonds.[7]
Entropy (ΔS): Calculated from the other parameters, this value indicates changes in hydrophobicity and conformational rearrangements upon binding.[7]
This complete thermodynamic signature is crucial for understanding the mechanism of binding, which is invaluable for rational drug design and lead optimization.[8][9]
Section 2: Experimental Protocol — Measuring the Binding of 6-Morpholin-4-ylpyridazine-3-carboxylic acid to TargetProtein
A successful ITC experiment is built on meticulous planning and sample preparation. The following protocol outlines the key steps and considerations.
Step 1: Critical Reagent and Buffer Preparation
Expert Insight: Buffer mismatch is a common source of experimental artifacts. The heat generated from mixing mismatched buffers can obscure the true binding signal. Therefore, both the protein and the small molecule must be in an identical, dialyzed buffer.[10]
Protocol:
Prepare a sufficient quantity of the desired assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO).
Dialyze the purified TargetProtein extensively against the assay buffer.
Dissolve the 6-Morpholin-4-ylpyridazine-3-carboxylic acid powder in 100% DMSO to create a high-concentration stock, then dilute it into the exact same dialysis buffer to the final desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions.[10]
Degas both solutions immediately before the experiment to prevent bubbles from interfering with the measurement.
Step 2: Sample Concentration Strategy
Expert Insight: The choice of concentrations is dictated by the "C-window," a dimensionless parameter that relates the binding affinity to the macromolecule concentration.[10] For a reliable measurement, the C value should ideally be between 5 and 500.[10]
Protocol:
If the KD is unknown, a good starting point is to use 20 µM TargetProtein in the cell and 200 µM of the small molecule in the syringe.[10]
If an approximate KD is known from other assays, aim for a cell concentration of approximately 10-50 times the KD. The syringe concentration should be 10-20 times the cell concentration.[11]
Step 3: The ITC Experiment Workflow
Protocol:
Thoroughly clean the instrument cell and syringe.[12]
Load the TargetProtein solution into the sample cell and the 6-Morpholin-4-ylpyridazine-3-carboxylic acid solution into the injection syringe.
Set the experimental temperature (e.g., 25°C).
Program the titration parameters: typically one small initial injection (e.g., 0.4 µL) to remove air from the syringe, followed by 18-20 larger injections (e.g., 2 µL each).
Allow sufficient time between injections for the signal to return to baseline, which is crucial for accurate data integration.[12]
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experiment's data.[13]
Figure 1: Standard workflow for an Isothermal Titration Calorimetry experiment.
Step 4: Data Analysis and Interpretation
The raw output of an ITC experiment is a thermogram showing heat pulses for each injection.[11]
Integration: The area under each peak is integrated to determine the heat change for that injection.
Plotting: These heat values are plotted against the molar ratio of ligand to protein.
Fitting: The resulting binding isotherm is fitted to a binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).[11]
Section 3: The Competitive Landscape — How ITC Compares to Alternative Technologies
While ITC is comprehensive, other techniques are often employed, particularly in earlier stages of drug discovery, due to differences in throughput, sample consumption, and the type of data generated.[14]
Surface Plasmon Resonance (SPR): An optical technique that measures changes in the refractive index on a sensor chip as an analyte flows over an immobilized ligand.[15][16] It is highly sensitive and provides real-time kinetic data (association and dissociation rates, kon and koff), from which the KD can be calculated.[15]
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that measures the interference pattern of white light reflected from a biosensor tip.[17][18] As molecules bind to the tip, the layer thickness increases, causing a wavelength shift that is monitored in real-time to determine kinetics and affinity.[19][20]
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures changes in protein thermal stability upon ligand binding.[21][22] A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, fluorescence increases. A binding ligand typically stabilizes the protein, resulting in a higher melting temperature (Tm).[23][24]
Fragment screening, kinetics, lead characterization
High-throughput screening, kinetics
High-throughput screening, hit validation
Section 4: Strategic Decision Making — Choosing the Right Tool for the Job
The choice of technique depends heavily on the stage of the drug discovery pipeline and the specific questions being asked.
For High-Throughput Screening (HTS): DSF and BLI are superior choices due to their high throughput and low sample consumption. They can rapidly screen large compound libraries to identify initial "hits."[18][22]
For Detailed Kinetic Analysis: SPR and BLI are the preferred methods as they directly measure on- and off-rates, which are critical for understanding a drug's residence time on its target.[26][27]
For Thermodynamic Profiling and Final Validation: ITC is the undisputed choice for late-stage lead optimization. The complete thermodynamic profile it provides offers deep mechanistic insights that cannot be obtained with other methods, helping to guide the chemical modification of a lead compound to improve its binding enthalpy and overall affinity.[9][28]
Figure 2: Decision flowchart for selecting a binding assay based on experimental goals.
Conclusion
For the definitive characterization of the binding of 6-Morpholin-4-ylpyridazine-3-carboxylic acid to its target protein, Isothermal Titration Calorimetry is the most rigorous and informative method. It is the only technique that directly measures the thermodynamic forces driving the interaction, providing a complete picture of affinity, stoichiometry, and the enthalpic and entropic contributions to the binding event.[2][29] While techniques like SPR, BLI, and DSF have significant advantages in terms of throughput for initial screening and kinetic profiling, ITC remains the gold standard for the detailed mechanistic understanding required for successful lead optimization and rational drug design.[30]
References
Vertex AI Search. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.
Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services.
Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
Niesen, F., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols.
Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1133.
Springer Protocols. (2021). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Methods in Molecular Biology.
Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry.
Harvard University. (n.d.). Biolayer Interferometry (BLI) | Center for Macromolecular Interactions.
NECTAR COST Action. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments.
PubMed. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry.
ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1133.
TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery.
Sartorius. (n.d.). Octet® BLI Workflows in Small-Molecule Interaction Guide.
Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1133.
Bio-Logic. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
Liu, Q., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments, (133), 57232.
AFFINImeter. (2016, June 3). 5 Tips to optimize your ITC experiments for kinetic analysis.
ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry.
Malvern Panalytical. (2019, March 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3.
BenchChem. (n.d.). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions.
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications.
ResearchGate. (2022, January 19). How can I measure binding affinity if I do not have an ITC?.
SpringerLink. (2024, April 16). Methods for Indirect Treatment Comparison: Results from a Systematic Literature Review.
de Azevedo, W. F., Jr, & Dias, R. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Current Drug Targets, 9(12), 1071–1076.
The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
ResearchGate. (2013, December 3). What is the alternative method to study ligand receptor binding experiment beyond radiolabelling?.
BenchChem. (n.d.). Measuring the Binding Affinity of PROTACs: A Comparative Guide to Isothermal Titration Calorimetry.
Comparing the ADME properties of 6-Morpholin-4-ylpyridazine-3-carboxylic acid and its analogs
Topic: Comparing the ADME Properties of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid and Its Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Execut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the ADME Properties of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid and Its Analogs
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary: The Morpholine-Pyridazine Scaffold in Drug Design
6-Morpholin-4-ylpyridazine-3-carboxylic acid (CAS 914637-36-8) represents a privileged scaffold in fragment-based drug discovery (FBDD). It combines the high aqueous solubility of the morpholine ring with the polar, electron-deficient pyridazine core. This compound is frequently utilized as a "polar warhead" or a solubility-enhancing intermediate in the development of kinase inhibitors, GPCR ligands, and antimicrobials.
This guide provides a comparative ADME (Absorption, Distribution, Metabolism, Excretion) assessment of this compound against three structural analogs:
Physicochemical Profile: The "Rule of 5" Landscape
The physicochemical foundation determines the ADME fate of the molecule. The morpholine substitution introduces a critical balance: it lowers LogP compared to aromatic analogs while maintaining better metabolic stability than piperazine derivatives.
Table 1: Comparative Physicochemical Properties
Property
6-Morpholin-4-yl (Target)
6-Phenyl (Analog A)
6-Piperazin-1-yl (Analog B)
6-Amino (Analog C)
MW ( g/mol )
209.20
200.19
208.22
139.11
cLogP
~0.5 (Hydrophilic)
~2.1 (Lipophilic)
~0.1 (Polar)
~ -0.8 (Very Polar)
TPSA (Ų)
~85
~55
~75
~80
pKa (Acid)
~3.5 (COOH)
~3.8 (COOH)
~3.5 (COOH)
~3.9 (COOH)
pKa (Base)
~8.7 (Morpholine N)
N/A
~9.8 (Piperazine N)
~4.5 (Pyridazine N)
Ionization @ pH 7.4
Zwitterionic
Anionic
Zwitterionic/Cationic
Anionic
Analyst Insight: The Target Compound exists largely as a zwitterion at physiological pH (COO⁻ and Morpholinium NH⁺). This specific ionization state typically results in high aqueous solubility but can challenge passive membrane permeability compared to the uncharged 6-Phenyl analog.
Absorption & Permeability Assessment
Solubility vs. Permeability Trade-off
The morpholine ring is a solubility anchor. In aqueous buffers (pH 7.4), the 6-Morpholin-4-yl analog exhibits superior solubility (>500 µM) compared to the 6-Phenyl analog (<50 µM). However, this comes at the cost of passive permeability.
Caco-2 Permeability:
6-Morpholin-4-yl: Low to Moderate (
cm/s). Transport may be paracellular or transporter-mediated due to zwitterionic nature.
6-Phenyl: High (
cm/s). dominated by passive transcellular diffusion.
6-Piperazin-1-yl: Low. The secondary amine is highly ionized, limiting passive diffusion.
Diagram 1: ADME Screening Workflow
This workflow illustrates the decision logic for selecting the optimal scaffold based on early ADME data.
Caption: Sequential screening cascade prioritizing solubility and permeability before metabolic assessment.
Metabolic Stability (The "M" in ADME)
Metabolic stability is where the 6-Morpholin-4-yl analog often outperforms its piperazine counterpart.
Comparative Metabolic Hotspots
6-Morpholin-4-ylpyridazine-3-carboxylic acid:
Primary Risk:[1] Oxidative ring opening (CYP3A4 mediated) or N-oxidation.
Stability:[2]High. The ether oxygen reduces the electron density on the nitrogen, making it less susceptible to oxidation than a piperazine ring.
6-(Piperazin-1-yl) analog:
Primary Risk:[1] N-dealkylation, N-oxidation, and conjugation (Glucuronidation) at the secondary amine.
Stability:[2]Moderate. Often requires capping (e.g., N-methylation) to improve half-life.
Caption: Primary clearance pathways. The carboxylic acid tail is a "soft spot" for Phase II conjugation (Glucuronidation), while the morpholine ring is relatively robust.
Distribution & Excretion
Plasma Protein Binding (PPB):
The 6-Morpholin-4-yl analog typically shows low to moderate PPB (<80%) due to its high polarity and zwitterionic character. This results in a high fraction unbound (
), maximizing the free drug concentration available for target engagement.
Contrast: The 6-Phenyl analog often exhibits high PPB (>95%) due to lipophilic interactions with albumin.
Excretion:
Due to high water solubility and low lipophilicity, the 6-Morpholin-4-yl analog is likely cleared renally (unchanged) or via biliary excretion after glucuronidation.
Experimental Protocols
To validate these properties in your lab, use the following standardized protocols.
Protocol A: Lipophilicity (LogD) Determination via Shake-Flask
Purpose: To determine the distribution coefficient at physiological pH.
Preparation: Prepare a saturated solution of the test compound in octanol-saturated PBS (pH 7.4).
Equilibration: Mix equal volumes of octanol and PBS containing the compound in a glass vial.
Agitation: Shake mechanically for 4 hours at 25°C.
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
Quantification: Analyze both phases using LC-MS/MS.
Calculation:
.
Protocol B: Microsomal Stability Assay
Purpose: To assess Phase I metabolic clearance.
Incubation Mix: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (100 mM, pH 7.4).
Substrate: Add test compound (final conc. 1 µM) to minimize enzyme saturation.
Initiation: Pre-incubate for 5 min at 37°C, then initiate reaction with NADPH-regenerating system (1 mM NADPH final).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction immediately with ice-cold Acetonitrile containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot
vs. time to determine intrinsic clearance ().
References
Morpholine Scaffolds in Medicinal Chemistry
Kour, R. et al.[3] "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs." SynOpen, 2024. Link
Pyridazine Chemistry & Applications
"6-Amino-pyridazine-3-carboxylic acid - Product Overview." Chem-Impex International. Link
ADME Profiling of Heterocycles
Lombardo, F. et al. "Comprehensive ADME Profiles for Drug Classes." MDPI Pharmaceutics, 2024. Link
Analog Comparisons (Piperazine vs. Morpholine)
Chao, S. et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. Link
Compound Data Source
PubChem Compound Summary for CID 151433213 (Related Morpholine-Carboxylic Acid structures). Link
A Comparative Guide to the Synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid and its Analogs: Navigating Reproducibility in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison of the synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry, and its structural analogs, 6-(piperidin-1-yl)pyridazine-3-carboxylic acid and 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid. By examining the nuances of their synthetic pathways and potential challenges, we aim to equip researchers with the insights necessary to ensure reliable and reproducible outcomes in their own laboratories.
The pyridazine core is a prevalent motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, and anticancer activities.[1] The introduction of a morpholine moiety at the 6-position of the pyridazine-3-carboxylic acid scaffold can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development. However, the synthesis of such substituted pyridazines can be fraught with reproducibility challenges, often stemming from subtle variations in reaction conditions and reagent purity.[2]
This guide will dissect the key experimental variables, provide detailed, validated protocols, and offer a comparative analysis of expected yields and purity. Through this comprehensive examination, we seek to foster a deeper understanding of the factors governing the successful and reproducible synthesis of these valuable chemical entities.
The Synthetic Blueprint: Nucleophilic Aromatic Substitution
The most direct and widely applicable method for the synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid and its analogs is the nucleophilic aromatic substitution (SNA r) reaction.[3][4] This approach involves the displacement of a suitable leaving group, typically a halogen, from the pyridazine ring by a nucleophilic amine. The electron-deficient nature of the pyridazine ring facilitates this reaction, particularly when activated by an electron-withdrawing group like a carboxylic acid.
The general synthetic strategy is a two-step process, beginning with the synthesis of the key intermediate, 6-chloropyridazine-3-carboxylic acid. This is followed by the nucleophilic substitution with the desired cyclic secondary amine (morpholine, piperidine, or pyrrolidine).
Caption: General synthetic scheme for 6-morpholin-4-ylpyridazine-3-carboxylic acid and its analogs.
Experimental Protocols and Reproducibility Analysis
Part 1: Synthesis of 6-chloropyridazine-3-carboxylic acid
The synthesis of the crucial intermediate, 6-chloropyridazine-3-carboxylic acid, is a critical first step that can significantly impact the overall yield and purity of the final product. A reliable protocol involves the oxidation of 3-chloro-6-methylpyridazine.[5]
Detailed Protocol:
In a flask equipped with a stirrer and under an ice bath, add 3-chloro-6-methylpyridazine (1 equivalent) to 50% sulfuric acid.
While maintaining the temperature below 10 °C, slowly add potassium permanganate (4 equivalents) in portions.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours.
Cool the mixture to room temperature and pour it into ice water.
Extract the aqueous solution with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Recrystallize the crude product from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white solid.
Reproducibility Insights:
Temperature Control: The initial addition of potassium permanganate is highly exothermic. Strict temperature control is crucial to prevent side reactions and ensure a consistent yield.
Rate of Addition: Slow, portion-wise addition of the oxidant is necessary to maintain control over the reaction temperature and prevent the formation of over-oxidized byproducts.
Purity of Starting Material: The purity of 3-chloro-6-methylpyridazine can affect the yield and the impurity profile of the product. It is advisable to use a high-purity starting material.
Part 2: Comparative Synthesis of 6-Substituted Pyridazine-3-carboxylic Acids
The second step involves the nucleophilic aromatic substitution of 6-chloropyridazine-3-carboxylic acid with morpholine, piperidine, or pyrrolidine. The choice of base and solvent, as well as the reaction temperature, are key parameters that influence the reaction's success and reproducibility.
Detailed Protocol (General):
To a solution of 6-chloropyridazine-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or a high-boiling alcohol), add the cyclic secondary amine (2-3 equivalents) and a base (e.g., potassium carbonate, triethylamine).
Heat the reaction mixture at a specified temperature (typically 80-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into water.
Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
Further purification can be achieved by recrystallization from an appropriate solvent system.
Comparative Analysis of Synthesis Parameters and Outcomes:
Parameter
6-Morpholin-4-ylpyridazine-3-carboxylic acid
6-(piperidin-1-yl)pyridazine-3-carboxylic acid
6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid
Causality and Field-Proven Insights
Nucleophile
Morpholine
Piperidine
Pyrrolidine
The basicity and nucleophilicity of the amine can influence the reaction rate. Piperidine is generally more basic than morpholine.
Typical Solvent
DMF, DMSO, n-butanol
DMF, DMSO, n-butanol
DMF, DMSO, n-butanol
High-boiling polar aprotic solvents are preferred to facilitate the dissolution of the starting materials and to allow for higher reaction temperatures.
Typical Base
K₂CO₃, Et₃N
K₂CO₃, Et₃N
K₂CO₃, Et₃N
An inorganic base like K₂CO₃ is often sufficient and easy to remove during workup. An organic base like Et₃N can also be used.
Reaction Temp.
80 - 120 °C
80 - 120 °C
80 - 120 °C
Higher temperatures generally lead to faster reaction rates but may also increase the formation of byproducts. Optimization is key.
Expected Yield
Moderate to Good
Moderate to Good
Moderate to Good
Yields can vary depending on the reaction scale and purification method. Careful optimization of conditions is crucial for maximizing yield.
Purity Concerns
Unreacted starting material, potential for ring-opening of morpholine under harsh conditions.
Unreacted starting material.
Unreacted starting material, potential for polymerization of pyrrolidine.
Thorough purification by recrystallization or chromatography is essential to obtain a high-purity product suitable for biological testing.
Characterization Data:
¹H NMR: Signals corresponding to the pyridazine ring protons, the morpholine protons, and the carboxylic acid proton.
¹³C NMR: Resonances for the carbon atoms of the pyridazine and morpholine rings, as well as the carbonyl carbon of the carboxylic acid.
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound.
The same principles apply to the characterization of the piperidine and pyrrolidine analogs.
Ensuring Reproducibility: A Self-Validating System
To establish a robust and reproducible synthetic protocol, it is imperative to implement a self-validating system. This involves meticulous documentation and control of all experimental parameters.
Caption: A workflow for ensuring experimental reproducibility.
Conclusion
The synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid and its analogs, while conceptually straightforward via nucleophilic aromatic substitution, requires careful attention to experimental detail to ensure reproducibility. Factors such as reaction temperature, solvent, base, and the purity of starting materials all play a critical role in determining the yield and purity of the final product. By following the detailed protocols outlined in this guide and implementing a self-validating experimental workflow, researchers can confidently and consistently produce these valuable compounds for their drug discovery and development programs. The principles of meticulous experimental execution and thorough documentation are paramount to overcoming the challenges of reproducibility in chemical synthesis.
References
CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P
Synthesis of pyridazines - Organic Chemistry Portal. (URL: [Link])
Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid - ResearchGate. (URL: [Link])
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. (URL: [Link])
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. (URL: [Link])
1H-and 13C-NMR chemical shifts for compound 6. - ResearchGate. (URL: [Link])
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (URL: [Link])
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (URL: [Link])
Synthesis, Characterization by Means of IR, 1H, 13C - NMR and Biological Investigations on New Diorganotin Carboxylic Acid Derivatives - Bentham Science Publisher. (URL: [Link])
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. (URL: [Link])
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (URL: [Link])
5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC - PubMed Central. (URL: [Link])
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. (URL: [Link])
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: [Link])
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
Navigating the Disposal of 6-Morpholin-4-ylpyridazine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Hazard Characterization: A Composite Risk Profile The foundation of safe disposal is a thorough understanding of the potential hazards. 6-Morpholin-4-ylpyridazine-3-carboxylic acid incorporates the structural features of...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Characterization: A Composite Risk Profile
The foundation of safe disposal is a thorough understanding of the potential hazards. 6-Morpholin-4-ylpyridazine-3-carboxylic acid incorporates the structural features of both morpholine and a pyridazine carboxylic acid derivative. This chemical parentage informs our risk assessment.
Morpholine Moiety: Morpholine is a flammable liquid and vapor that can be corrosive to metals. It is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[1][2][3] It is also recognized as being harmful to aquatic life.[1]
Pyridazine Carboxylic Acid Moiety: Pyridazine derivatives can also present hazards. For example, 4,6-Dihydroxypyridazine-3-carboxylic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] The disposal recommendations for a related compound, 6-Amino-pyridazine-3-carboxylic acid, include removal to a licensed chemical destruction plant or controlled incineration.[5]
Based on this composite profile, 6-Morpholin-4-ylpyridazine-3-carboxylic acid should be handled as a hazardous substance with potential for corrosivity, toxicity, and environmental harm.
The Golden Rule of Disposal: Segregation is Key
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. The following diagram outlines the initial decision-making process for waste generated in your laboratory.
Caption: Decision workflow for segregating laboratory waste.
Step-by-Step Disposal Protocols
Once identified as hazardous waste, follow these specific procedures for each waste stream.
Solid Waste Disposal
This category includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and absorbent materials from spill clean-ups.
Protocol:
Collection: Place all solid waste contaminated with 6-Morpholin-4-ylpyridazine-3-carboxylic acid into a designated, leak-proof, and clearly labeled hazardous waste container.
Container Specifications: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) drum or a similar robust plastic container is recommended. Ensure the container has a secure, tight-fitting lid.[6]
Labeling: The label should clearly state "Hazardous Waste" and list the chemical name: "6-Morpholin-4-ylpyridazine-3-carboxylic acid". Include the date of initial waste accumulation.
Storage: Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible chemicals.
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Liquid Waste Disposal
This stream includes reaction residues, solvent washes, and any solutions containing 6-Morpholin-4-ylpyridazine-3-carboxylic acid.
Protocol:
Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other, incompatible waste streams.
Container Specifications: Use a container made of a chemically resistant material, such as an HDPE or glass bottle with a screw cap. The container should not be filled beyond 90% capacity to allow for vapor expansion.[6]
pH Consideration: Given the carboxylic acid and morpholine moieties, the waste may be acidic or basic. Neutralization should only be attempted by trained personnel if it is part of a well-defined and approved laboratory procedure. Otherwise, dispose of the waste as is.
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and an approximate concentration or percentage of the compound. Also, list any solvents present in the mixture.
Storage: Store in a designated and properly ventilated satellite accumulation area, within secondary containment (such as a tub or tray) to contain any potential leaks.[6]
Disposal: Contact your institution's EHS for collection and disposal. Do not pour this waste down the drain.[7]
Sharps Waste Disposal
This includes any needles, syringes, Pasteur pipettes, or other sharp objects contaminated with 6-Morpholin-4-ylpyridazine-3-carboxylic acid.
Protocol:
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
Container Specifications: The container must be rigid, leak-proof, and clearly labeled as "Sharps Waste" with the biohazard symbol if applicable (though in this case, a chemical hazard label is more pertinent).
Labeling: In addition to the standard sharps labeling, add a "Hazardous Chemical Waste" label with the name of the compound.
Storage: Keep the sharps container in an upright position and do not overfill it.
Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS or a certified medical/hazardous waste disposal service.
Spill Management and Decontamination
In the event of a spill, prompt and appropriate action is crucial.
Spill Response Protocol:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]
Collection: Carefully sweep up the absorbed material and place it in a designated hazardous waste container for solid waste. Use non-sparking tools if flammable solvents are present.[8]
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous solid waste.
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Regulatory Compliance: Adhering to the Law
All hazardous waste disposal activities are governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10]
Key Compliance Points:
Waste Determination: It is the generator's responsibility to determine if a waste is hazardous.[9]
Generator Status: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific storage time limits and other requirements.[9]
Training: All laboratory personnel who handle hazardous waste must receive appropriate training on safe handling and emergency procedures.[7]
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of.
For academic laboratories, the EPA's Subpart K regulations offer an alternative set of standards for managing hazardous waste, which may include longer on-site accumulation times and a requirement for a Laboratory Management Plan.[10][11]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 6-Morpholin-4-ylpyridazine-3-carboxylic acid is not merely a procedural task; it is a reflection of our commitment to a safe and responsible scientific community. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific EHS protocols and, when in doubt, seek their expert guidance.
References
Redox. (2022, October 1).
Chemos GmbH & Co.KG.
Fisher Scientific. (2010, August 6).
ChemicalBook. (2025, August 16).
ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
Santa Cruz Biotechnology. Morpholine.
Scribd.
AK Scientific, Inc. 4,6-Dihydroxypyridazine-3-carboxylic acid.
Nexchem Ltd.
Fisher Scientific.
U.S. Environmental Protection Agency. (2025, November 25).
U.S. Environmental Protection Agency. (2025, May 30).
ResearchGate. (2025, August 6).
Daniels Health. (2025, May 21).
Vanderbilt University Medical Center.
Journal of the American Chemical Society. Pyridine-to-Pyridazine Skeletal Editing.
From the Desk of the Senior Application Scientist:
Handling 6-Morpholin-4-ylpyridazine-3-carboxylic acid requires a safety strategy that goes beyond generic "lab safety." As a heterocyclic carboxylic acid incorporating a morpholine ring, this compound presents a dual chemical personality: the acidic moiety (carboxylic acid) and the basic, potentially bioactive moiety (morpholine/pyridazine).[1][2]
While specific toxicological data for this exact CAS may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that we treat this substance as a High-Potency Irritant with potential bioactivity.[1][2] The primary vector of exposure is inhalation of fine particulates and mucous membrane contact .[1]
The Golden Rule for this Compound: Treat it as "Not Fully Tested." In the absence of a complete tox-screen, we default to Occupational Health Band (OHB) 3 protocols—requiring engineering controls first, followed by robust PPE.[1][2]
The following hazard classifications are derived from the functional groups (pyridazine core, morpholine substituent, carboxylic acid) and analogous pharmaceutical intermediates.
Recommended: P100 Half-Face Respirator with organic vapor cartridges (if solvents are also present).[1][2]
Why? The particle size of recrystallized organic acids often drifts between 1–10 microns, easily bypassing surgical masks.[1]
B. Ocular Protection[1][4][5][8][9]
Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]
Prohibited: Standard safety glasses with side shields.[1]
Why? Fine powders drift around side shields.[1] Upon contact with the moisture of the eye, the carboxylic acid group will protonate, causing immediate stinging and potential corneal etching.[1]
Inner Pair: Taped to lab coat sleeve (prevents wrist exposure).[1][2]
Outer Pair: Changed immediately upon contamination.[1]
Body: Tyvek® lab coat or standard cotton lab coat with a chemical-resistant apron.[1]
Operational Workflow: Step-by-Step Protocol
Phase 1: Pre-Operational Prep[1][2]
Static Control: Organic powders are prone to static charge.[1] Place an ionizing bar or anti-static gun near the balance inside the hood.[1] Static discharge is the #1 cause of powder dispersal.[1][2]
Solvent Selection: Identify your solvent (likely DMSO, Methanol, or DMF).[1] Ensure your glove choice protects against the solvent as well as the solute.[1]
Phase 2: Weighing & Transfer (The High-Risk Zone)[1][2]
Don PPE: Goggles, double nitrile gloves, lab coat.[1]
Positioning: Working 6 inches inside the fume hood sash.
Transfer: Use a disposable anti-static spatula.[1] Do not pour from the stock bottle; transfer small amounts to a secondary weighing boat.
Solubilization: Add solvent to the powder (not powder to solvent) to minimize splash risk.[1] Cap the vial immediately.
Phase 3: Post-Work & Decontamination[1][2]
Wipe Down: Clean the balance area with a solvent-dampened wipe (e.g., Ethanol).[1] Dry dusting spreads the chemical; wet wiping captures it.[1]
Doffing:
Remove outer gloves and dispose of them as solid hazardous waste.[1]
Wash hands with soap and water while wearing inner gloves.[1]
Remove inner gloves and wash hands again (skin to soap).[1][2]
Emergency Response Logic
Figure 1: Immediate Decision Logic for Exposure Events.[1][2][4][7][8] Note the critical step for skin contact: Brush off dry powder before wetting to prevent increasing absorption surface area.[1]
Disposal & Environmental Compliance
This compound contains nitrogen heterocycles, which can be persistent in the environment.[1]
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste container labeled "Toxic/Irritant Organic Solid."[1]
Liquid Waste: Collect in "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents).[1]
Drain Disposal:Strictly Prohibited. Do not wash trace amounts down the sink.[1]
References
PubChem. (n.d.).[1] Compound Summary: Pyridazine-3-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1][2]